4-(Trifluoromethylsulfonyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethylsulfonyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3S/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVZAVSVXFMGIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564754 | |
| Record name | 4-(Trifluoromethanesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432-84-8 | |
| Record name | 4-(Trifluoromethanesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Trifluoromethylsulfonyl)phenol (CAS 432-84-8): Physical Properties and Hazards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical properties, hazards, and handling considerations for 4-(Trifluoromethylsulfonyl)phenol, a compound of interest in various research and development applications. By synthesizing publicly available data and established safety protocols for similar chemical entities, this document aims to equip laboratory personnel with the knowledge necessary for its safe and effective use.
Chemical Identity and Physical Properties
4-(Trifluoromethylsulfonyl)phenol, identified by the CAS number 432-84-8, is a substituted aromatic compound. Its structure consists of a phenol ring substituted with a trifluoromethylsulfonyl group. This substitution significantly influences its chemical and physical characteristics.
Table 1: Physical and Chemical Properties of 4-(Trifluoromethylsulfonyl)phenol
| Property | Value | Source |
| CAS Number | 432-84-8 | [1] |
| Molecular Formula | C₇H₅F₃O₃S | [1] |
| Molecular Weight | 226.17 g/mol | [1] |
| Appearance | Solid (form not specified) | |
| Melting Point | 119-120 °C | |
| Boiling Point | 312.0 ± 42.0 °C (Predicted) | |
| Density | 1.548 ± 0.06 g/cm³ (Predicted) | |
| SMILES | C1=CC(=CC=C1O)S(=O)(=O)C(F)(F)F | [1] |
| InChI | InChI=1S/C7H5F3O3S/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4,11H | [1] |
The presence of the highly electronegative trifluoromethylsulfonyl group is expected to increase the acidity of the phenolic proton compared to phenol itself. The solid nature of the compound at room temperature necessitates appropriate handling procedures to avoid dust generation.
Hazard Identification and Classification
Based on aggregated GHS data, 4-(Trifluoromethylsulfonyl)phenol is classified as a hazardous substance. The primary hazards are associated with its irritant properties and potential for harm upon ingestion or inhalation.
Table 2: GHS Hazard Classification for 4-(Trifluoromethylsulfonyl)phenol
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
Source: Aggregated GHS information.
The trifluoromethylsulfonyl group, a strong electron-withdrawing group, likely contributes to the irritant nature of this phenol derivative. Phenolic compounds, in general, can be corrosive and are readily absorbed through the skin, necessitating stringent safety precautions.
Toxicological Profile
-
Oral Toxicity : Ingestion is likely to cause irritation to the gastrointestinal tract.
-
Dermal Toxicity and Irritation : The compound is expected to be a skin irritant, and prolonged contact may lead to chemical burns. Systemic absorption through the skin is a potential route of exposure.
-
Inhalation Toxicity : Inhalation of dusts may cause irritation to the respiratory tract.
-
Eye Irritation : Direct contact with the eyes is likely to cause serious irritation.
Due to the lack of specific LD50 data, this compound should be handled as a substance with significant toxic potential.
Safe Handling and Storage Protocols
A proactive and cautious approach is paramount when working with 4-(Trifluoromethylsulfonyl)phenol. The following protocols are based on best practices for handling hazardous phenolic compounds.
Engineering Controls
-
Ventilation : All handling of solid 4-(Trifluoromethylsulfonyl)phenol that may generate dust, and any work with its solutions, must be conducted in a properly functioning chemical fume hood.
-
Emergency Equipment : An ANSI-approved eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
Table 3: Recommended Personal Protective Equipment
| Body Part | Equipment | Standard |
| Eyes/Face | Chemical safety goggles and a face shield | ANSI Z87.1 |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. | ASTM F739 |
| Body | A flame-resistant lab coat. Additional protective clothing may be necessary for larger quantities. | NFPA 2112 |
| Respiratory | For situations with a potential for high dust concentration, a NIOSH-approved respirator with an appropriate particulate filter should be used. | NIOSH |
Experimental Workflow: Safe Weighing and Solution Preparation
The following diagram and protocol outline a self-validating system for the safe handling of 4-(Trifluoromethylsulfonyl)phenol during weighing and solution preparation.
Caption: A logical workflow for the safe handling of 4-(Trifluoromethylsulfonyl)phenol.
Step-by-Step Protocol:
-
Preparation :
-
Don all required PPE as outlined in Table 3.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment (spatulas, weigh boats, glassware, solvent, waste containers).
-
-
Weighing :
-
Perform all weighing operations within the fume hood.
-
Use a tared weigh boat to carefully transfer the desired amount of solid.
-
Avoid creating dust. If any material is spilled, decontaminate the area immediately.
-
-
Dissolution :
-
Slowly add the weighed solid to the solvent in a suitable flask or beaker.
-
Stir the solution gently to aid dissolution.
-
-
Cleanup :
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wipe down the work area in the fume hood.
-
-
Waste Disposal :
-
All solid waste and contaminated consumables (gloves, weigh boats, etc.) should be placed in a designated, sealed hazardous waste container.
-
Liquid waste containing 4-(Trifluoromethylsulfonyl)phenol should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
-
Storage
-
Store 4-(Trifluoromethylsulfonyl)phenol in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed.
-
Store in a location that is only accessible to authorized personnel.
Reactivity and Environmental Hazards
Chemical Reactivity
While specific reactivity data for 4-(Trifluoromethylsulfonyl)phenol is limited, it is prudent to assume it will undergo reactions typical of phenols. The electron-withdrawing nature of the trifluoromethylsulfonyl group will make the aromatic ring less susceptible to electrophilic substitution than phenol itself.
Incompatible Materials :
-
Strong oxidizing agents
-
Strong bases
Environmental Fate
There is currently a lack of ecotoxicological data for 4-(Trifluoromethylsulfonyl)phenol. However, many phenolic compounds exhibit toxicity to aquatic life.[3] Therefore, it is crucial to prevent the release of this compound into the environment. All waste must be disposed of in accordance with local, state, and federal regulations.
Emergency Procedures
Spills
-
Small Spills : In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Large Spills : Evacuate the area and contact your institution's environmental health and safety department.
Fire
-
Use a dry chemical, carbon dioxide, or foam extinguisher.
-
Firefighters should wear self-contained breathing apparatus and full protective clothing.
First Aid
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
4-(Trifluoromethylsulfonyl)phenol is a valuable research chemical that requires careful handling due to its hazardous properties. Adherence to the safety protocols outlined in this guide, including the consistent use of engineering controls and personal protective equipment, is essential for mitigating the risks associated with its use. Researchers should always consult the most up-to-date Safety Data Sheet from their supplier and be fully aware of their institution's specific safety procedures before working with this compound.
References
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Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
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UC Berkeley Environmental Health & Safety. (n.d.). Phenol. Retrieved from [Link]
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GOV.UK. (2024, October 1). Phenol: toxicological overview. Retrieved from [Link]
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PubChem. (n.d.). 4-(Trifluoromethylsulfonyl)phenol. Retrieved from [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved from [Link]
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PubChem. (n.d.). 4-(Trifluoromethylsulfanyl)phenol. Retrieved from [Link]
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MDPI. (2022, March 30). Ecotoxicological Estimation of 4-Cumylphenol, 4-t-Octylphenol, Nonylphenol, and Volatile Leachate Phenol Degradation by the Microscopic Fungus Umbelopsis isabellina Using a Battery of Biotests. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Trifluoromethanesulfonylation of Phenols
Abstract: The conversion of phenols to aryl trifluoromethanesulfonates (triflates) is a cornerstone transformation in modern organic synthesis. Aryl triflates are exceptionally versatile intermediates, primarily serving as superior leaving groups in a myriad of palladium-catalyzed cross-coupling reactions. Their reactivity profile often surpasses that of traditional aryl halides, enabling milder reaction conditions and broader substrate scope. This guide provides a comprehensive examination of the mechanism of phenol trifluoromethanesulfonylation, detailing the roles of the constituent reactants, the causality behind procedural choices, and a field-proven experimental protocol for researchers, scientists, and drug development professionals.
The Strategic Importance of Aryl Triflates in Synthesis
Phenols are abundant and relatively inexpensive chemical feedstocks. However, the phenolic hydroxyl group is a poor leaving group for nucleophilic substitution reactions, limiting its direct use in many synthetic applications. The transformation of a phenol into an aryl triflate dramatically inverts this reactivity. The trifluoromethanesulfonyl (triflyl) group is one of the most potent electron-withdrawing groups, rendering the corresponding triflate anion (CF₃SO₃⁻) exceptionally stable and, consequently, an outstanding leaving group.
This activation strategy unlocks the potential of the aromatic ring for C-C and C-heteroatom bond formation via transition-metal catalysis, most notably the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and carbonylative coupling reactions.[1][2] While alternatives like tosylates and mesylates exist, triflates are considerably more reactive electrophiles, often enabling reactions that would otherwise be sluggish or fail entirely.[1]
Core Components and Mechanistic Considerations
The trifluoromethanesulfonylation of a phenol is fundamentally an O-acylation reaction. It involves three key components: the phenolic substrate, a triflylating agent, and a base. The careful selection of each component is critical for achieving high yields and minimizing side reactions.
The Phenolic Substrate
The nucleophilicity of the phenol is a primary consideration. Electron-donating groups (EDGs) on the aromatic ring increase the electron density on the phenolic oxygen, enhancing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity, potentially requiring more forcing conditions. Steric hindrance around the hydroxyl group can also impede the reaction rate.
The Triflylating Agent: Triflic Anhydride (Tf₂O)
The most common and highly effective triflylating agent is trifluoromethanesulfonic anhydride, (CF₃SO₂)₂O, often abbreviated as Tf₂O.[3] It is a powerful electrophile due to the two highly electron-withdrawing triflyl groups attached to the central oxygen atom.[4] This potent electrophilicity ensures rapid reaction with the phenolic nucleophile. Tf₂O is typically prepared by the dehydration of triflic acid.[3] While highly effective, it is also an aggressive reagent that readily hydrolyzes and must be handled with care under anhydrous conditions.[3]
Alternative, milder reagents exist, such as N-phenylbis(trifluoromethanesulfonimide) (Tf₂NPh), which can offer better selectivity in complex molecular settings.[5] Another approach involves the use of trifluoromethanesulfonyl pyridinium salts, which can act as mild, easy-to-handle triflylating agents.[6]
The Essential Role of the Base
The base is arguably the most critical component for controlling the reaction's efficiency and selectivity. Its primary function is to deprotonate the phenol, generating the more nucleophilic phenoxide anion.[7][8] This in situ formation of the phenoxide is crucial because phenoxides are significantly more reactive toward Tf₂O than the neutral phenols.[7]
The choice of base is governed by several factors:
-
Basicity (pKa): The base must be sufficiently strong to deprotonate the phenol (typical pKa ~10). Common choices include tertiary amines like pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA).
-
Nucleophilicity: An ideal base is non-nucleophilic. Highly nucleophilic bases can compete with the phenoxide and react with Tf₂O, leading to undesired byproducts and reduced yield. This is why sterically hindered bases like pyridine or 2,6-lutidine are often preferred over less hindered amines.
-
Solubility: The base and its corresponding conjugate acid salt should be soluble in the reaction solvent to maintain a homogeneous reaction mixture.
Computational studies suggest that the reaction proceeds via a bimolecular Sₙ2 type mechanism where the phenolate attacks the sulfur atom of the triflylating agent.[9]
The Reaction Mechanism: A Step-by-Step Analysis
The generally accepted mechanism for the trifluoromethanesulfonylation of phenol with triflic anhydride in the presence of a base like pyridine proceeds through two key steps.
Step 1: Deprotonation of the Phenol The reaction is initiated by the deprotonation of the phenol by the amine base to form the highly nucleophilic phenoxide anion and the corresponding pyridinium cation. This acid-base equilibrium is rapid and reversible.
Step 2: Nucleophilic Attack The generated phenoxide anion then acts as a potent nucleophile, attacking one of the electrophilic sulfur atoms of the triflic anhydride. This attack follows an Sₙ2-type pathway, leading to the formation of the desired aryl triflate and the triflate anion as a leaving group.[9]
The overall process is highly efficient and typically proceeds to completion under appropriate conditions.
Practical Guide: A Validated Laboratory Protocol
This section details a robust and reliable protocol for the triflation of a generic phenol, adapted from a procedure published in Organic Syntheses, a highly trusted source for reproducible chemical methods.[10] This self-validating system includes specific parameters and checkpoints to ensure success.
Reagents and Equipment
| Reagent/Material | Purpose | Key Specification |
| Phenol Substrate | Starting Material | Anhydrous, high purity |
| Triflic Anhydride (Tf₂O) | Triflylating Agent | ≥99% purity, handle under N₂/Ar |
| Pyridine | Base | Anhydrous (<50 ppm H₂O), freshly distilled |
| Dichloromethane (DCM) | Solvent | Anhydrous, inhibitor-free |
| 0.2 N Hydrochloric Acid | Quench/Wash | Standard aqueous solution |
| Brine (sat. NaCl) | Aqueous Wash | Standard aqueous solution |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | Powder form |
| Three-necked flask | Reaction Vessel | Flame-dried before use |
| Magnetic stirrer & stir bar | Agitation | Teflon-coated |
| Syringes and needles | Reagent Transfer | Oven-dried |
| Ice/Methanol Bath | Cooling | To maintain low temperature |
| Nitrogen/Argon line | Inert Atmosphere | To exclude moisture |
Step-by-Step Experimental Procedure
Procedure:
-
Preparation: A 250-mL, three-necked flask equipped with a magnetic stir bar, a thermocouple, and a nitrogen inlet is charged with the phenol (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.8 M).[10]
-
Base Addition: Pyridine (1.1 eq.) is added to the solution via syringe.[10]
-
Cooling: The reaction mixture is cooled to between -10°C and 0°C using an appropriate cooling bath. This step is critical to control the exothermicity of the reaction with Tf₂O.[10]
-
Tf₂O Addition: Triflic anhydride (1.05-1.1 eq.) is added dropwise via syringe at a rate that maintains the internal temperature below 0°C. A slight exotherm is expected.[10]
-
Reaction Monitoring: Upon complete addition, the mixture is stirred at low temperature for 1 hour and then allowed to warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Quenching: Once the reaction is complete, the mixture is carefully quenched by the addition of water. The resulting two-phase mixture is stirred for 15 minutes to ensure complete hydrolysis of any remaining Tf₂O.[10]
-
Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated and washed sequentially with 0.2 N HCl (to remove pyridine), water, and brine.[10][11]
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aryl triflate. Purification, if necessary, is typically achieved by flash column chromatography on silica gel.[10]
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficiently reactive phenol (EWG present); Inactive Tf₂O (hydrolyzed); Insufficient base. | Increase reaction temperature after addition; Use fresh, high-purity Tf₂O; Ensure 1.1-1.2 eq. of base is used. |
| Low Yield | Hydrolysis of Tf₂O or product; Side reaction with base. | Ensure rigorously anhydrous conditions; Use a non-nucleophilic, hindered base (e.g., 2,6-lutidine); Maintain low temperature during addition. |
| Dark Coloration | Decomposition of substrate or product. | Perform the reaction at a lower temperature; Ensure the starting phenol is pure. |
Conclusion
The trifluoromethanesulfonylation of phenols is a powerful and enabling transformation that converts a poorly reactive functional group into a highly versatile electrophilic handle for synthetic chemistry. A thorough understanding of the underlying mechanism, particularly the crucial role of the base in generating the nucleophilic phenoxide and the highly electrophilic nature of triflic anhydride, is paramount for successful execution. By adhering to rigorously anhydrous conditions, controlling the reaction temperature, and selecting the appropriate base, researchers can reliably access aryl triflates, unlocking a vast potential for molecular construction in drug discovery and materials science.
References
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SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. (n.d.). ChemRxiv. Retrieved January 25, 2026, from [Link]
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Other Reactions of Phenol. (2023, January 22). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
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McWilliams, J. C., Fleitz, F. J., Zheng, N., & Armstrong, J. D., III. (n.d.). PREPARATION OF n-BUTYL 4-CHLOROPHENYL SULFIDE. Organic Syntheses, 79, 43. Retrieved January 25, 2026, from [Link]
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Trifluoromethanesulfonylation of Phenols. (n.d.). Chinese Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]
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Trifluoromethanesulfonic anhydride. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
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Base-Mediated O-Arylation of Alcohols and Phenols by Triarylsulfonium Triflates. (2021). ResearchGate. Retrieved January 25, 2026, from [Link]
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Saraswat, S. K., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances, 13(21), 14133-14153. Retrieved January 25, 2026, from [Link]
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Alcohol to Triflate - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 25, 2026, from [Link]
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ortho-Formylation of phenols. (n.d.). Organic Syntheses, 77, 186. Retrieved January 25, 2026, from [Link]
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Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2022). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. Synthesis, 55(03), 359-374. Retrieved January 25, 2026, from [Link]
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Pd-cross-coupling of aryl triflates vs. undesired hydrolysis reaction. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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- 4. Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Physical and chemical properties of 4-(Trifluoromethylsulfonyl)phenol
An In-depth Technical Guide to 4-(Trifluoromethylsulfonyl)phenol
Introduction: A Molecule of Strategic Importance
4-(Trifluoromethylsulfonyl)phenol, a substituted aromatic compound, holds a position of significant interest for researchers and professionals in the fields of medicinal chemistry and materials science. The molecule's unique electronic architecture, dominated by the potent electron-withdrawing trifluoromethylsulfonyl group (a "triflone"), imparts a distinct set of physicochemical properties that are highly valuable in modern drug design and the synthesis of advanced polymers. This guide provides a comprehensive technical overview of its core properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization.
The phenol moiety is a recurring and vital scaffold in a vast number of FDA-approved pharmaceuticals.[1] Its ability to act as a hydrogen bond donor and acceptor makes it a key pharmacophoric element. When combined with the trifluoromethyl group—a substituent known to enhance metabolic stability, lipophilicity, and binding affinity—the resulting molecule becomes a powerful building block.[2][3][4] 4-(Trifluoromethylsulfonyl)phenol represents a further evolution, where the sulfonyl linkage amplifies the electron-withdrawing nature, drastically altering the phenol's characteristics to create a highly acidic and chemically versatile reagent.
Compound Identification and Core Physicochemical Properties
Precise identification is the foundation of all scientific work. The fundamental identifiers and physical properties of 4-(Trifluoromethylsulfonyl)phenol are summarized below, providing a clear reference point for experimental design.
| Property | Value | Source |
| IUPAC Name | 4-(Trifluoromethylsulfonyl)phenol | PubChem[5] |
| CAS Number | 432-84-8 | PubChem[5] |
| Molecular Formula | C₇H₅F₃O₃S | PubChem[5] |
| Molecular Weight | 226.17 g/mol | PubChem[5] |
| Melting Point | 119-120 °C | LookChem[6] |
| Boiling Point | 312.0 ± 42.0 °C (Predicted) | LookChem[6] |
| pKa | 6.48 ± 0.13 (Predicted) | LookChem[6] |
The Causality Behind the Properties: An Expert's View
The data in the table reveals the profound influence of the triflone group.
-
Acidity (pKa): The most striking feature is its acidity. With a predicted pKa of approximately 6.48, it is significantly more acidic than phenol itself (pKa ≈ 10) and even surpasses 4-(trifluoromethyl)phenol (pKa ≈ 8.68).[6][7] This is a direct consequence of the trifluoromethylsulfonyl group's immense inductive and resonance electron-withdrawing capacity. It stabilizes the resulting phenoxide anion, facilitating the dissociation of the proton. This enhanced acidity is a critical feature in its role as a bioisostere for carboxylic acids in drug design.
-
Melting Point: The relatively high melting point of 119-120 °C suggests a well-ordered crystalline solid structure, facilitated by strong intermolecular forces, including hydrogen bonding from the phenol group and dipole-dipole interactions from the highly polar triflone group.[6]
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for structural verification and purity assessment. The distinct electronic environment of 4-(Trifluoromethylsulfonyl)phenol gives rise to a unique spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic region would display an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the hydroxyl group would appear as one doublet, and the protons ortho to the triflone group would appear as a second doublet, likely further downfield due to the stronger deshielding effect of the SO₂CF₃ group. The phenolic proton (-OH) would appear as a broad singlet, with its chemical shift being highly dependent on concentration and solvent.
-
¹³C NMR: Four distinct signals would be expected in the aromatic region. The carbon bearing the hydroxyl group (C-OH) would be the most upfield, while the carbon attached to the triflone group (C-SO₂CF₃) would be significantly downfield. The CF₃ carbon would appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A sharp singlet would be observed, as all three fluorine atoms are chemically equivalent. This is a highly characteristic signal for confirming the presence of the CF₃ group.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
-
S=O Stretch: Strong, sharp absorption bands corresponding to the symmetric and asymmetric stretching of the sulfonyl group (S=O) would be prominent, typically appearing in the ranges of 1300-1400 cm⁻¹ and 1150-1250 cm⁻¹.
-
C-F Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region would indicate the presence of the C-F bonds of the trifluoromethyl group.
-
Aromatic C=C Stretch: Several peaks would be observed in the 1450-1600 cm⁻¹ range, confirming the aromatic ring.
Synthesis and Reactivity
Understanding the synthesis and reactivity of 4-(Trifluoromethylsulfonyl)phenol is crucial for its application as a building block.
Synthetic Strategies
A common and effective method for preparing 4-(Trifluoromethylsulfonyl)phenol involves the oxidation of the corresponding thioether, 4-[(trifluoromethyl)sulfanyl]phenol.[10][11]
Experimental Protocol: Oxidation of 4-[(Trifluoromethyl)sulfanyl]phenol
This protocol is a representative example based on established chemical principles.[10]
-
Dissolution: Dissolve 4-[(trifluoromethyl)sulfanyl]phenol in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Oxidant: Slowly add an excess of an oxidizing agent (e.g., 30% hydrogen peroxide or meta-chloroperoxybenzoic acid) to the solution. The reaction may be exothermic, so controlled addition and cooling may be necessary.
-
Reaction: Heat the mixture at a controlled temperature (e.g., 80-100 °C) for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water to precipitate the product.
-
Isolation & Purification: Collect the crude solid product by vacuum filtration. Purify the product by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield pure 4-(Trifluoromethylsulfonyl)phenol.[10]
Key Chemical Reactivity
The reactivity is dominated by two sites: the acidic phenolic proton and the aromatic ring, which is activated towards nucleophilic aromatic substitution.
-
Acidity: As discussed, the hydroxyl proton is readily removed by even mild bases to form the corresponding phenoxide. This anion is a potent nucleophile, readily participating in Williamson ether synthesis or esterification reactions.
-
Nucleophilic Aromatic Substitution (SₙAr): The triflone group is one of the strongest electron-withdrawing groups, making the aromatic ring highly electron-deficient. This activates the ring towards SₙAr, particularly at the ortho and para positions, although the para position is already substituted. This property is useful for constructing complex molecules where the phenol can be displaced by a suitable nucleophile under specific conditions.
Applications in Drug Development and Medicinal Chemistry
The unique properties of 4-(Trifluoromethylsulfonyl)phenol make it a valuable tool for medicinal chemists. The modification of molecular scaffolds with specific chemical groups is a cornerstone of drug design, aiming to enhance biological activity and physicochemical properties.[3]
-
Bioisosterism: The highly acidic nature and steric profile of the triflone-substituted phenol allow it to act as a non-classical bioisostere for carboxylic acids or tetrazoles. This can improve a drug candidate's metabolic stability, cell permeability, and pharmacokinetic profile by replacing a more metabolically labile or poorly absorbed group.[4][12]
-
Pharmacophore Fragment: It serves as a key building block for synthesizing larger, more complex active pharmaceutical ingredients (APIs). Its defined geometry and potent hydrogen-bonding capability allow it to be precisely positioned within a receptor's binding pocket to form critical interactions.[12]
-
Intermediate for Agrochemicals: Beyond pharmaceuticals, this compound and its derivatives are useful intermediates in the synthesis of modern agrochemicals, where properties like metabolic stability and target affinity are equally critical.[10]
Analytical Methodologies
Ensuring the purity and identity of 4-(Trifluoromethylsulfonyl)phenol is paramount. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Experimental Protocol: Purity Analysis by Reverse-Phase HPLC
This protocol provides a robust starting point for method development.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of 4-(Trifluoromethylsulfonyl)phenol in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient: A typical gradient might run from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[10]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
-
Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of the main analyte to the total area of all observed peaks.
Safety and Handling
As a laboratory chemical, proper handling of 4-(Trifluoromethylsulfonyl)phenol is essential.
-
Hazard Identification: The compound is classified as harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation.[5] It may also cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13] Work should be conducted in a well-ventilated area or a chemical fume hood.[14]
-
Handling: Avoid creating dust. Keep away from heat, sparks, and open flames.[14][15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
Conclusion
4-(Trifluoromethylsulfonyl)phenol is more than just a simple aromatic compound; it is a strategically designed molecule with a potent combination of properties. Its high acidity, crystalline nature, and specific reactivity profile, all stemming from the powerful trifluoromethylsulfonyl group, make it an invaluable asset for professionals in drug discovery and materials science. A thorough understanding of its physicochemical properties, spectroscopic signatures, and safe handling procedures, as detailed in this guide, is the key to unlocking its full potential in creating the next generation of innovative chemical entities.
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An In-depth Technical Guide to the Solubility of 4-(Trifluoromethylsulfonyl)phenol
This guide provides a comprehensive technical overview of the solubility characteristics of 4-(Trifluoromethylsulfonyl)phenol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to serve as a definitive resource for laboratory applications.
Introduction: Understanding the Molecule
4-(Trifluoromethylsulfonyl)phenol is a substituted aromatic compound featuring a hydroxyl group (-OH) and a trifluoromethylsulfonyl group (-SO₂CF₃) at the para position of a benzene ring. This unique substitution pattern governs its physicochemical properties and, consequently, its solubility in various laboratory solvents.
The molecule's structure imparts a distinct polarity and reactivity profile. The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group and the highly electronegative fluorine atoms act as hydrogen bond acceptors.[1] The trifluoromethylsulfonyl group is a potent electron-withdrawing group, which increases the acidity of the phenolic proton compared to phenol itself. Understanding these structural features is paramount to predicting and manipulating its solubility.
Key Physicochemical Properties: [1]
-
Molecular Formula: C₇H₅F₃O₃S
-
Molecular Weight: 226.17 g/mol
-
Hydrogen Bond Donor Count: 1
-
Hydrogen Bond Acceptor Count: 6
-
XLogP3 (Predicted Lipophilicity): 2.3
-
Topological Polar Surface Area (TPSA): 62.8 Ų
These computed properties suggest a molecule with moderate lipophilicity and significant capacity for polar interactions, hinting at a nuanced solubility profile across different solvent classes.
Theoretical Solubility Profile: A Predictive Analysis
While comprehensive experimental data for 4-(Trifluoromethylsulfonyl)phenol is not extensively published, a robust theoretical solubility profile can be constructed based on fundamental chemical principles, primarily the "like dissolves like" paradigm. This principle is refined by considering specific intermolecular forces, such as dispersion, polarity, and hydrogen bonding, often quantified by Hansen Solubility Parameters (HSP).[2]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the hydroxyl group allows for hydrogen bonding with protic solvents. However, the bulky, nonpolar benzene ring and the hydrophobic trifluoromethyl group may limit solubility in water. The compound's moderate XLogP3 of 2.3 supports this prediction of limited aqueous solubility.[1] In contrast, its solubility is expected to be significantly higher in polar protic organic solvents like methanol and ethanol, which can engage in hydrogen bonding while also solvating the aryl backbone more effectively than water.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile, THF): These solvents cannot donate hydrogen bonds but are excellent acceptors. The strong dipole moment of 4-(Trifluoromethylsulfonyl)phenol, arising from the -SO₂CF₃ group, facilitates strong dipole-dipole interactions with these solvents. Solvents like Dimethyl Sulfoxide (DMSO) and acetone are predicted to be excellent solvents for this compound due to their ability to accept hydrogen bonds from the phenolic proton and their overall high polarity.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): Solubility in nonpolar solvents is expected to be limited. While the benzene ring offers some capacity for van der Waals interactions with solvents like toluene (via π-π stacking) and hexane, the highly polar sulfonyl and hydroxyl groups will resist dissolution in a nonpolar environment. Dichloromethane, having a slight polarity, may show moderate solvating power.
-
Aqueous Acid/Base Solutions: The electron-withdrawing nature of the trifluoromethylsulfonyl group renders the phenolic proton acidic. Therefore, 4-(Trifluoromethylsulfonyl)phenol is expected to be largely insoluble in aqueous acid but will readily deprotonate and dissolve in aqueous base (e.g., 5% NaOH, 5% NaHCO₃) to form a highly polar and water-soluble sodium phenoxide salt.
Predicted Solubility Summary
The following table summarizes the predicted qualitative solubility of 4-(Trifluoromethylsulfonyl)phenol in common laboratory solvents. These predictions are derived from its structural properties and established solubility theories.[2]
| Solvent Class | Solvent | Predicted Solubility | Primary Interaction Mechanism |
| Polar Protic | Water | Sparingly Soluble | Hydrogen Bonding (Donor & Acceptor), Dipole-Dipole |
| Methanol | Soluble | Hydrogen Bonding, Dipole-Dipole | |
| Ethanol | Soluble | Hydrogen Bonding, Dipole-Dipole | |
| Isopropanol | Soluble | Hydrogen Bonding, Dipole-Dipole | |
| Polar Aprotic | Acetone | Very Soluble | Hydrogen Bond Acceptor, Strong Dipole-Dipole |
| Acetonitrile (ACN) | Soluble | Dipole-Dipole | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | Hydrogen Bond Acceptor, Strong Dipole-Dipole | |
| Tetrahydrofuran (THF) | Soluble | Hydrogen Bond Acceptor, Dipole-Dipole | |
| Ethyl Acetate | Soluble | Dipole-Dipole, Hydrogen Bond Acceptor | |
| Nonpolar | Hexane / Heptane | Insoluble | Weak van der Waals forces |
| Toluene | Sparingly Soluble | van der Waals, potential π-π stacking | |
| Dichloromethane (DCM) | Moderately Soluble | Weak Dipole-Dipole, van der Waals | |
| Aqueous (Reactive) | 5% Hydrochloric Acid | Insoluble | Compound remains protonated |
| 5% Sodium Hydroxide | Soluble (by reaction) | Deprotonation to form a water-soluble salt |
Experimental Determination of Solubility: A Validated Protocol
To move from prediction to empirical data, a robust and validated experimental protocol is essential. The Shake-Flask method is the gold standard for determining thermodynamic solubility due to its reliability and simplicity.[3]
Safety & Handling Precautions
CAUTION: 4-(Trifluoromethylsulfonyl)phenol is a hazardous substance. A thorough review of the Safety Data Sheet (SDS) is mandatory before handling.
-
Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), and May cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4]
-
Engineering Controls: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
Materials & Reagents
-
4-(Trifluoromethylsulfonyl)phenol (solid, purity ≥97%)
-
Selected solvents (HPLC-grade or higher)
-
Scintillation vials (20 mL) with PTFE-lined caps
-
Analytical balance (readable to 0.01 mg)
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC-UV)
Step-by-Step Protocol (Shake-Flask Method)
-
Preparation: Add an excess amount of solid 4-(Trifluoromethylsulfonyl)phenol to a 20 mL scintillation vial. "Excess" means adding enough solid such that undissolved material remains visible at the end of the experiment. A starting mass of ~20-50 mg in 5-10 mL of solvent is typical.
-
Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired pre-equilibrated solvent into the vial.
-
Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150-200 rpm). Allow the slurry to equilibrate for a minimum of 24 hours to ensure saturation is reached.[6][7] For thermodynamic solubility, confirming that the concentration does not change between 24 and 48 hours is recommended.[3]
-
Sample Withdrawal & Filtration: After equilibration, allow the vials to sit undisturbed for at least 30 minutes to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, particle-free filtrate into a clean vial.
-
Causality Check: This filtration step is critical to separate the dissolved solute from any undissolved solid, which would otherwise lead to an overestimation of solubility.
-
-
Dilution: Accurately dilute the filtrate with the same solvent used for the experiment to bring its concentration into the linear range of the analytical instrument. A series of dilutions may be necessary.
-
Quantification: Analyze the diluted filtrate using a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis). Calculate the concentration of the saturated solution by accounting for the dilution factor.
-
Data Reporting: Express solubility in standard units such as mg/mL, g/100 mL, or molarity (mol/L). The experiment should be performed in triplicate to ensure reproducibility.
Visualizing Workflows and Interactions
Diagrams are essential for clarifying complex relationships and experimental sequences.
Solubility Classification Workflow
The following diagram outlines the logical workflow for qualitatively assessing the solubility and acidic/basic nature of a compound like 4-(Trifluoromethylsulfonyl)phenol.
Caption: Logical workflow for solubility-based classification of 4-(Trifluoromethylsulfonyl)phenol.
Molecular Interaction Diagram
This diagram illustrates the primary intermolecular forces between 4-(Trifluoromethylsulfonyl)phenol and representative solvents.
Caption: Key intermolecular forces driving solubility of the target compound.
Conclusion
The solubility of 4-(Trifluoromethylsulfonyl)phenol is dictated by a balance between its polar, hydrogen-bonding functional groups and its moderately lipophilic aryl backbone. It is predicted to be highly soluble in polar aprotic solvents (DMSO, Acetone), soluble in polar protic organic solvents (Methanol, Ethanol), and sparingly soluble to insoluble in water and nonpolar solvents (Hexane). Its acidic nature ensures high solubility in basic aqueous solutions. The provided theoretical framework and detailed experimental protocol offer researchers a comprehensive toolkit for effectively utilizing this compound in the laboratory and for generating precise, reliable solubility data essential for drug development and chemical synthesis.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14857426, 4-Trifluoromethanesulfonylphenol. Retrieved from [Link].
-
New Jersey Department of Health (2010). Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride. Retrieved from [Link].
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BioAssay Systems (2018). Solubility Testing – Shake Flask Method. Retrieved from [Link].
-
Hansen, C.M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link].
-
Hansen, C.M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Abstract retrieved from [Link].
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U.S. Environmental Protection Agency (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link].
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Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link].
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Capital Resin Corporation (2022). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link].
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Dissolution Technologies (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link].
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DuPont (2000). Hansen Solubility Parameter System. Retrieved from [Link].
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Methodological & Application
Application Note: Strategic Incorporation of 4-(Trifluoromethylsulfonyl)phenol in Multi-Step Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-(Trifluoromethylsulfonyl)phenol, a versatile building block in modern organic synthesis. We delve into the unique physicochemical properties imparted by the trifluoromethylsulfonyl (triflone) group and its strategic application in constructing complex molecular architectures, particularly within the context of drug discovery and materials science. The primary focus is on the O-alkylation of the phenolic hydroxyl group, a key transformation for introducing the triflone-activated phenoxy moiety. A detailed, field-tested protocol for a copper-catalyzed diaryl ether synthesis is provided, highlighting the causality behind experimental choices and offering a self-validating workflow for researchers.
Introduction: The Trifluoromethylsulfonyl Moiety as a Privileged Functional Group
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1] The trifluoromethylsulfonyl group (-SO₂CF₃), often called a triflone, stands out for its profound electronic and metabolic effects.[2][3] 4-(Trifluoromethylsulfonyl)phenol, which presents this powerful group on a versatile phenolic scaffold, has emerged as an invaluable intermediate for pharmaceutical and agrochemical production.[4]
The triflone group is one of the strongest electron-withdrawing groups in organic chemistry. This property dramatically influences the reactivity and characteristics of the parent molecule:
-
Enhanced Acidity: The electron-withdrawing nature of the triflone group significantly lowers the pKa of the phenolic proton, making it more acidic than phenol itself. This facilitates its deprotonation under milder basic conditions, a crucial first step in many nucleophilic reactions.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF₃ group highly resistant to metabolic degradation, a desirable trait in drug development.[3]
-
Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as chlorine or even a nitro group, allowing chemists to fine-tune a molecule's steric and electronic profile to optimize biological activity and pharmacokinetic properties.[3][5][6]
-
Modulation of Physicochemical Properties: Introduction of a triflone moiety can enhance a molecule's lipophilicity, binding affinity to biological targets, and overall pharmacokinetic profile.[2][3]
This guide will focus on the most common and powerful application of 4-(Trifluoromethylsulfonyl)phenol: its use as a nucleophile in substitution reactions to form ethers, particularly diaryl ethers, which are common structural motifs in pharmaceuticals.
Core Synthetic Application: Diaryl Ether Synthesis via O-Arylation
Diaryl ethers are prevalent scaffolds in numerous biologically active compounds. The synthesis of these structures often involves the coupling of a phenol with an aryl halide.[7][8] 4-(Trifluoromethylsulfonyl)phenol serves as an excellent nucleophilic partner in these reactions after deprotonation. While palladium-catalyzed methods are common, copper-catalyzed Ullmann-type couplings offer a cost-effective and highly efficient alternative, especially for electron-deficient phenols.[9][10]
The general mechanism involves the deprotonation of the phenol by a base to form a phenoxide. This phenoxide then acts as a nucleophile, displacing a halide on an aryl electrophile, facilitated by a copper catalyst. The strong electron-withdrawing effect of the triflone group makes the corresponding phenoxide a weaker nucleophile due to charge delocalization; however, this can be overcome by judicious choice of catalyst, base, and reaction conditions.[10]
Detailed Application Protocol: Synthesis of 4-((4-methoxyphenyl)oxy)phenyl trifluoromethyl sulfone
This protocol details a representative copper-catalyzed C-O cross-coupling reaction between 4-(Trifluoromethylsulfonyl)phenol and 4-iodoanisole.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-(Trifluoromethylsulfonyl)phenol | 3793-94-0 | 226.17 | 1.0 | 1.0 |
| 4-Iodoanisole | 696-62-8 | 234.03 | 1.1 | 1.1 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.1 | 0.1 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 5 mL | - |
Experimental Procedure
Causality Behind Choices:
-
Inert Atmosphere: The copper-catalyzed reaction is sensitive to oxygen, which can oxidize the Cu(I) catalyst to an inactive Cu(II) state. Performing the reaction under an inert atmosphere (Argon or Nitrogen) is critical for catalytic turnover.
-
Base Selection: Cesium carbonate (Cs₂CO₃) is often the base of choice for Ullmann couplings.[10] Its high solubility in polar aprotic solvents like DMF and the weakly coordinating nature of the large cesium cation result in a more "naked" and highly reactive phenoxide, which can accelerate the reaction, especially with electron-deficient phenols.[10]
-
Solvent: Anhydrous DMF is used as it is a polar aprotic solvent capable of dissolving the reagents and salts, and it has a sufficiently high boiling point for the reaction temperature.
-
Temperature: Heating to 110 °C provides the necessary thermal energy to overcome the activation barrier for the oxidative addition and reductive elimination steps in the catalytic cycle.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-(Trifluoromethylsulfonyl)phenol (226 mg, 1.0 mmol), 4-iodoanisole (257 mg, 1.1 mmol), Copper(I) Iodide (19 mg, 0.1 mmol), and Cesium Carbonate (652 mg, 2.0 mmol).
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with dry argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 5 mL of anhydrous DMF via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The starting phenol is UV active and will have a different Rf value than the diaryl ether product. The reaction is typically complete within 12-18 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water. c. Transfer the mixture to a separatory funnel. Separate the layers. d. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate. e. Combine the organic layers and wash with 15 mL of saturated aqueous NaCl (brine) to remove residual DMF and water. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to yield the pure diaryl ether product as a white solid.
Safety and Handling
4-(Trifluoromethylsulfonyl)phenol is a hazardous substance and must be handled with appropriate care.
-
Hazards: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[12] Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[13]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[12][14] Wash hands thoroughly after handling.[15]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13][14] It may be moisture and light-sensitive.[16]
Conclusion
4-(Trifluoromethylsulfonyl)phenol is a powerful and versatile building block for multi-step organic synthesis. Its utility is primarily derived from the strong electron-withdrawing and metabolically robust triflone moiety. As demonstrated, its phenolic hydroxyl group provides a reliable handle for introducing this valuable functional group into complex molecules via reactions such as copper-catalyzed O-arylation. The provided protocol offers a robust and reproducible method for constructing diaryl ethers, a key step in the synthesis of many high-value compounds for the pharmaceutical and materials industries.
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The Strategic Integration of 4-(Trifluoromethylsulfonyl)phenol in Modern Drug Discovery: A Guide for Medicinal Chemists
In the landscape of contemporary drug development, the strategic selection of molecular building blocks is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the arsenal of functionalized aromatic scaffolds, 4-(Trifluoromethylsulfonyl)phenol has emerged as a cornerstone for the design of novel therapeutics. Its unique electronic properties and synthetic versatility offer a powerful tool for medicinal chemists to fine-tune the characteristics of lead compounds, addressing challenges such as metabolic instability and insufficient target engagement. This technical guide provides an in-depth exploration of 4-(Trifluoromethylsulfonyl)phenol as a building block, complete with detailed application notes and validated protocols for its effective incorporation into pharmaceutical synthesis.
Unveiling the Potential: Physicochemical Properties and Design Rationale
4-(Trifluoromethylsulfonyl)phenol is a crystalline solid distinguished by the presence of a strongly electron-withdrawing trifluoromethylsulfonyl (-SO₂CF₃) group at the para-position of the phenolic ring. This substitution profoundly influences the molecule's reactivity and its impact on the properties of a larger drug molecule.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₅F₃O₃S | PubChem |
| Molecular Weight | 226.17 g/mol | PubChem |
| pKa | ~6.5 - 7.5 (estimated) | |
| LogP | ~2.5 (estimated) | |
| Appearance | Off-white to pale yellow crystalline solid |
Note: Experimental pKa and LogP values may vary depending on the determination method.
The trifluoromethylsulfonyl group imparts several key advantages in drug design:
-
Enhanced Lipophilicity and Membrane Permeability: The trifluoromethyl moiety significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[1][2] This is a critical factor for drugs targeting intracellular proteins or the central nervous system.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[1] This can lead to a longer half-life and improved bioavailability of the drug.
-
Modulation of Acidity: The potent electron-withdrawing nature of the -SO₂CF₃ group significantly increases the acidity of the phenolic hydroxyl group compared to phenol itself. This allows for fine-tuning of the pKa of the molecule, which can be crucial for optimizing interactions with biological targets and for controlling solubility.
-
Bioisosteric Replacement: The trifluoromethylsulfonyl group can serve as a bioisostere for other functional groups, such as carboxylic acids or sulfonamides.[3][4] This substitution can maintain or improve biological activity while favorably altering the molecule's physicochemical properties.
Core Synthetic Applications: Building Novel Pharmaceutical Scaffolds
The phenolic hydroxyl group of 4-(Trifluoromethylsulfonyl)phenol serves as a versatile handle for a variety of chemical transformations, enabling its incorporation into diverse molecular architectures. The two primary applications are the formation of diaryl ethers and N-aryl linkages to heterocyclic systems.
Synthesis of Diaryl Ethers via Ullmann Condensation
The formation of a diaryl ether linkage is a common strategy in medicinal chemistry to connect two aromatic systems. The Ullmann condensation is a classical and robust method for achieving this transformation.[5][6]
Reaction Principle: A copper-catalyzed reaction between an aryl halide and a phenol (or its corresponding phenoxide) to form a diaryl ether.
General Workflow for Diaryl Ether Synthesis:
Caption: General workflow for the Ullmann condensation.
Detailed Protocol: Synthesis of a Generic Diaryl Ether
This protocol describes a general procedure for the copper-catalyzed synthesis of a diaryl ether from 4-(Trifluoromethylsulfonyl)phenol and an aryl bromide.
Materials:
-
4-(Trifluoromethylsulfonyl)phenol (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
1,10-Phenanthroline (0.2 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel, add 4-(Trifluoromethylsulfonyl)phenol, aryl bromide, CuI, 1,10-phenanthroline, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the copper(I) catalyst, which would render it inactive.
-
Ligand: 1,10-Phenanthroline chelates to the copper center, increasing its solubility and catalytic activity.
-
Base: Cesium carbonate is a strong base that is effective in deprotonating the phenol and is known to promote Ullmann-type couplings.
-
Solvent: Anhydrous dioxane is a high-boiling aprotic solvent suitable for this reaction.
N-Arylation of Heterocycles
The incorporation of an aryl group onto a nitrogen-containing heterocycle is a key transformation in the synthesis of many pharmaceuticals, particularly kinase inhibitors.[7][8][9] 4-(Trifluoromethylsulfonyl)phenol can be a precursor to the arylating agent in such reactions.
Reaction Principle: A copper- or palladium-catalyzed cross-coupling reaction between a nitrogen-containing heterocycle and an aryl halide or a related electrophile. While the phenol itself is not the direct coupling partner, it is a key starting material for the synthesis of the corresponding aryl halide or triflate.
General Workflow for N-Arylation:
Caption: General workflow for the N-arylation of heterocycles.
Detailed Protocol: N-Arylation of an Imidazole
This protocol outlines a general procedure for the N-arylation of imidazole with an aryl bromide derived from 4-(Trifluoromethylsulfonyl)phenol.
Materials:
-
Imidazole (1.0 eq)
-
4-Bromo-1-(trifluoromethylsulfonyl)benzene (1.1 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction tube, combine imidazole, 4-bromo-1-(trifluoromethylsulfonyl)benzene, CuI, and K₂CO₃.
-
Seal the tube with a septum and purge with an inert gas.
-
Add anhydrous DMF and DMEDA via syringe.
-
Heat the reaction mixture to 120-130 °C for 18-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to yield the N-arylated imidazole.
Causality Behind Experimental Choices:
-
Catalyst System: The CuI/DMEDA system is a well-established and effective catalyst for the N-arylation of a broad range of nitrogen heterocycles.[10]
-
Base: Potassium carbonate is a cost-effective and sufficiently strong base to facilitate the reaction.
-
Solvent: DMF is a polar aprotic solvent that can solubilize the reactants and withstand the high reaction temperatures required.
Case Study: Conceptual Design of a Kinase Inhibitor
The 4-(Trifluoromethylsulfonyl)phenyl moiety is an attractive scaffold for the design of kinase inhibitors. Many kinase inhibitors feature a hinge-binding heterocycle N-arylated with a substituted phenyl ring.
Conceptual Synthetic Pathway:
Caption: Conceptual synthesis of a kinase inhibitor.
This conceptual pathway highlights how 4-(Trifluoromethylsulfonyl)phenol can be readily converted into a reactive intermediate for coupling with a key pharmacophoric element of a kinase inhibitor. The properties of the resulting 4-(trifluoromethylsulfonyl)phenyl group can contribute to potent and selective inhibition of the target kinase.
Safety and Handling
4-(Trifluoromethylsulfonyl)phenol is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
-
Conclusion
4-(Trifluoromethylsulfonyl)phenol is a valuable and versatile building block in the design and synthesis of novel pharmaceuticals. The strategic incorporation of the trifluoromethylsulfonylphenyl moiety can significantly enhance the drug-like properties of a molecule, including its metabolic stability, lipophilicity, and target affinity. The synthetic protocols outlined in this guide provide a solid foundation for medicinal chemists to leverage the potential of this powerful building block in their drug discovery programs. As the demand for more effective and safer therapeutics continues to grow, the judicious application of enabling building blocks like 4-(Trifluoromethylsulfonyl)phenol will undoubtedly play a crucial role in the future of pharmaceutical innovation.
References
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- Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868-76.
- Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). The scope and generality of Pd-catalyzed diaryl ether formation has been improved allowing the coupling of electron-deficient aryl halides almost without any restrictions.
- Chen, Y.-J., & Chen, H.-H. (2006). 1,1,1-Tris(hydroxymethyl)ethane as a New, Efficient, and Versatile Tripod Ligand for Copper-Catalyzed Cross-Coupling Reactions of Aryl Iodides with Amides, Thiols, and Phenols. Organic Letters, 8(24), 5609-5612.
- Dohi, T., et al. (2022). The high reactivity of trimethoxyphenyl (TMP)-iodonium(III) acetate for phenol O-arylation enables access to various diaryl ethers in high yields. Organic Letters, 24(10), 1924-1928.
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- Ferreira, L. G., et al. (2022).
- Fry, D. W., et al. (1998). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 41(10), 1748-1760.
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58.
- Jalalian, N., Ishikawa, E. E., Silwa, Jr., L. F., & Olofsson, B. (2011). Mild and metal-free conditions allow a fast and high-yielding synthesis of diaryl ethers. Organic Letters, 13(7), 1552-1555.
- Kakinuma, Y., Moriyama, K., & Togo, H. (2013). Unsymmetrical diaryl ethers were efficiently obtained in good yields by the reactions of diaryliodonium tosylates with phenols. Synthesis, 45(2), 183-184.
- Kuchar, M., et al. (2006). Synthesis and biological evaluation of a novel class of rofecoxib analogues as dual inhibitors of cyclooxygenases (COXs) and lipoxygenases (LOXs). Bioorganic & Medicinal Chemistry, 14(20), 6847-58.
- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
- Liu, Y., & Zhang, S. (2011). Low catalytic amounts of CuI and Fe(acac)3 effectively promote a C-O cross-coupling reaction in the presence of K2CO3 as the base. Synlett, 2011(2), 268-272.
- Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198-3209.
- Ma, D., & Cai, Q. (2003). Copper-catalyzed Ullmann-type diaryl ether synthesis can be performed at 90°C using either aryl iodides or aryl bromides as the substrates under the assistance of N,N-dimethylglycine. Organic Letters, 5(21), 3799-3802.
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- Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
-
PubChem. (n.d.). 4-(Trifluoromethylsulfonyl)phenol. Retrieved January 25, 2026, from [Link]
- Sarkate, A. P., Bahekar, S. S., & Shingate, B. B. (2016). An efficient, microwave-assisted ligand-free and catalyst-free coupling of various nitroarenes and phenols produces nonsymmetrical diaryl ethers. Tetrahedron Letters, 57(31), 3469-3472.
- Sawyer, J. S., et al. (2002). Synthesis and activity of a new generation of 3,4-diaryl-2(5H)-furanone cyclooxygenase II inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(7), 1011-1014.
-
TCG Lifesciences. (n.d.). N-Arylation of nitrogen containing heterocycles with aryl halides using copper nanoparticle catalytic system. Retrieved January 25, 2026, from [Link]
- Wang, Q., et al. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone.
- Welmaker, G. S., & Kasprzak, J. M. (2004). Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone, A Reagent for the Synthesis of Fluoroalkenes. The Journal of Organic Chemistry, 69(17), 5813-5816.
- Zhang, H., et al. (2009). General, mild, and intermolecular Ullmann-type synthesis of diaryl and alkyl aryl ethers catalyzed by diol-copper(I) complex. The Journal of Organic Chemistry, 74(12), 4534-4539.
- Zhang, X., et al. (2014). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 111(33), 11971-11976.
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Protecting Group Strategies for the Hydroxyl Group of 4-(Trifluoromethylsulfonyl)phenol: Application Notes and Protocols
In the landscape of modern drug discovery and development, the precise manipulation of molecular architecture is paramount. Phenolic moieties, ubiquitous in bioactive molecules, often require transient protection of their hydroxyl group to ensure chemoselectivity during multi-step synthetic campaigns. The subject of this guide, 4-(trifluoromethylsulfonyl)phenol, presents a unique challenge due to the strongly electron-withdrawing nature of the trifluoromethylsulfonyl (triflyl) group. This substituent significantly enhances the acidity of the phenolic proton and influences the stability and reactivity of commonly employed protecting groups.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, offering field-proven insights and step-by-step protocols for the effective protection and deprotection of the hydroxyl group of 4-(trifluoromethylsulfonyl)phenol. The strategies outlined herein are designed to be robust, reproducible, and adaptable to a variety of synthetic contexts.
The Impact of the Trifluoromethylsulfonyl Group: A Double-Edged Sword
The trifluoromethylsulfonyl group dramatically increases the electrophilicity of the aromatic ring and the acidity of the phenolic proton (pKa ≈ 6-7), making the corresponding phenoxide an excellent leaving group. This heightened reactivity necessitates careful consideration when selecting a protecting group. While the increased acidity can facilitate deprotonation for the installation of certain protecting groups, it can also render some protecting groups, particularly silyl ethers, more labile, especially under basic conditions.[1] Conversely, the electron-deficient nature of the aromatic ring can influence the conditions required for the cleavage of other protecting groups, such as benzyl ethers.
This guide will focus on three primary classes of protecting groups that have demonstrated utility for phenols with electron-withdrawing substituents: Silyl Ethers , Benzyl Ethers , and the more novel Tetrafluoropyridyl (TFP) Ethers . Each strategy will be discussed in detail, with an emphasis on the mechanistic rationale behind the chosen protocols.
Strategic Selection of a Protecting Group
The choice of a protecting group is a critical strategic decision in any synthetic sequence. The ideal protecting group should be:
-
Easy to install in high yield under mild conditions.
-
Stable to a wide range of reaction conditions that may be required for modifications elsewhere in the molecule.
-
Readily cleaved in high yield under specific and mild conditions that do not affect other functional groups (orthogonality).[2]
-
Minimally interfere with the desired transformations.
The following sections will provide detailed protocols and a comparative analysis to aid in this selection process.
Silyl Ethers: The Workhorse of Hydroxyl Protection
Silyl ethers are among the most common protecting groups for alcohols and phenols due to their ease of introduction, tunable stability, and generally mild cleavage conditions.[3] For 4-(trifluoromethylsulfonyl)phenol, sterically hindered silyl ethers such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) are recommended to counteract the increased lability imparted by the electron-withdrawing triflyl group.
Mechanistic Rationale
Protection: The protection reaction proceeds via a nucleophilic attack of the phenoxide on the electrophilic silicon atom of the silyl halide. The use of a base, such as imidazole or triethylamine, is crucial to deprotonate the phenol and generate the more nucleophilic phenoxide.
Deprotection: Cleavage of silyl ethers is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF). The exceptional strength of the silicon-fluorine bond (Si-F bond energy: ~580 kJ/mol) provides a strong thermodynamic driving force for this reaction.[4] Alternatively, acidic conditions can be employed for deprotection.
Visualizing the Silyl Ether Strategy
Sources
Safe handling and laboratory storage protocols for 4-(Trifluoromethylsulfonyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Profile of 4-(Trifluoromethylsulfonyl)phenol
4-(Trifluoromethylsulfonyl)phenol is a substituted phenol derivative that presents a unique combination of chemical properties owing to the presence of a hydroxyl group and a strongly electron-withdrawing trifluoromethylsulfonyl group on the aromatic ring. This dual functionality makes it a compound of interest in medicinal chemistry and materials science. However, these same characteristics necessitate a thorough understanding of its hazard profile to ensure safe handling and storage. This guide provides a detailed overview of the essential safety protocols, handling procedures, and storage requirements for 4-(Trifluoromethylsulfonyl)phenol, grounded in established safety principles and authoritative data. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity in the laboratory.
Hazard Identification and Chemical Profile
A comprehensive understanding of the chemical's properties is the foundation of safe laboratory practices. 4-(Trifluoromethylsulfonyl)phenol is a solid at room temperature and possesses a distinct hazard profile that must be respected.
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-(Trifluoromethylsulfonyl)phenol is classified with the following hazards[1]:
-
H302: Harmful if swallowed (Acute toxicity, oral)
-
H315: Causes skin irritation (Skin corrosion/irritation)
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation)
-
H332: Harmful if inhaled (Acute toxicity, inhalation)
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)
The presence of the trifluoromethylsulfonyl group significantly increases the acidity of the phenolic proton, which can contribute to its irritant properties.
Physicochemical Properties
A summary of key physicochemical data is presented in the table below. This information is critical for assessing potential exposure routes and for developing appropriate emergency procedures.
| Property | Value | Reference |
| Molecular Formula | C₇H₅F₃O₃S | [1] |
| Molecular Weight | 226.17 g/mol | [1] |
| Appearance | Solid | |
| GHS Pictograms | Warning | [1] |
Personal Protective Equipment (PPE): The First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable when handling 4-(Trifluoromethylsulfonyl)phenol. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Therefore, a multi-layered approach to PPE is essential.
Recommended PPE
-
Eye and Face Protection : Chemical splash goggles are mandatory.[1] In situations with a higher risk of splashing, such as when transferring large quantities or working with solutions, a face shield should be worn in addition to goggles.[1]
-
Hand Protection : Due to the skin irritation potential, robust hand protection is critical. Double-gloving with nitrile gloves is a recommended minimum for handling small quantities.[1] For more extensive handling or in case of a spill, heavy-duty gloves such as butyl rubber or neoprene should be used.[1]
-
Body Protection : A fully buttoned lab coat must be worn at all times.[1] For procedures with a significant splash potential, a chemically resistant apron made of materials like neoprene or butyl rubber is advised.[1] Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[1]
-
Respiratory Protection : All handling of solid 4-(Trifluoromethylsulfonyl)phenol that could generate dust, and any work with its solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
Safe Handling Protocols
Adherence to meticulous handling procedures is paramount to minimize the risk of exposure and to ensure the integrity of experimental work.
General Handling Workflow
The following diagram outlines the essential steps for safely handling 4-(Trifluoromethylsulfonyl)phenol in a laboratory setting.
Caption: Workflow for Safe Handling of 4-(Trifluoromethylsulfonyl)phenol.
Step-by-Step Handling Procedure
-
Preparation :
-
Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for 4-(Trifluoromethylsulfonyl)phenol and the specific Standard Operating Procedure (SOP) for the planned experiment.
-
Don all required PPE as outlined in Section 2.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
-
Handling :
-
All weighing of the solid compound must be performed inside a chemical fume hood to contain any dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Use secondary containment, such as a beaker inside a larger container, when transporting solutions.
-
-
Post-Handling :
-
After completing the work, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Dispose of all waste, including contaminated PPE, in a designated and clearly labeled hazardous waste container.[3]
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Laboratory Storage Protocols
Proper storage is crucial to maintain the chemical's integrity and to prevent accidental release or reaction.
Storage Conditions
-
Location : Store in a cool, dry, and well-ventilated area.[4] The storage area should be away from direct sunlight and sources of heat or ignition.[2][5]
-
Container : Keep the container tightly closed when not in use.[4][5] Ensure the original label is intact and legible.[6]
-
Segregation : Store 4-(Trifluoromethylsulfonyl)phenol away from incompatible materials. Due to the reactivity of the trifluoromethylsulfonyl group, it should be segregated from strong oxidizing agents, strong bases, and reactive metals.[2][7] The phenolic hydroxyl group also makes it incompatible with strong acids.[8]
-
Security : Given its hazardous nature, it is prudent to store this chemical in a designated and controlled-access area. Highly toxic chemicals should be stored in locked cabinets.[9]
Emergency Procedures: Spill and Exposure Response
Prompt and correct action in the event of a spill or exposure is critical to minimizing harm.
Spill Response
The appropriate response to a spill depends on its size and location.
-
Minor Spill (in a fume hood) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material such as vermiculite or sand.[10]
-
Carefully sweep the absorbed material into a designated hazardous waste container.[8][10] Avoid creating dust.
-
Decontaminate the spill area with soap and water.[4]
-
Label the waste container and dispose of it according to institutional guidelines.[11]
-
-
Major Spill (outside a fume hood or a large volume) :
-
Evacuate the immediate area and alert others.[12]
-
If the spill is flammable, eliminate all ignition sources.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Exposure Response
The following diagram illustrates the decision-making process in the event of an exposure.
Caption: Emergency Response Decision Tree for Exposure Incidents.
-
Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal
4-(Trifluoromethylsulfonyl)phenol is a halogenated organic compound and must be disposed of as hazardous waste.[13]
-
Waste Collection : Collect all waste containing this compound, including contaminated solids and solutions, in a clearly labeled, sealed, and compatible waste container.[3]
-
Segregation : Do not mix halogenated waste with non-halogenated waste, as this can significantly increase disposal costs.[14][15]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed waste disposal contractor.[2] Do not dispose of this chemical down the drain.[14][16]
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 14857426, 4-Trifluoromethanesulfonylphenol. Available from: [Link]
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University of Wisconsin–Madison. Chemical Storage - Environment, Health & Safety. Available from: [Link]
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Wechem. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. Available from: [Link]
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American Chemical Society. Guide for Chemical Spill Response. Available from: [Link]
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Global-TALKE. How to storage irritant chemicals products safely. Available from: [Link]
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Scaling Up Success: A Senior Application Scientist's Guide to Reactions with 4-(Trifluoromethylsulfonyl)phenol
For researchers, scientists, and drug development professionals, the transition of a chemical reaction from laboratory scale to pilot plant or manufacturing scale is a critical and often challenging phase. This guide provides an in-depth technical overview of the key considerations and protocols for successfully scaling up reactions involving 4-(trifluoromethylsulfonyl)phenol. This versatile reagent, often utilized in its activated triflate form, is a cornerstone in modern cross-coupling chemistry for the synthesis of complex molecules, particularly in the pharmaceutical industry. This document is structured to provide not just a set of instructions, but a causal understanding of the experimental choices, ensuring scientific integrity and a self-validating approach to process development.
Understanding the Core Reagent: 4-(Trifluoromethylsulfonyl)phenol
Before embarking on scale-up, a thorough understanding of the physical, chemical, and safety properties of 4-(trifluoromethylsulfonyl)phenol is paramount.
Physicochemical Properties
A summary of the key properties of 4-(trifluoromethylsulfonyl)phenol is presented in Table 1. Its solid nature and moderate solubility influence the choice of solvents and reaction conditions, especially at larger scales where efficient mixing and heat transfer are crucial.
Table 1: Physicochemical Properties of 4-(Trifluoromethylsulfonyl)phenol
| Property | Value | Source |
| CAS Number | 432-84-8 | [1] |
| Molecular Formula | C₇H₅F₃O₃S | [1] |
| Molecular Weight | 226.17 g/mol | [1] |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 65-68 °C | - |
| Boiling Point | Decomposes | - |
Safety and Handling
On a large scale, the hazards associated with a chemical are amplified. 4-(Trifluoromethylsulfonyl)phenol is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[1] When planning a scale-up, a thorough risk assessment is essential, and appropriate personal protective equipment (PPE) and engineering controls must be in place.
The activation of 4-(trifluoromethylsulfonyl)phenol to its corresponding aryl triflate is typically achieved using trifluoromethanesulfonic anhydride (triflic anhydride). Triflic anhydride is a highly reactive and corrosive substance that reacts violently with water.[2][3] Handling large quantities requires stringent safety protocols, including the use of dry, inert atmospheres and specialized personal protective equipment.
The Triflate Advantage: A Superior Leaving Group in Cross-Coupling Chemistry
The utility of 4-(trifluoromethylsulfonyl)phenol lies in its conversion to an aryl triflate, which is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. This is due to the high stability of the resulting triflate anion, a consequence of the strong electron-withdrawing nature of the trifluoromethyl group and resonance stabilization.
Common Applications: Suzuki-Miyaura and Buchwald-Hartwig Reactions
Two of the most powerful and widely used reactions employing aryl triflates are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[4][5] These reactions are cornerstones of modern pharmaceutical synthesis.
Caption: Overview of the activation of 4-(Trifluoromethylsulfonyl)phenol and its application in key cross-coupling reactions.
Key Considerations for Scale-Up
Transitioning from a laboratory flask to a multi-liter reactor introduces complexities that can significantly impact reaction performance and safety. The following considerations are crucial for the successful scale-up of reactions involving the aryl triflate derived from 4-(trifluoromethylsulfonyl)phenol.
Thermal Hazard Analysis and Exotherm Control
Palladium-catalyzed cross-coupling reactions are often exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, potentially causing solvent boiling, pressure buildup, and even a runaway reaction.[6]
Actionable Insights:
-
Differential Scanning Calorimetry (DSC): Before any large-scale experiment, perform DSC analysis on the reaction mixture to determine the onset temperature of any exothermic events and the total heat of reaction.
-
Adiabatic Calorimetry: For a more detailed thermal hazard assessment, adiabatic calorimetry can simulate a worst-case scenario of a cooling failure.[7]
-
Controlled Addition: For highly exothermic reactions, the gradual addition of one of the reactants (often the aryl triflate) to the reaction mixture at the desired temperature is a common strategy to control the rate of heat generation.[1]
Mixing and Mass Transfer
Inadequate mixing on a large scale can lead to localized "hot spots" and concentration gradients, resulting in the formation of impurities and reduced yields. The choice of reactor geometry and impeller design is critical for ensuring efficient mass and heat transfer.
Catalyst Selection and Loading
While laboratory-scale reactions may tolerate higher catalyst loadings, on an industrial scale, minimizing the amount of expensive and toxic palladium catalyst is a primary concern.[8]
Table 2: Comparison of Catalyst Loading in Lab vs. Pilot Scale
| Parameter | Laboratory Scale (mmol) | Pilot/Manufacturing Scale (kg) | Rationale for Change |
| Catalyst Loading | 1-5 mol% | 0.05-0.5 mol% | Cost reduction, ease of palladium removal. |
| Ligand-to-Metal Ratio | 1:1 to 2:1 | Optimized for stability and activity | Balances catalyst performance with cost. |
Solvent Selection and Work-up
Solvent choice on a large scale is dictated by factors beyond just solubility, including boiling point, flash point, toxicity, and environmental impact. The work-up procedure must also be scalable. Aqueous washes, extractions, and crystallizations are preferred over chromatography for large-scale purification.[9][10]
Impurity Profile and Product Isolation
The impurity profile of the product can change upon scale-up. It is essential to identify and track key impurities throughout the process. The final product is typically isolated by crystallization, which also serves as a purification step.[11]
Application and Protocols: Kilogram-Scale Suzuki-Miyaura Coupling
The following is a representative, detailed protocol for a kilogram-scale Suzuki-Miyaura coupling reaction using the triflate derived from 4-(trifluoromethylsulfonyl)phenol. This protocol is a synthesis of best practices and should be adapted and optimized for specific substrates and equipment.
Step 1: In-situ Formation of the Aryl Triflate (Activation of 4-(Trifluoromethylsulfonyl)phenol)
This step is highly exothermic and moisture-sensitive, requiring careful control.
Materials:
| Reagent | Quantity (kg) | Moles | Molar Eq. |
| 4-(Trifluoromethylsulfonyl)phenol | 2.26 | 10.0 | 1.0 |
| Dichloromethane (DCM) | 20 L | - | - |
| Triethylamine | 1.21 | 12.0 | 1.2 |
| Trifluoromethanesulfonic Anhydride | 3.10 | 11.0 | 1.1 |
Procedure:
-
Reactor Preparation: Ensure a 50 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Charge Reagents: Charge 4-(trifluoromethylsulfonyl)phenol and dichloromethane to the reactor.
-
Cooling: Cool the mixture to 0-5 °C with constant stirring.
-
Base Addition: Slowly add triethylamine via a dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.
-
Triflic Anhydride Addition: Add trifluoromethanesulfonic anhydride dropwise over 1-2 hours, ensuring the temperature does not exceed 10 °C. The high reactivity of triflic anhydride necessitates slow, controlled addition to manage the exotherm.[2][3][12][13]
-
Reaction Monitoring: Monitor the reaction by HPLC or TLC until complete conversion of the starting phenol is observed (typically 1-2 hours).
-
Aqueous Work-up: Quench the reaction by slowly adding cold water (10 L). Separate the organic layer.
-
Washing: Wash the organic layer with 1 M HCl (10 L) and then with brine (10 L).
-
Solvent Swap: The DCM solution of the aryl triflate is typically used directly in the next step. If isolation is required, the solvent can be removed under reduced pressure, but care must be taken as aryl triflates can be thermally labile.
Step 2: Suzuki-Miyaura Cross-Coupling
Materials:
| Reagent | Quantity (kg) | Moles | Molar Eq. |
| Aryl Triflate Solution (from Step 1) | ~20 L | 10.0 | 1.0 |
| Phenylboronic Acid | 1.46 | 12.0 | 1.2 |
| Toluene | 30 L | - | - |
| 2M Aqueous Potassium Carbonate | 15 L | 30.0 | 3.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 0.116 | 0.1 | 0.01 |
Procedure:
-
Reactor Setup: In a separate 100 L reactor, charge the aryl triflate solution in toluene.
-
Reagent Addition: Add phenylboronic acid, aqueous potassium carbonate solution, and the palladium catalyst.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes.
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by HPLC. The reaction is typically complete within 4-8 hours.
-
Cooling and Phase Separation: Cool the reaction mixture to room temperature and separate the aqueous layer.
-
Organic Layer Wash: Wash the organic layer with water (2 x 20 L).
Step 3: Work-up and Product Isolation
Procedure:
-
Palladium Removal: Treat the organic layer with a palladium scavenger (e.g., a silica-bound thiol) or perform an aqueous wash with a solution of a sulfur-containing ligand to extract the palladium into the aqueous phase.[14][15][16][17] The level of residual palladium in the final product is a critical quality attribute, especially for active pharmaceutical ingredients (APIs).[18]
-
Solvent Swap and Crystallization: Distill off the toluene under reduced pressure and replace it with a suitable crystallization solvent (e.g., isopropanol/heptane).
-
Crystallization: Cool the solution to induce crystallization. The cooling profile should be carefully controlled to ensure the desired crystal form and particle size.[11][19]
-
Filtration and Drying: Filter the product, wash the cake with cold solvent, and dry under vacuum to a constant weight.
Caption: A typical workflow for scaling up a cross-coupling reaction.
Conclusion
The scale-up of reactions involving 4-(trifluoromethylsulfonyl)phenol requires a multidisciplinary approach that combines a deep understanding of organic chemistry with the principles of chemical engineering. By carefully considering thermal hazards, mixing, catalyst efficiency, and scalable work-up procedures, researchers and drug development professionals can successfully transition these powerful reactions from the laboratory to production, enabling the synthesis of complex molecules on a large scale. The protocols and considerations outlined in this guide provide a robust framework for achieving this critical objective.
References
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A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link][20]
-
Aryldiazonium Tetrafluoroborate Salts as Green and Efficient Coupling Partners for the Suzuki–Miyaura Reaction: From Optimisation to Mole Scale. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link][21]
-
Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link][22]
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Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 24, 2026, from [Link][23]
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Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. (2018). ACS Publications. Retrieved January 24, 2026, from [Link][9]
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Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link][24]
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Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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4-(Trifluoromethylsulfonyl)phenol. (n.d.). PubChem. Retrieved January 24, 2026, from [Link][1]
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How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2025). Frontiers. Retrieved January 24, 2026, from [Link][8]
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Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. Retrieved January 24, 2026, from [Link][14]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link][4]
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Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link][25]
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Crystallization, Large Scale. (2021). YouTube. Retrieved January 24, 2026, from [Link][19]
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biaryl_synthesis. (n.d.). MSU chemistry. Retrieved January 24, 2026, from [Link]
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How to Remove Palladium in three easy steps. (2023). Biotage. Retrieved January 24, 2026, from [Link][15]
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Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link][18]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link][26]
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Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. (2024). Chemical Review and Letters. Retrieved January 24, 2026, from [Link][27]
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Accelerating Rate Calorimeter. (n.d.). Thermal Hazard Technology. Retrieved January 24, 2026, from [Link][7]
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Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. Retrieved January 24, 2026, from [Link][10]
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125570 - Trifluoromethanesulfonic anhydride (125570) Trifluoromethanesulfonic anhydride - Safety Data Sheet. (n.d.). Retrieved January 24, 2026, from [Link][12]
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Biaryl synthesis by ring-opening Friedel-Crafts arylation of 1,4-epoxy-1,4-dihydronaphthalenes catalyzed by iron trichloride. (n.d.). PubMed. Retrieved January 24, 2026, from [Link][28]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved January 24, 2026, from [Link][5]
-
Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link][11]
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Practical Synthesis of Aryl Triflates under Aqueous Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link][29]
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Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Thermal Reaction Hazards – Your Problem? (n.d.). Stonehouse Process Safety. Retrieved January 24, 2026, from [Link][6]
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Removal of Residual Palladium from API. (n.d.). Si-Novation. Retrieved January 24, 2026, from [Link][17]
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Application Notes and Protocols for the Disposal of 4-(Trifluoromethylsulfonyl)phenol Chemical Waste
Introduction: The Critical Importance of Specialized Disposal
4-(Trifluoromethylsulfonyl)phenol is an organofluorine compound of increasing relevance in pharmaceutical and materials science research. Its unique chemical structure, featuring a phenolic ring activated by a potent trifluoromethylsulfonyl electron-withdrawing group, imparts valuable properties. However, these same characteristics necessitate a rigorous and informed approach to its waste disposal. Improper management of this chemical waste can lead to significant environmental persistence and potential toxicological effects.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 4-(Trifluoromethylsulfonyl)phenol. The protocols herein are designed to be self-validating, grounded in established chemical principles and regulatory standards, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment and Chemical Profile
A thorough understanding of the chemical's properties is foundational to its safe management. 4-(Trifluoromethylsulfonyl)phenol is a solid irritant that poses multiple health risks.
1.1. GHS Hazard Classification
According to aggregated data from the European Chemicals Agency (ECHA) C&L Inventory, 4-(Trifluoromethylsulfonyl)phenol is classified with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[1]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled (H332).[1]
-
Skin Irritation (Category 2): Causes skin irritation (H315).[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation (H319).[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation (H335).[1]
1.2. Physicochemical Properties
A summary of key physicochemical data from PubChem is presented below, which is crucial for understanding its environmental fate and designing appropriate disposal methodologies[1].
| Property | Value | Source |
| Molecular Formula | C₇H₅F₃O₃S | [1] |
| Molecular Weight | 226.17 g/mol | [1] |
| Appearance | Solid | Inferred |
| XLogP3 | 2.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
The trifluoromethyl group contributes to the compound's stability, making it potentially resistant to natural degradation pathways. The phenolic hydroxyl group provides a reactive site for targeted chemical degradation.
Regulatory Framework: Ensuring Compliance
The disposal of 4-(Trifluoromethylsulfonyl)phenol waste is governed by stringent regulations for hazardous materials. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[2][3]
2.1. Generator Status
Laboratories and facilities are categorized based on the quantity of hazardous waste they produce per month. It is crucial to determine your generator status (e.g., Very Small Quantity Generator - VSQG, Small Quantity Generator - SQG, or Large Quantity Generator - LQG) as this dictates specific requirements for accumulation, storage, and disposal.[2][3][4]
2.2. Transportation
Off-site transportation of 4-(Trifluoromethylsulfonyl)phenol waste must comply with the Department of Transportation's (DOT) Hazardous Materials Regulations (HMR; 49 C.F.R., Parts 171-180).[5] This includes proper packaging, labeling, and documentation, such as a hazardous waste manifest.[5][6]
Disposal Workflow: A Decision-Making Framework
The selection of an appropriate disposal method depends on the quantity of waste generated and the available institutional resources. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for the disposal of 4-(Trifluoromethylsulfonyl)phenol waste.
Laboratory-Scale Disposal Protocols
For small quantities of waste typically generated in a research setting, chemical degradation prior to collection by a licensed waste management service is a responsible approach. The following protocols are based on established principles of advanced oxidation and alkaline hydrolysis.
IMPORTANT: All procedures must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
4.1. Protocol 1: Fenton Oxidation (Advanced Oxidation Process)
This protocol utilizes Fenton's reagent (H₂O₂/Fe²⁺) to generate highly reactive hydroxyl radicals (•OH), which can mineralize phenolic compounds.[7] This method is effective for dilute aqueous solutions containing 4-(Trifluoromethylsulfonyl)phenol.
Materials:
-
Aqueous waste containing 4-(Trifluoromethylsulfonyl)phenol (<1000 ppm)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriately sized beaker
Procedure:
-
Preparation: Place the aqueous waste solution in a beaker on a stir plate and begin stirring.
-
Acidification: Adjust the pH of the solution to approximately 3.0-3.5 by slowly adding 1 M sulfuric acid. This is the optimal pH range for the Fenton reaction.
-
Catalyst Addition: Add iron(II) sulfate heptahydrate to the solution to achieve a final concentration of approximately 10⁻⁴ M. Allow it to dissolve completely.
-
Oxidation: Slowly and carefully add 30% hydrogen peroxide to the solution. A typical starting point is a 5:1 molar ratio of H₂O₂ to the estimated amount of dissolved phenol. CAUTION: The reaction is exothermic and may generate gas. Add the H₂O₂ in small portions to control the reaction rate.
-
Reaction: Allow the mixture to stir at room temperature for at least 4 hours. The solution may change color.
-
Neutralization: After the reaction period, neutralize the solution by slowly adding 1 M sodium hydroxide until the pH is between 6.0 and 8.0. This will precipitate the iron catalyst as iron(III) hydroxide.
-
Final Disposal: Allow the iron hydroxide precipitate to settle. Decant the supernatant liquid. The liquid and the solid sludge should be collected in a designated hazardous waste container for professional disposal. Although the primary contaminant has been degraded, byproducts may still be present.
4.2. Protocol 2: Alkaline Hydrolysis
This protocol is suitable for the degradation of the sulfonyl group, particularly for concentrated solid waste or solutions in organic solvents. Alkaline hydrolysis can cleave the C-S bond, breaking down the molecule.
Materials:
-
4-(Trifluoromethylsulfonyl)phenol waste (solid or in a water-miscible organic solvent)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Ethanol (if waste is a non-polar organic solvent)
-
Heating mantle with stirrer
-
Round-bottom flask with reflux condenser
-
Hydrochloric acid (HCl), 1 M
-
pH meter or pH paper
Procedure:
-
Preparation: Dissolve the solid waste in a minimal amount of water or a water/ethanol mixture in a round-bottom flask. If the waste is already in a water-miscible solvent, it can be used directly.
-
Base Addition: Prepare a 2 M solution of NaOH or KOH. Slowly add the base to the flask in a stoichiometric excess (e.g., 2-3 molar equivalents relative to the phenol compound).
-
Hydrolysis: Attach a reflux condenser to the flask. Heat the mixture to reflux (approximately 100°C) with constant stirring. Maintain reflux for 4-6 hours. The high temperature and alkaline conditions facilitate the hydrolysis of the sulfonyl group.
-
Cooling: After the reflux period, turn off the heat and allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the cooled solution by slowly adding 1 M hydrochloric acid until the pH is between 6.0 and 8.0. CAUTION: The neutralization reaction is exothermic.
-
Final Disposal: Transfer the neutralized solution to a designated hazardous waste container for collection by a licensed environmental waste management contractor.
Large-Scale and Bulk Waste Disposal
For quantities exceeding typical laboratory-scale experiments (>100 g), on-site chemical treatment is generally not recommended due to safety and scalability concerns.
5.1. High-Temperature Incineration
The recommended disposal method for large quantities of 4-(Trifluoromethylsulfonyl)phenol is high-temperature incineration. Fluorinated organic compounds are generally thermally stable, but incineration under controlled conditions can achieve complete destruction.[8] Modern incinerators are equipped with scrubbers and other emission control technologies to manage potentially hazardous combustion byproducts like hydrogen fluoride.
Procedure:
-
Packaging: Package the waste in DOT-approved, properly labeled hazardous waste containers.[6] Ensure containers are sealed and not leaking.
-
Manifesting: Complete a hazardous waste manifest, accurately describing the waste.
-
Professional Collection: Arrange for a licensed hazardous waste disposal company to transport the waste to a permitted incineration facility.
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including a respirator if necessary.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collection: Place all contaminated materials into a designated hazardous waste container.[8]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleanup materials must also be disposed of as hazardous waste.[8]
Conclusion
The responsible disposal of 4-(Trifluoromethylsulfonyl)phenol is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its hazardous properties, adhering to regulatory requirements, and implementing the appropriate disposal protocols outlined in this guide, researchers and drug development professionals can effectively manage this chemical waste stream. The causality behind these protocols lies in the targeted chemical degradation of the phenolic and sulfonyl moieties, rendering the waste less hazardous before its final, secure disposal.
References
-
U.S. Department of Transportation, Pipeline and Hazardous Materials Safety Administration. (2022, October 17). Transporting Infectious Substances Overview. [Link]
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Minar Journal of Applied Sciences and Technology. (2025, December 1). Reactivation of Damage Phenol in Chemical and Biological Laboratories. [Link]
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Taylor & Francis Online. (2007, April 6). On the Incinerability of Highly Fluorinated Organic Compounds. [Link]
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ACS Publications. (2014, May 22). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. [Link]
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PubChem. (n.d.). 4-Trifluoromethanesulfonylphenol. Retrieved January 24, 2026, from [Link]
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DASH (Digital Access to Scholarship at Harvard). (2011). Deoxyfluorination of Phenols. [Link]
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Plastics Europe. (2021, June). Guide for the Safe Handling of Fluoropolymer Resins. [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Transportation. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2025, August 5). Phenol Degradation by Advanced Electrochemical Oxidation Process Electro-Fenton Using a Carbon Felt Cathode. [Link]
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U.S. Environmental Protection Agency. (2025, October 9). Categories of Hazardous Waste Generators. [Link]
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MDPI. (2025, October 13). Degradation of Phenol via an Advanced Oxidation Process (AOP) with Immobilized Commercial Titanium Dioxide (TiO2) Photocatalysts. [Link]
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MDPI. (2025, January 18). Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects. [Link]
- Google Patents. (n.d.). FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
-
Department of Toxic Substances Control. (n.d.). Hazardous Waste Generator Requirements. [Link]
-
PubMed Central. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. [Link]
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RSC Publishing. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. [Link]
-
Federal Motor Carrier Safety Administration. (2024, June 12). How to Comply with Federal Hazardous Materials Regulations. [Link]
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ResearchGate. (2017, October 2). Guide for the Safe Handling of Tetrafluoroethylene (2017). [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. [Link]
-
PubMed. (2009, July 17). Pathways of Advanced Oxidation of Phenol by Fenton's Reagent--Identification of Oxidative Coupling Intermediates by Extractive Acetylation. [Link]
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Hazardous Waste Experts. (2023, March 15). What is the Resource Conservation and Recovery Act (RCRA)?. [Link]
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U.S. Environmental Protection Agency. (n.d.). Compendium Volume 7: Very Small Quantity Generator (VSQG) Requirements. [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved January 24, 2026, from [Link]
-
E3S Web of Conferences. (2018). Study on the Process of Degradation of Phenolic Compounds in Water by Slot Ultrasonic. [Link]
-
Iowa Waste Reduction Center. (2024, March). Very Small Quantity Generators of Hazardous Waste. [Link]
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U.S. Compliance. (n.d.). DOT Hazardous Materials – Understanding the Core Requirements. [Link]
-
Organic Chemistry Portal. (n.d.). Deoxyfluorination of Phenols. [Link]
-
ResearchGate. (2025, August 10). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. [Link]
-
DTIC. (n.d.). CHLORINE TRIFLUORIDE HANDLING MANUAL. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethylsulfonyl)phenol Derivatives
Welcome to the technical support center for the synthesis of 4-(Trifluoromethylsulfonyl)phenol derivatives, commonly known as aryl triflates. These compounds are pivotal intermediates in modern organic synthesis, particularly in cross-coupling reactions, due to the excellent leaving group ability of the triflate moiety. However, achieving high yields can be challenging, often plagued by issues ranging from incomplete reactions to the formation of stubborn byproducts.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights to help you troubleshoot common experimental hurdles and optimize your reaction outcomes. We will explore the causality behind experimental choices, ensuring that every step is a self-validating system for robust and reproducible results.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the triflation of phenols. Each problem is analyzed by its potential causes, followed by actionable solutions grounded in chemical principles.
Issue 1: Low or No Product Yield
The most frequent and frustrating issue is a low yield of the desired aryl triflate. This can stem from several factors, from reagent quality to reaction kinetics.
| Cause | Recommended Solution & Scientific Rationale |
| Inefficient Deprotonation of Phenol | The reaction requires the formation of a phenoxide intermediate to attack the electrophilic sulfur atom of the triflating agent.[1] If the base is not strong enough to deprotonate the phenol (especially for electron-deficient phenols), the reaction will not proceed. Solution: Switch to a stronger, non-nucleophilic base. While pyridine is common, sterically hindered bases like 2,6-lutidine or N,N-diisopropylethylamine (DIPEA) are often superior as they are less likely to compete with the phenoxide as a nucleophile. For particularly acidic phenols, a stronger base like sodium hydride (NaH) may be necessary, though careful handling is required. |
| Degradation of Triflating Agent | Triflic anhydride (Tf₂O) is the most common triflating agent but is highly moisture-sensitive and can rapidly hydrolyze to triflic acid, rendering it inactive.[2] Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored Tf₂O. Consider using a more stable, crystalline alternative like N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), which is less sensitive to moisture and often provides better selectivity.[3][4] |
| Insufficient Reaction Time or Temperature | Electron-deficient or sterically hindered phenols react more slowly. The standard reaction at 0 °C to room temperature may not be sufficient for these challenging substrates. Solution: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is consumed slowly, consider increasing the temperature. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[3] |
| Poor Nucleophilicity of the Phenol | Phenols bearing strong electron-withdrawing groups (e.g., -NO₂, -CN) are less nucleophilic, even after deprotonation. This slows down the desired O-triflation. Solution: For such substrates, using the more reactive triflic anhydride (Tf₂O) is often necessary. Increasing the concentration of reactants can also favor the bimolecular reaction. In some cases, changing the solvent to a more polar aprotic one, like DMF or DMSO, can help stabilize the phenoxide and increase its reactivity. |
The following decision tree can help systematically diagnose the cause of low product yield.
Sources
Identifying and minimizing side products in trifluoromethanesulfonylation
Welcome to the technical support guide for trifluoromethanesulfonylation (triflation) reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing triflates, which are pivotal intermediates in modern organic synthesis. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you minimize side products and maximize the yield and purity of your desired triflates.
Part 1: Troubleshooting Guide
This section is structured in a problem-and-solution format to directly address the most common issues encountered during triflation experiments.
Issue 1: Low or No Yield of the Desired Triflate
A low yield of the target triflate is one of the most frequent challenges. This can often be attributed to incomplete reaction, product degradation, or competing side reactions.
Potential Cause A: Incomplete Reaction
If the reaction has not proceeded to completion, a significant amount of the starting alcohol or ketone will remain.
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. If starting material is still present after the expected reaction time, consider the following optimizations.
-
Base Selection: The choice of base is critical. For standard triflations of alcohols, pyridine or triethylamine (TEA) are commonly used.[1] However, for more sensitive or sterically hindered substrates, a non-nucleophilic, sterically hindered base like 2,6-di-tert-butylpyridine or 2,6-di-tert-butyl-4-methylpyridine (DTBMP) is often essential to prevent side reactions.[2][3] These hindered bases are basic enough to scavenge the triflic acid byproduct but are too bulky to act as nucleophiles.[2][3]
-
Temperature and Reaction Time: Most triflation reactions are performed at low temperatures (e.g., -78 °C to 0 °C) to control the high reactivity of triflic anhydride (Tf₂O) and minimize side reactions.[4] If the reaction is sluggish, a gradual increase in temperature or a longer reaction time may be necessary. However, this should be done cautiously as higher temperatures can promote decomposition and side product formation.[5]
Potential Cause B: Product Degradation
Alkyl and vinyl triflates can be unstable, especially in the presence of nucleophiles or moisture.
Troubleshooting Steps:
-
Anhydrous Conditions: Triflic anhydride reacts violently with water to form triflic acid.[6] Ensure all glassware is oven- or flame-dried and that all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up Procedure: Quench the reaction at low temperature, typically with cold water, saturated aqueous sodium bicarbonate, or ammonium chloride solution.[4] Some more reactive triflates may not survive an aqueous wash.[5] In such cases, a direct filtration through a plug of silica gel or celite to remove pyridinium salts, followed by solvent evaporation, may be a better strategy.
-
Purification: Avoid overheating during solvent removal, as this can cause decomposition.[5] Purification via column chromatography should be performed promptly. Use a non-polar eluent system and consider deactivating the silica gel with a small amount of triethylamine to prevent hydrolysis of the triflate on the column.
Issue 2: My reaction mixture turned dark brown or black.
This is a common observation, particularly when using pyridine or related bases.
Potential Cause: Pyridine-Triflic Anhydride Adduct Formation
Pyridine can react with triflic anhydride to form an N-triflylpyridinium species. This highly reactive intermediate can further react with another molecule of pyridine, leading to the formation of colored, often polymeric, byproducts.[5] This process is often exothermic and can lead to a rapid darkening of the reaction mixture.
Minimization Strategies:
-
Controlled Addition: Add the triflic anhydride slowly and dropwise to the cooled solution of the substrate and base.[4] This maintains a low concentration of the anhydride and minimizes its direct reaction with the base.
-
Low Temperature: Performing the reaction at very low temperatures (e.g., -78 °C) is crucial to manage the exothermicity and suppress the formation of these colored byproducts.[4]
-
Choice of Base: Using a sterically hindered, non-nucleophilic base like 2,6-di-tert-butylpyridine can prevent the initial nucleophilic attack on the sulfur atom of the triflic anhydride, thereby avoiding the formation of these adducts.[3]
Issue 3: Formation of an Elimination Product (Alkene)
For secondary or tertiary alcohols, elimination to form an alkene is a major competing side reaction.
Mechanism: E2 Elimination
The base used in the reaction (e.g., pyridine, TEA) can act as a base to deprotonate a beta-hydrogen, leading to an E2 elimination pathway that competes with the desired O-triflylation. The triflate group is an excellent leaving group, which facilitates this elimination process.[7]
Minimization Strategies:
-
Use a Non-Nucleophilic, Sterically Hindered Base: This is the most effective strategy. Bases like 2,6-di-tert-butylpyridine or proton sponges are poor nucleophiles and their steric bulk hinders their ability to abstract a beta-proton, thus favoring the desired triflation.[2][8]
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution/triflation. Running the reaction at the lowest feasible temperature will favor the desired pathway.
Workflow for Troubleshooting Low Yields and Side Products
Caption: Troubleshooting decision tree for triflation reactions.
Issue 4: Formation of Vilsmeier-Haack Type Side Products
When using dimethylformamide (DMF) as a solvent or an additive, unexpected formylation or related side reactions can occur.
Mechanism: Formation of a Vilsmeier Reagent
Triflic anhydride is a powerful electrophile that can activate amides, such as DMF, to form a Vilsmeier-type reagent (a chloroiminium ion analog).[9][10] This electrophilic species can then react with electron-rich substrates or even the desired triflate product, leading to complex mixtures.[11]
Minimization Strategies:
-
Avoid DMF: The simplest solution is to avoid DMF as a solvent. Dichloromethane (DCM) or dichloroethane (DCE) are common and less reactive alternatives.[1]
-
If DMF is Necessary: If DMF is required for solubility, use the lowest possible amount and maintain very low reaction temperatures to disfavor the formation of the Vilsmeier reagent.
Mechanism: Desired Triflation vs. Side Reactions
Caption: Competing reaction pathways in trifluoromethanesulfonylation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best base for my triflation reaction?
The "best" base depends on your substrate.
| Base | Key Characteristics | Best For |
| Pyridine | Standard, inexpensive, moderately basic. Can act as a nucleophile, leading to colored byproducts.[5] | Simple, unhindered primary and secondary alcohols where side reactions are minimal.[1] |
| Triethylamine (TEA) | Stronger, non-aromatic base. Also nucleophilic. | Similar applications to pyridine, sometimes preferred for acid-sensitive substrates. |
| 2,6-Lutidine | Sterically more hindered than pyridine, reducing its nucleophilicity. | Substrates prone to pyridine-related side reactions. |
| 2,6-Di-tert-butylpyridine | Highly hindered, non-nucleophilic proton scavenger.[2][8] | Preventing elimination reactions with sensitive secondary/tertiary alcohols; preventing pyridine-Tf₂O adduct formation.[3] |
| Proton Sponge | Highly basic but non-nucleophilic due to steric hindrance. | Situations requiring strong basicity without nucleophilicity, especially for acid-sensitive products. |
Q2: How do I know my triflic anhydride is still good?
Triflic anhydride should be a colorless liquid.[6] If it has a yellow or brown tint, it may have started to decompose, likely due to moisture contamination. It is highly reactive towards water, hydrolyzing to triflic acid.[12] For critical reactions, using a freshly opened bottle or distilling the anhydride from phosphorus pentoxide (P₄O₁₀) is recommended.[5][6]
Q3: Can I use N-phenylbis(trifluoromethanesulfonimide) (Tf₂NPh) instead of triflic anhydride?
Yes. Tf₂NPh is a crystalline, shelf-stable solid that is a milder triflating reagent than Tf₂O.[1] It is often used for substrates that are sensitive to the highly acidic and harsh conditions generated with triflic anhydride. It can provide better selectivity in complex molecules but may require longer reaction times or higher temperatures.[1]
Q4: What is the proper quenching and work-up procedure?
-
Cooling: Ensure the reaction is cooled to the reaction temperature (e.g., -78 °C or 0 °C) before quenching.
-
Quenching Agent: Slowly add a cold quenching solution. For most stable triflates, cold saturated aqueous sodium bicarbonate (NaHCO₃) is effective as it neutralizes the excess Tf₂O and the triflic acid byproduct. Cold water or saturated ammonium chloride (NH₄Cl) can also be used.
-
Extraction: After quenching, allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine to remove any remaining salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure, avoiding high temperatures.[5]
Q5: My substrate is an amide. Will I get O-triflylation or N-triflylation?
When amides react with triflic anhydride, they are typically activated to form highly electrophilic iminium triflates. Subsequent deprotonation by a base can lead to various reactive intermediates. Direct N-triflylation is less common than O-triflylation of the amide oxygen, but the resulting intermediate is highly reactive and can undergo further transformations, so isolating a simple O-triflylimidate can be challenging. The outcome is highly dependent on the amide structure and reaction conditions.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Triflation of a Hindered Secondary Alcohol
This protocol uses a non-nucleophilic base to minimize elimination.
-
Preparation: Under an argon atmosphere, dissolve the secondary alcohol (1.0 equiv) and 2,6-di-tert-butylpyridine (1.5 equiv) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Tf₂O: Add triflic anhydride (1.2 equiv) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours, monitoring the reaction by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow addition of cold saturated aqueous NaHCO₃ solution.
-
Work-up: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product immediately by flash column chromatography.
Protocol 2: Purification of Triflic Anhydride
For highly sensitive substrates, freshly distilled triflic anhydride may be required.
Caution: This procedure should only be performed by trained personnel in a well-ventilated fume hood, as both triflic anhydride and triflic acid are highly corrosive.[13]
-
Setup: In a dry, round-bottomed flask, add phosphorus pentoxide (P₄O₁₀) (approx. 0.5 equiv by weight relative to the anhydride).
-
Addition: Cool the flask in an ice bath and slowly add the crude triflic anhydride.
-
Stirring: Allow the mixture to stir at room temperature for at least 4 hours (or overnight) under an inert atmosphere.[5]
-
Distillation: Equip the flask for short-path distillation and carefully distill the triflic anhydride under atmospheric pressure (b.p. 81-84 °C).[5]
-
Storage: Collect the purified, colorless liquid in a dry, sealed flask under an inert atmosphere.
References
-
Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. National Institutes of Health (NIH). [Link]
-
Trifluoromethanesulfonic anhydride. Wikipedia. [Link]
-
Formation and decay of the triplet excited state of pyridine. PubMed. [Link]
-
Reactions of Trifluoromethanesulfonamide with Amides and Paraformaldehyde. ResearchGate. [Link]
-
Establishing the Role of Triflate Anions in H2 Activation by a Cationic Triorganotin(IV) Lewis Acid. ACS Publications. [Link]
-
3-METHYL-2-BUTEN-2-YL TRIFLATE. Organic Syntheses. [Link]
-
N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses. [Link]
-
Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. MDPI. [Link]
-
Alcohol to Triflate. Organic Chemistry Portal. [Link]
-
2,6-Di-tert-butylpyridine. Wikipedia. [Link]
-
Tritylation of Alcohols under Mild Conditions without Using Silver Salts. National Institutes of Health (NIH). [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses. [Link]
-
Triflate. Wikipedia. [Link]
-
Triflic acid. Wikipedia. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
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- 2. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]
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- 8. CAS 585-48-8: 2,6-Di-tert-butylpyridine | CymitQuimica [cymitquimica.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. Triflic acid - Wikipedia [en.wikipedia.org]
- 13. pharm.sinocurechem.com [pharm.sinocurechem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-(Trifluoromethylsulfonyl)phenol
Welcome to the technical support center for 4-(Trifluoromethylsulfonyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction conditions when using this versatile but reactive building block. The potent electron-withdrawing nature of the trifluoromethylsulfonyl group significantly influences the reactivity of the phenolic hydroxyl group, necessitating careful consideration of reaction parameters to achieve desired outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with 4-(Trifluoromethylsulfonyl)phenol in a question-and-answer format, providing explanations and actionable solutions.
Williamson Ether Synthesis
Question 1: I am attempting a Williamson ether synthesis with 4-(Trifluoromethylsulfonyl)phenol and an alkyl halide, but I am observing low to no conversion to the desired ether product. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in the Williamson ether synthesis of 4-(Trifluoromethylsulfonyl)phenol is a common issue that can typically be traced back to several key factors related to the acidity of the phenol and the reaction conditions.
Causality and Optimization Strategy:
-
Incomplete Deprotonation: 4-(Trifluoromethylsulfonyl)phenol is significantly more acidic than simple phenols due to the strong electron-withdrawing trifluoromethylsulfonyl group. The predicted pKa is around 6.48, making it comparable to some carboxylic acids.[1] If you are using a weak base, such as potassium carbonate (K₂CO₃), you may not be achieving complete deprotonation to the more nucleophilic phenoxide.
-
Solution: Switch to a stronger base. The chosen base's conjugate acid should have a pKa significantly higher than that of 4-(Trifluoromethylsulfonyl)phenol to ensure complete deprotonation.[2] Suitable bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium hydroxide (NaOH). When using hydroxides, be mindful of the presence of water, which can affect the reaction.
-
-
Solvent Choice: The choice of solvent plays a critical role in the rate of Sₙ2 reactions.[1] Protic solvents (e.g., ethanol, methanol) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.
-
Solution: Employ a polar aprotic solvent. Solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) are excellent choices as they solvate the cation of the base but do not strongly interact with the phenoxide, leaving it more available to react with the alkyl halide.
-
-
Reaction Temperature: While higher temperatures generally increase reaction rates, they can also promote side reactions, particularly E2 elimination with secondary or tertiary alkyl halides.
-
Solution: For primary alkyl halides, a moderate temperature range of 50-80 °C is a good starting point.[3] If the reaction is still sluggish, the temperature can be cautiously increased while monitoring for the formation of elimination byproducts. For more sterically hindered alkyl halides, it is advisable to keep the temperature as low as possible to favor substitution over elimination.
-
Question 2: My Williamson ether synthesis is producing a significant amount of an undesired byproduct. How can I identify and mitigate this?
Answer:
Side reactions are a common challenge, especially when dealing with activated phenols. The most likely side reactions are elimination of the alkyl halide and C-alkylation of the phenol.
Identification and Mitigation:
-
E2 Elimination: If you are using a secondary or tertiary alkyl halide, the phenoxide can act as a base, abstracting a proton and leading to the formation of an alkene. This is often favored at higher temperatures.
-
Mitigation: Whenever possible, use a primary alkyl halide. If a secondary halide is necessary, use a less sterically hindered base and the lowest effective reaction temperature.
-
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the electron-rich aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, especially at higher temperatures or with certain solvent and counter-ion combinations.
-
Mitigation: Use of polar aprotic solvents like DMF or ACN generally favors O-alkylation. Running the reaction at a lower temperature can also increase the selectivity for O-alkylation.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question 3: I am trying to use 4-(Trifluoromethylsulfonyl)phenol in a Suzuki-Miyaura coupling after converting it to the corresponding aryl triflate or nonaflate, but I am experiencing low yields of the biaryl product. What are the critical parameters to consider?
Answer:
Successful Suzuki-Miyaura coupling of electron-deficient phenols, once activated as triflates or nonaflates, hinges on the careful selection of the catalyst, ligand, base, and solvent system. The electron-withdrawing nature of the trifluoromethylsulfonyl group makes the aryl triflate/nonaflate an excellent electrophile.
Optimization Strategy:
-
Ligand Selection: The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. For electron-poor electrophiles, electron-rich and bulky phosphine ligands are often preferred as they promote the rate-limiting oxidative addition step and stabilize the palladium catalyst.
-
Base Selection and Strength: The base plays a crucial role in the transmetalation step, activating the boronic acid. The choice of base can also influence the stability of the catalyst and the prevalence of side reactions.
-
Solution: Potassium phosphate (K₃PO₄) is a robust and commonly used base for Suzuki-Miyaura couplings. Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option. The use of aqueous base solutions is common, but in some cases, anhydrous conditions may be beneficial to prevent protodeborylation of the boronic acid.
-
-
Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.
-
Solution: A mixture of a non-polar solvent like toluene or dioxane with water is a common and effective solvent system. The water is necessary to dissolve the inorganic base.
-
Question 4: I am observing significant hydrodehalogenation (or protodeborylation) in my Suzuki-Miyaura reaction. How can I minimize these side reactions?
Answer:
Hydrodehalogenation (replacement of the halide/triflate with hydrogen) and protodeborylation (replacement of the boronic acid group with hydrogen) are common side reactions that reduce the yield of the desired cross-coupled product.
Mitigation Strategies:
-
Hydrodehalogenation: This can occur if the palladium catalyst is too reactive or if there are sources of hydride in the reaction mixture.
-
Mitigation: Ensure all reagents and solvents are pure and dry (if running under anhydrous conditions). Sometimes, lowering the reaction temperature or using a less electron-rich ligand can reduce the rate of this side reaction.
-
-
Protodeborylation: This is often promoted by water and heat, especially with heteroaryl boronic acids.
-
Mitigation: Use anhydrous conditions with a base like potassium phosphate. If an aqueous system is necessary, using a phase-transfer catalyst or minimizing the reaction time and temperature can help. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidative degradation of the boronic acid.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for 4-(Trifluoromethylsulfonyl)phenol? A1: 4-(Trifluoromethylsulfonyl)phenol should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Q2: What are the primary safety hazards associated with 4-(Trifluoromethylsulfonyl)phenol? A2: According to its GHS classification, 4-(Trifluoromethylsulfonyl)phenol is harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation.[3][5] It may also cause respiratory irritation. Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: What is the approximate pKa of 4-(Trifluoromethylsulfonyl)phenol and why is it important? A3: The predicted pKa of 4-(Trifluoromethylsulfonyl)phenol is approximately 6.48.[1] This relatively low pKa for a phenol indicates that it is quite acidic. This is important because it dictates the choice of base needed for its deprotonation in reactions like the Williamson ether synthesis. A base whose conjugate acid has a pKa significantly higher than 6.48 is required for complete formation of the phenoxide.[2]
Q4: Can I use 4-(Trifluoromethylsulfonyl)phenol directly in a Suzuki-Miyaura coupling? A4: No, the phenolic hydroxyl group is not a suitable leaving group for direct palladium-catalyzed cross-coupling. It must first be converted to a better leaving group, such as a triflate (-OTf) or a nonaflate (-ONf), by reaction with triflic anhydride or nonafluorobutanesulfonyl fluoride, respectively.
Q5: Are there alternative cross-coupling reactions to the Suzuki-Miyaura for this compound? A5: Yes, once converted to an aryl triflate or nonaflate, 4-(Trifluoromethylsulfonyl)phenol can participate in other palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination (for C-N bond formation) and the Sonogashira coupling (for C-C triple bond formation). Additionally, copper-catalyzed Ullmann-type reactions can be considered for the formation of diaryl ethers.[6]
Data and Protocols
Recommended Starting Conditions for Reactions
The following tables provide recommended starting conditions for common reactions involving 4-(Trifluoromethylsulfonyl)phenol. These are intended as a starting point for your optimization.
Table 1: Williamson Ether Synthesis - Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Base | Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK) | Strong bases are required for complete deprotonation due to the acidity of the phenol. |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) | Polar aprotic solvents enhance the nucleophilicity of the phenoxide. |
| Temperature | 50 - 80 °C | Balances reaction rate with minimizing side reactions. |
| Alkyl Halide | Primary alkyl iodide or bromide | Iodides and bromides are better leaving groups than chlorides. Primary halides minimize elimination. |
Table 2: Suzuki-Miyaura Coupling (of the corresponding Aryl Triflate) - Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium precursors. |
| Ligand | SPhos or XPhos | Electron-rich, bulky ligands facilitate oxidative addition of the electron-poor aryl triflate. |
| Base | K₃PO₄ or Cs₂CO₃ | Effective bases for activating the boronic acid in the transmetalation step. |
| Solvent | Toluene/Water (e.g., 4:1) or Dioxane/Water (e.g., 4:1) | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Typical temperature range for Suzuki-Miyaura couplings. |
Experimental Protocol: General Procedure for Williamson Ether Synthesis (Hypothetical)
This protocol is a recommended starting point and may require optimization for your specific alkyl halide.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 4-(Trifluoromethylsulfonyl)phenol (1.0 eq).
-
Add anhydrous DMF (or ACN) to dissolve the phenol (concentration of ~0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.1-1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Workflow
The following diagram illustrates a typical workflow for a Williamson ether synthesis using 4-(Trifluoromethylsulfonyl)phenol, highlighting the key decision points for optimization.
Caption: Workflow for Williamson Ether Synthesis Optimization.
References
- WO2017014214A1 - Method for producing 4-(trifluoromethylsulfonyl)phenol compound.
- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
- Walker, S. D., et al. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(45), 13664–13676.
- 4-(Trifluoromethylsulfonyl)phenol. LookChem.
- Ullmann condens
- 4-Trifluoromethanesulfonylphenol | C7H5F3O3S | CID 14857426. PubChem.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- How to Choose an Acid or a Base to Protonate or Deproton
Sources
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- 2. researchgate.net [researchgate.net]
- 3. WO2017014214A1 - Method for producing 4-(trifluoromethylsulfonyl)phenol compound - Google Patents [patents.google.com]
- 4. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
- 5. 4-Trifluoromethanesulfonylphenol | C7H5F3O3S | CID 14857426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Synthesis and Workup of 4-(Trifluoromethylsulfonyl)phenol
Welcome to the technical support center dedicated to providing in-depth guidance on the handling of 4-(Trifluoromethylsulfonyl)phenol. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, you will find practical advice, troubleshooting guides, and frequently asked questions to ensure the stability and purity of your compound, specifically focusing on preventing its unintended hydrolysis during reaction workup.
Understanding the Challenge: The Lability of the Trifluoromethylsulfonyl Group
The trifluoromethylsulfonyl (triflone) functional group is a powerful electron-withdrawing group, rendering the attached phenolic proton highly acidic. While this property is advantageous in many synthetic applications, it also predisposes the molecule to degradation, primarily through hydrolysis, under certain conditions. The key to successfully working with 4-(Trifluoromethylsulfonyl)phenol lies in understanding and controlling the factors that influence its stability, particularly during the critical workup phase of a reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unintended hydrolysis of 4-(Trifluoromethylsulfonyl)phenol during workup?
A1: The primary culprit is exposure to basic (alkaline) conditions. The electron-withdrawing nature of the trifluoromethylsulfonyl group makes the phenolic proton quite acidic. In the presence of a base, the phenol is readily deprotonated to form a phenoxide. This phenoxide can then participate in downstream reactions or degradation pathways. While the triflone group itself is relatively stable, the overall molecule can be sensitive to pH.
Q2: At what pH range is 4-(Trifluoromethylsulfonyl)phenol most susceptible to hydrolysis?
Q3: Can high temperatures during workup contribute to hydrolysis?
A3: Yes, elevated temperatures can accelerate the rate of hydrolysis, especially if the pH is not well-controlled. It is always advisable to perform aqueous washes and extractions at room temperature or below to minimize potential degradation.
Q4: Are there specific reagents I should avoid during the workup of reactions involving 4-(Trifluoromethylsulfonyl)phenol?
A4: Avoid strong bases such as sodium hydroxide, potassium carbonate, and other reagents that can create a highly alkaline environment. Even milder bases should be used with caution and their amounts carefully controlled. When quenching a reaction, direct addition of a strong aqueous base is not recommended.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the workup of reactions involving 4-(Trifluoromethylsulfonyl)phenol and provides actionable solutions.
| Problem | Likely Cause | Solution |
| Low yield of desired product and presence of 4-aminophenol or other unexpected byproducts. | Hydrolysis of the trifluoromethylsulfonyl group has occurred, potentially followed by further reactions. This is often due to a basic workup. | 1. Acidify the Quench: Instead of quenching with water or a basic solution, quench the reaction mixture by adding it to a cold, dilute acidic solution (e.g., 1M HCl).2. Maintain Acidic Conditions: Ensure the aqueous layer remains acidic (pH 3-5) throughout the extraction process. Check the pH with litmus paper after each wash.3. Use a Buffered Wash: If precise pH control is needed, consider washing with a pH 4-5 buffer solution. |
| Formation of an inseparable emulsion during extraction. | The presence of polar byproducts or unreacted starting materials can act as surfactants, stabilizing the emulsion. | 1. Add Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, often breaking the emulsion.2. Filter through Celite®: Pass the entire mixture through a pad of Celite® or diatomaceous earth to break up the emulsion.3. Allow to Stand: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation. |
| Product is contaminated with a significant amount of starting material. | The reaction may be incomplete. Attempting to drive the reaction to completion with prolonged heating or excess base can lead to hydrolysis. | 1. Optimize Reaction Conditions: Re-evaluate the reaction time, temperature, and stoichiometry. It may be preferable to accept a lower conversion and separate the product from the starting material.2. Purification Strategy: Utilize column chromatography to separate the more polar 4-(Trifluoromethylsulfonyl)phenol from the desired product. |
| The isolated product is discolored (yellow or brown). | This could be due to the formation of colored impurities from degradation or side reactions. | 1. Charcoal Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter through Celite® to remove the charcoal and adsorbed impurities.2. Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method. |
Recommended Workup Protocol to Prevent Hydrolysis
This protocol provides a general framework for the workup of a reaction containing 4-(Trifluoromethylsulfonyl)phenol. It is designed to maintain an acidic environment and minimize exposure to conditions that could cause hydrolysis.
Experimental Protocol: Acidic Workup
-
Reaction Quenching:
-
Prepare a beaker with a cold (0-5 °C) solution of dilute hydrochloric acid (e.g., 1M HCl). The volume should be sufficient to neutralize any basic reagents in your reaction mixture.
-
Slowly add the reaction mixture to the cold acid solution with vigorous stirring. Monitor the temperature to ensure it does not rise significantly.
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic extracts.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Water (to remove any remaining acid).
-
Saturated aqueous sodium chloride (brine) (to aid in drying).
-
-
After each wash, allow the layers to separate fully and drain the aqueous layer.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product as necessary, for example, by column chromatography or recrystallization.
-
A patent for the synthesis of 4-(Trifluoromethylsulfonyl)phenol describes a workup that involves the addition of an aqueous sodium sulfite solution to facilitate layer separation, followed by extraction[1].
Decision-Making Workflow for Workup Strategy
The following diagram illustrates a logical workflow for selecting the appropriate workup strategy.
Caption: Decision workflow for workup.
Mechanistic Insights into Hydrolysis
Understanding the potential degradation pathways is crucial for designing robust experimental procedures. The hydrolysis of 4-(Trifluoromethylsulfonyl)phenol is believed to proceed through the formation of a reactive quinone methide intermediate, especially under physiological or basic pH conditions.
Caption: Proposed hydrolysis pathway.
This pathway highlights the importance of preventing the initial deprotonation of the phenol to maintain the stability of the molecule.
References
- Thompson, D. C., et al. (2000). Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation. Chemico-Biological Interactions, 126(1), 1-14.
- Patent WO2017014214A1. Method for producing 4-(trifluoromethylsulfonyl)phenol compound.
- Reddit Discussion on Aryl Trifl
- KGROUP. (2006). Quenching Reactive Substances.
- BenchChem. (2025). Preventing hydrolysis of intermediates in 4-Chlorophenyl-2-pyridinylmethanol synthesis.
- Organic Syntheses Procedure.
- Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag.
- ResearchGate Discussion on Boronic Acid Workup. (2016).
- BenchChem. (2025). Stability of 3-(Trifluoromethyl)phenol under different reaction conditions.
- WIPO Patent WO/2017/014214. Method for producing 4-(trifluoromethylsulfonyl)phenol compound.
- ACS Publications. (2011). A new method for synthesis of trifluoromethyl-substituted phenols and anilines.
- ResearchGate. (2020).
- NIH Public Access. (2011).
- ResearchGate. (2017). (PDF) Effects of water pH on the uptake and elimination of the piscicide, 3-trifluoromethyl-4-nitrophenol (TFM), by larval sea lamprey.
- ResearchGate. (2018).
- RSC Publishing. (2001).
- ResearchGate. (2016).
- Sigma-Aldrich. (2021). Phenol solution (P4557).
- Manufacturing Insights. The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol.
- Google Patents. (1999). Process for preparing 4-fluoro-3-trifluoromethylphenol.
- PubChem. 4-Trifluoromethanesulfonylphenol.
- ResearchGate. (2016). Can I remove boronic acid using Work up process?.
- ResearchGate. (2014).
- EPA NEPAL.
- NIH Public Access. (2019). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer.
Sources
Technical Support Center: Effective Purification of Crude 4-(Trifluoromethylsulfonyl)phenol by Column Chromatography
This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the purification of crude 4-(Trifluoromethylsulfonyl)phenol via column chromatography. This document offers troubleshooting guides and frequently asked questions (FAQs) to directly address the specific challenges encountered during the purification of this highly polar and acidic compound.
Introduction: The Challenge of Purifying 4-(Trifluoromethylsulfonyl)phenol
4-(Trifluoromethylsulfonyl)phenol presents a unique set of purification challenges primarily due to two key structural features: the acidic phenolic hydroxyl group and the strongly electron-withdrawing trifluoromethylsulfonyl (-SO₂CF₃) group. This combination results in a compound with high polarity and significant acidity, leading to problematic interactions with standard silica gel stationary phases. Common issues include severe peak tailing, irreversible adsorption to the column, and co-elution with polar impurities.
This guide provides a systematic approach to overcoming these challenges, focusing on the principles of chromatography and leveraging field-proven techniques to achieve high purity.
Troubleshooting Guide: From Tailing Peaks to Low Yield
This section addresses common problems encountered during the column chromatography of 4-(Trifluoromethylsulfonyl)phenol, offering a logical approach to diagnose and resolve these issues.
Problem 1: Severe Peak Tailing on Silica Gel
Symptoms: The compound elutes from the column as a broad, asymmetrical band, often streaking across many fractions. This leads to poor separation from impurities and diluted product fractions.
Causality: Peak tailing is a classic sign of undesirable secondary interactions between an acidic analyte and the stationary phase. The slightly acidic silanol groups (Si-OH) on the surface of silica gel can deprotonate the highly acidic 4-(Trifluoromethylsulfonyl)phenol, leading to strong ionic interactions that hinder smooth elution.[1][2]
Solutions:
-
Mobile Phase Modification: The most straightforward approach is to suppress the ionization of both the analyte and the silanol groups.
-
Acidification: Add a small percentage (0.1-1% v/v) of a volatile acid, such as acetic acid or formic acid, to your eluent.[2] This forces the equilibrium of the phenol towards its neutral, less polar form, minimizing ionic interactions with the silica surface.
-
Solvent System Optimization: Experiment with different solvent systems. A common starting point for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[3][4] If tailing persists, consider incorporating a more effective solvent for aromatic compounds, like toluene, in your eluent (e.g., 10% ethyl acetate in toluene).[4]
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, the issue may be the stationary phase itself.
-
Neutral Alumina: Alumina is a viable alternative to silica gel for the purification of acidic compounds.[4] It is crucial to use neutral alumina, as basic alumina may retain the acidic phenol even more strongly, and acidic alumina could potentially degrade the compound.
-
Reversed-Phase Chromatography: For highly polar, ionizable compounds, reversed-phase flash chromatography can be an excellent option.[5] Using a C18-functionalized silica gel with a mobile phase of water and a miscible organic solvent (like acetonitrile or methanol), often with a pH-adjusting buffer, can provide superior separation.[5]
-
Problem 2: The Compound Won't Elute from the Column
Symptoms: After loading the crude material and eluting with a significant volume of the mobile phase, the desired product is not observed in the collected fractions.
Causality: This issue often stems from irreversible adsorption to the stationary phase, which is an extreme case of the interactions causing peak tailing. It can also be a result of compound degradation on the silica gel.
Solutions:
-
Assess Compound Stability: Before committing a large amount of material to a column, test the stability of your compound on silica gel. Spot a solution of the compound on a TLC plate, let it sit for an hour, and then develop the plate. If a new spot appears or the original spot diminishes, your compound is likely degrading on the silica.[6]
-
Increase Eluent Polarity Drastically: If the compound is stable but strongly adsorbed, a much more polar eluent may be required. A gradient elution, starting with your initial solvent system and gradually increasing the proportion of the more polar solvent (e.g., from 5% to 20% methanol in DCM), can be effective.
-
Consider a Different Purification Technique: If the compound is unstable on silica, column chromatography may not be the best approach. Recrystallization is a powerful alternative for purifying solid compounds. A patent for the synthesis of 4-(Trifluoromethylsulfonyl)phenol suggests crystallization from hexane or a mixture of 2-propanol and heptane.[7]
Problem 3: Poor Separation from Impurities
Symptoms: The fractions containing the product are contaminated with starting materials or byproducts, even after optimizing the mobile phase.
Causality: Poor separation occurs when the chromatographic selectivity for the compound and its impurities is low. This can be due to similar polarities or functional groups.
Solutions:
-
Fine-Tune the Mobile Phase: Small changes in the solvent composition can have a significant impact on selectivity.
-
Ternary Solvent Systems: Instead of a simple two-solvent mixture, consider a three-component system. For example, a small amount of a third solvent with different properties (e.g., adding a small amount of toluene to a hexane/ethyl acetate mixture) can alter the interactions and improve separation.
-
Gradient Elution: A shallow gradient of the polar solvent can help to resolve closely eluting compounds more effectively than an isocratic (constant solvent composition) elution.
-
-
Identify Potential Impurities: Understanding the potential impurities from the synthesis can guide the purification strategy. The synthesis of 4-(Trifluoromethylsulfonyl)phenol may involve the oxidation of 4-(trifluoromethylsulfanyl)phenol.[7] Incomplete oxidation could leave starting material in the crude product. Byproducts from side reactions are also possible.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 4-(Trifluoromethylsulfonyl)phenol?
A1: While silica gel is the most common stationary phase, its acidic nature can be problematic for this compound. The recommended approach is to first try silica gel with an acidified mobile phase. If tailing or decomposition persists, neutral alumina is a good second choice. For challenging separations, reversed-phase (C18) silica gel is an excellent, albeit more expensive, alternative that avoids the issues associated with acidic silanols.[4][5]
Q2: What is a good starting solvent system for TLC analysis of 4-(Trifluoromethylsulfonyl)phenol?
A2: Due to its high polarity, start with a relatively polar solvent system. A good initial system to try is 5-10% methanol in dichloromethane.[3][4] Another common system for moderately polar to polar compounds is ethyl acetate in hexanes (or heptane), starting with a higher ratio of ethyl acetate (e.g., 30-50%). To improve spot shape, add 0.5-1% acetic acid to the eluent. The ideal TLC will show the desired compound with an Rf value between 0.2 and 0.4.[8]
Q3: My compound appears to be degrading on the column. What are the likely degradation pathways?
A3: The trifluoromethylsulfonyl group is generally quite stable.[9] However, the compound as a whole can be sensitive to certain conditions. While the C-F bonds are very strong, the molecule can be susceptible to nucleophilic attack under strongly basic conditions.[10] On an acidic silica gel column, degradation is less likely to involve the -SO₂CF₃ group directly but could be related to other reactions catalyzed by the acidic surface. The primary concern with this functional group is its sensitivity to moisture, especially in related compounds like trifluoromethanesulfonyl chloride, which rapidly hydrolyzes.[11] While 4-(Trifluoromethylsulfonyl)phenol is not a sulfonyl chloride, care should be taken to use dry solvents and silica.
Q4: How do I effectively visualize 4-(Trifluoromethylsulfonyl)phenol on a TLC plate?
A4: Due to the presence of the phenol and the aromatic ring, this compound should be visible under UV light (254 nm). For a more specific visualization, you can use a chemical stain. A p-anisaldehyde stain, followed by gentle heating, is often effective for visualizing phenols, typically producing colored spots.[12]
Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
-
Prepare Stock Solution: Dissolve a small amount of the crude 4-(Trifluoromethylsulfonyl)phenol in a suitable solvent like ethyl acetate or methanol.
-
Spot the TLC Plate: Using a capillary tube, spot the solution on a silica gel TLC plate.
-
Develop the Plate: Place the plate in a TLC chamber containing your chosen eluent (see table below for suggestions).
-
Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under UV light and/or with a chemical stain.
-
Optimize: Adjust the solvent system to achieve an Rf value of 0.2-0.4 for the product spot and good separation from impurities.
| Suggested TLC Solvent Systems | Rationale |
| 30-50% Ethyl Acetate in Hexanes + 0.5% Acetic Acid | A standard starting point for moderately polar compounds, with acid to suppress tailing. |
| 5-15% Methanol in Dichloromethane + 0.5% Acetic Acid | A more polar system for highly polar compounds.[3][4] |
| 10-30% Toluene in Hexanes with 5% Ethyl Acetate | Toluene can improve the separation of aromatic compounds.[4] |
Protocol 2: Column Chromatography Purification
-
Column Preparation: Select a column of appropriate size for the amount of crude material. Pack the column with silica gel (or neutral alumina) using the optimized mobile phase from your TLC analysis.
-
Sample Loading: Dissolve the crude 4-(Trifluoromethylsulfonyl)phenol in a minimal amount of the mobile phase or a stronger solvent (like ethyl acetate or acetone). If using a stronger solvent, adsorb the solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Begin eluting with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(Trifluoromethylsulfonyl)phenol.
Visualizations
Caption: Troubleshooting workflow for purifying 4-(Trifluoromethylsulfonyl)phenol.
Caption: Mechanism of peak tailing and its mitigation by acidification.
References
-
PubChem. 4-Trifluoromethanesulfonylphenol. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. WO2017014214A1 - Method for producing 4-(trifluoromethylsulfonyl)phenol compound.
-
Biotage. Purifying ionic compounds by flash column chromatography. (2023). Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available from: [Link]
-
Wechem. Stability and safe use strategy of trifluoromethanesulfonyl chloride. (2025). Available from: [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available from: [Link]
-
CDN. Nitration of Phenol and Purification by Column Chromatography Purpose. Available from: [Link]
-
EPFL. TLC Visualization Reagents. Available from: [Link]
-
ResearchGate. How can I select a solvent system for highly polar compounds to elute in TLC and run column? (2015). Available from: [Link]
-
Chromatography Forum. Acidic compound / Si column tailing. (2007). Available from: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]
- Google Patents. (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation.
-
ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Available from: [Link]
-
Taylor & Francis Online. Influence of Physicochemical Parameters of Some Ring-Substituted Phenol Derivatives on Their Retention on a Porous Graphitized Carbon Column. (2006). Available from: [Link]
-
Reddit. TLC Solvent for Very Polar Molecule : r/Chempros. (2025). Available from: [Link]
- Google Patents. US3496224A - Purification of sulfonic acids.
-
PubChem. 4-(Trifluoromethyl)phenol. National Center for Biotechnology Information. Available from: [Link]
-
PubMed Central (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Available from: [Link]
-
Chemistry LibreTexts. 7.5: Acid-base Properties of Phenols. (2022). Available from: [Link]
-
ResearchGate. How to get the pure sulfonic acid compound? (2017). Available from: [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. (2022). Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
ResearchGate. How can i prevent peak fronting of acidic compound in TLC? (2016). Available from: [Link]
-
Reddit. Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry. (2025). Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Available from: [Link]
-
alwsci Blogs. How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025). Available from: [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
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- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2017014214A1 - Method for producing 4-(trifluoromethylsulfonyl)phenol compound - Google Patents [patents.google.com]
- 8. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stability and safe use strategy of trifluoromethanesulfonyl chloride - Wechem [m.wechemglobal.com]
- 12. Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity [mdpi.com]
Troubleshooting incomplete starting material conversion with 4-(Trifluoromethylsulfonyl)phenol
Technical Support Center: 4-(Trifluoromethylsulfonyl)phenol
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 4-(Trifluoromethylsulfonyl)phenol that influence its reactivity?
A1: The defining feature of 4-(Trifluoromethylsulfonyl)phenol is the potent electron-withdrawing nature of the para-substituted trifluoromethylsulfonyl group (-SO₂CF₃). This group dramatically influences the molecule's acidity and the nucleophilicity of its conjugate base.
-
Acidity: The -SO₂CF₃ group strongly stabilizes the phenoxide anion through resonance and inductive effects. This stabilization makes the phenolic proton significantly more acidic than that of phenol or phenols with electron-donating groups. The predicted pKa of 4-(Trifluoromethylsulfonyl)phenol is approximately 6.48, making it a much stronger acid than phenol (pKa ≈ 10).[1] This increased acidity dictates the choice of base needed for deprotonation.[2][3]
-
Nucleophilicity: While the phenol is acidic and easily deprotonated, the resulting phenoxide is a relatively weak nucleophile. The same electron-withdrawing effects that stabilize the negative charge on the oxygen atom also reduce its electron density, making it less available to attack an electrophile.
| Compound | pKa (approx.) | Acidity Relative to Phenol |
| 4-Methoxyphenol | 10.2 | Less Acidic |
| Phenol | 10.0 | Baseline |
| 4-(Trifluoromethyl)phenol | 8.68[4][5] | More Acidic |
| 4-(Trifluoromethylsulfonyl)phenol | 6.48 (Predicted) [1] | Significantly More Acidic |
| 2,4,6-Trinitrophenol (Picric Acid) | 0.25[6] | Exceptionally Acidic |
Q2: Does this reagent have any known stability issues?
A2: While generally stable, phenols with strong electron-withdrawing groups can be susceptible to degradation under certain conditions. For instance, related compounds like 4-(Trifluoromethyl)phenol are noted to be light-sensitive.[4][5] It is best practice to store 4-(Trifluoromethylsulfonyl)phenol in a cool, dark place and under an inert atmosphere if possible, especially if it will be stored for an extended period.[7] Always ensure your starting material is pure, as impurities can catalyze decomposition or lead to unwanted side reactions. A patent for the synthesis of this compound suggests purification by recrystallization or chromatography may be necessary.[8]
Troubleshooting Incomplete Starting Material Conversion
Q3: My etherification reaction (e.g., Williamson synthesis) with 4-(Trifluoromethylsulfonyl)phenol is stalling, leaving significant starting material. What is the most likely cause?
A3: Incomplete conversion in this context often points to a suboptimal balance between the base, solvent, and temperature, stemming from the unique electronic properties of the starting material. The primary culprits are typically insufficient deprotonation, poor nucleophilicity of the resulting phenoxide, or an inappropriate reaction environment.
The following troubleshooting workflow can help diagnose the issue:
Caption: Troubleshooting workflow for incomplete conversion.
Q4: How do I select the right base for deprotonating 4-(Trifluoromethylsulfonyl)phenol? I used a strong base, but the reaction didn't improve.
A4: This is a classic case where stronger is not always better. Due to the high acidity (pKa ≈ 6.48) of 4-(Trifluoromethylsulfonyl)phenol, a very strong base like sodium hydride (NaH) or an alkoxide is not necessary for complete deprotonation and can sometimes promote side reactions.[9]
The Causality: The problem isn't forming the phenoxide; it's the subsequent nucleophilic attack. The resulting phenoxide is stabilized and therefore a weak nucleophile. The key is to choose a base that effectively deprotonates the phenol without introducing complicating side reactions or solubility issues.
Recommendations: Mild inorganic bases are often superior for this substrate.
| Base | Recommended Solvent | Rationale |
| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | Highly Recommended. The large, soft cesium cation is poorly solvated, leading to a more "naked" and reactive phenoxide anion, which can significantly accelerate Sₙ2 reactions. |
| Potassium Carbonate (K₂CO₃) | DMF, Acetone | A cost-effective and widely used base that is sufficient for deprotonation. Often requires slightly higher temperatures or longer reaction times than Cs₂CO₃. |
| Sodium Hydride (NaH) | THF, DMF | Use with caution. While effective for deprotonation, it can lead to elimination side reactions with sensitive electrophiles. Ensure anhydrous conditions are strictly maintained.[10] |
Q5: Could my choice of solvent be inhibiting the reaction?
A5: Absolutely. The solvent plays a critical role in Sₙ2 reactions like the Williamson ether synthesis.[9] Using the wrong solvent can drastically reduce the reaction rate.
The Causality: The reaction involves a charged nucleophile (the phenoxide).
-
Protic Solvents (e.g., ethanol, water): These solvents should be avoided. They will solvate and stabilize the phenoxide anion through hydrogen bonding, encasing it in a solvent shell and severely hindering its ability to act as a nucleophile.
-
Apolar Solvents (e.g., toluene, hexane): These are also poor choices as the ionic phenoxide salt will have very low solubility, preventing it from participating in the reaction.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the ideal choice. They can dissolve the ionic intermediate but do not hydrogen bond with the anion. This leaves the phenoxide "free" and highly reactive, accelerating the rate of nucleophilic substitution.[9]
Caption: Effect of solvent on phenoxide reactivity.
Experimental Protocols
Protocol 1: Optimized Williamson Ether Synthesis with 4-(Trifluoromethylsulfonyl)phenol
This protocol is designed to maximize the conversion of the weakly nucleophilic phenoxide.
-
Reagent Preparation:
-
Ensure 4-(Trifluoromethylsulfonyl)phenol (1.0 eq.) is dry. If necessary, dissolve in a minimal amount of ethyl acetate, dry over anhydrous MgSO₄, filter, and remove solvent under reduced pressure.
-
Use a primary alkyl halide (1.1 - 1.5 eq.) as the electrophile. Secondary halides are prone to elimination.[9] Aryl halides are generally unreactive in Sₙ2 conditions.[11]
-
Use anhydrous N,N-Dimethylformamide (DMF) as the solvent.
-
Use finely ground Cesium Carbonate (Cs₂CO₃) (1.5 eq.).
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(Trifluoromethylsulfonyl)phenol and Cesium Carbonate.
-
Add anhydrous DMF via syringe to create a stirrable suspension (concentration typically 0.1 M to 0.5 M).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the cesium phenoxide salt.
-
-
Execution and Monitoring:
-
Add the alkyl halide dropwise to the suspension.
-
Heat the reaction mixture to 50-80 °C. The weakly nucleophilic phenoxide often requires thermal assistance.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The reaction may require 8-24 hours for completion.[9]
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
-
PubChem. 4-Trifluoromethanesulfonylphenol. National Center for Biotechnology Information. [Link]
-
ACS Omega. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Publications. [Link]
- Google Patents.WO2017014214A1 - Method for producing 4-(trifluoromethylsulfonyl)phenol compound.
-
Chemistry LibreTexts. 7.5: Acid-base Properties of Phenols.[Link]
-
LookChem. 4-(Trifluoromethylsulfonyl)phenol.[Link]
-
ISSR Classes. Effect of side groups on phenol acidity.[Link]
-
Reddit. Williamson ether synthesis trouble, 2.0 : r/chemistry.[Link]
-
University of Calgary. Chapter 24: Phenols.[Link]
-
Chad's Prep. 12.2 Acidity of Alcohols and Phenols. YouTube. [Link]
-
Quora. Why can't the Williamson synthesis be used to prepare diphenyl ether?[Link]
Sources
- 1. 4-(Trifluoromethylsulfonyl)phenol|lookchem [lookchem.com]
- 2. issr.edu.kh [issr.edu.kh]
- 3. m.youtube.com [m.youtube.com]
- 4. 4-Trifluoromethylphenol | 402-45-9 [chemicalbook.com]
- 5. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2017014214A1 - Method for producing 4-(trifluoromethylsulfonyl)phenol compound - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. quora.com [quora.com]
Technical Support Center: Managing Exotherms in Large-Scale 4-(Trifluoromethylsulfonyl)phenol Reactions
Welcome to the technical support center for handling reactions with 4-(trifluoromethylsulfonyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for managing the exothermic nature of these reactions, particularly during scale-up. The principles and procedures outlined here are based on established best practices for similar chemical transformations.
Introduction to the Thermal Hazards
Reactions involving the derivatization of the hydroxyl group of phenols, such as sulfonylation or triflation, are often highly exothermic. The reaction of 4-(trifluoromethylsulfonyl)phenol with reagents like sulfonyl chlorides or trifluoromethanesulfonic anhydride (triflic anhydride) is no exception. The primary thermal hazard arises from the rapid generation of heat. If this heat is not effectively removed, the reaction temperature can rise uncontrollably, leading to a runaway reaction.
A runaway reaction can result in:
-
Boiling of the solvent, leading to a rapid pressure increase in the reactor.
-
Decomposition of reactants, products, or solvents, which can generate large volumes of gas and further increase the pressure.
-
Formation of undesirable and potentially hazardous byproducts.
-
Loss of containment, leading to the release of hazardous materials.
Effective management of the reaction exotherm is therefore critical for ensuring the safety of the process and the quality of the final product. This guide provides a framework for understanding and controlling these thermal hazards.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the management of exotherms in these reactions.
Q1: How exothermic is the reaction of 4-(trifluoromethylsulfonyl)phenol with a sulfonylating agent like triflic anhydride?
While specific calorimetric data for every possible reaction of 4-(trifluoromethylsulfonyl)phenol is not publicly available, analogous reactions, such as the triflation of 4-chlorophenol, are known to be significantly exothermic.[1] It is crucial to assume a high heat of reaction and to perform appropriate thermal hazard analysis, such as Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1), to quantify the heat release for your specific process.[2][3]
Q2: What is the most critical factor in controlling the exotherm?
The rate of addition of the most reactive reagent (typically the sulfonylating agent, e.g., triflic anhydride) is the most critical control parameter.[1] The goal is to add the reagent at a rate that does not exceed the heat removal capacity of the reactor. This is often referred to as operating under "reaction control" rather than "accumulation control."
Q3: What is the recommended temperature for this type of reaction?
For similar exothermic triflation reactions, low temperatures, often in the range of -10°C to 0°C, are recommended to maintain control over the reaction rate.[1][4] The optimal temperature for your specific process should be determined through experimental studies, balancing reaction kinetics with safety considerations.
Q4: Which base should I use, and how does it affect the exotherm?
Commonly used bases include pyridine and triethylamine (TEA).[4] The choice of base can influence the reaction rate and, consequently, the rate of heat generation. Generally, a more nucleophilic base can accelerate the reaction. For less reactive phenols, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) might be required, which could lead to a more pronounced exotherm.[5] It is advisable to start with a less reactive base and evaluate its performance before moving to stronger bases.
Q5: Can I add the sulfonylating agent all at once?
No. Adding the sulfonylating agent in one portion is extremely dangerous and can lead to a runaway reaction. A controlled, slow, dropwise addition is mandatory for managing the exotherm.[1]
In-depth Troubleshooting Guide
This section provides a more detailed, question-and-answer-style guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: The reaction temperature is rising too quickly and overshooting the setpoint.
Possible Cause A: Reagent addition rate is too high. The rate of heat generation is exceeding the heat removal capacity of your reactor.
-
Troubleshooting Steps:
-
Immediately stop the addition of the sulfonylating agent.
-
Ensure the reactor's cooling system is operating at maximum capacity.
-
If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat.
-
Once the temperature is under control, restart the addition at a significantly reduced rate.
-
Possible Cause B: Inadequate cooling. The reactor's cooling system is not functioning correctly or is insufficient for the scale of the reaction.
-
Troubleshooting Steps:
-
Verify that the cooling fluid is circulating at the correct flow rate and temperature.
-
Check for any obstructions in the cooling lines or jacket.
-
Ensure that the heat transfer fluid has the appropriate heat capacity for the desired operating temperature.
-
For larger scale reactions, ensure that the reactor is appropriately sized and has a sufficient heat transfer area.[6]
-
Issue 2: The reaction is very slow or appears to have stalled.
Possible Cause A: The reaction temperature is too low. While low temperatures are crucial for control, an excessively low temperature may result in a very slow reaction rate.
-
Troubleshooting Steps:
-
Confirm that all reagents have been added.
-
Slowly and cautiously allow the reaction temperature to rise by a few degrees and monitor for any signs of an exotherm.
-
Use in-process controls (e.g., TLC, HPLC, GC) to monitor the reaction progress and confirm if the reaction is proceeding.
-
Possible Cause B: The chosen base is not strong enough. The basicity of the reaction medium may be insufficient to deprotonate the phenol effectively, which is a key step in the reaction mechanism.
-
Troubleshooting Steps:
-
Consider the pKa of your substituted phenol and the chosen base.
-
If the reaction is confirmed to be stalled, a stronger base may be required. However, any changes to the base should be evaluated at a small scale first to assess the impact on the exotherm.
-
Possible Cause C: Poor mixing. Inadequate agitation can lead to localized concentrations of reactants and poor heat distribution, which can manifest as a stalled reaction in the bulk mixture.
-
Troubleshooting Steps:
-
Ensure the stirrer is functioning correctly and at an appropriate speed for the viscosity of the reaction mixture.
-
Check for any solid materials that may have settled at the bottom of the reactor.
-
Recommended Lab-Scale Protocol (Model System)
The following protocol is based on the well-documented triflation of 4-chlorophenol and serves as a robust starting point for developing a process for 4-(trifluoromethylsulfonyl)phenol.[1] It is imperative that you conduct a thorough safety review and risk assessment before implementing this or any new procedure.
Step-by-Step Methodology
-
Reactor Setup:
-
In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet, add 4-(trifluoromethylsulfonyl)phenol (1.0 eq) and a suitable solvent (e.g., dichloromethane, 5-10 mL per gram of phenol).
-
Begin stirring and purge the vessel with nitrogen.
-
-
Initial Cooling and Base Addition:
-
Cool the solution to between -10°C and -5°C using a suitable cooling bath (e.g., ice/methanol).
-
Slowly add pyridine (1.1 eq) via syringe, ensuring the temperature does not rise significantly.
-
-
Controlled Addition of Triflic Anhydride:
-
Begin the dropwise addition of trifluoromethanesulfonic anhydride (1.05-1.1 eq) via a syringe pump.
-
Crucially, maintain the internal temperature below 0°C throughout the addition. The addition rate should be adjusted to ensure this temperature is not exceeded. A typical addition time for a lab-scale reaction would be 30-60 minutes.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at the cooled temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
-
Quenching:
-
Once the reaction is complete, slowly and carefully add cold water to the reaction mixture to quench any remaining triflic anhydride.[7] Be aware that this quenching process can also be exothermic.
-
Allow the mixture to warm to room temperature with stirring.
-
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Scale-Up Considerations
Scaling up an exothermic reaction is not a linear process. The following table summarizes key parameters to consider.
| Parameter | Lab Scale (e.g., 1L flask) | Plant Scale (e.g., 1000L reactor) | Key Considerations for Scale-Up |
| Surface Area to Volume Ratio | High | Low | Heat transfer is less efficient at a larger scale. The reactor's cooling capacity must be carefully calculated.[6] |
| Mixing | Generally efficient | Can be challenging; potential for dead zones | The agitator type and speed must be optimized to ensure homogeneity and efficient heat transfer. |
| Reagent Addition Time | Typically < 1 hour | Can be several hours | The addition time must be extended to match the lower heat removal capability per unit volume. |
| Thermal Hazard Assessment | Often qualitative (e.g., hand on flask) | Must be quantitative (DSC, RC1) | The adiabatic temperature rise and the maximum temperature of the synthesis reaction (MTSR) must be determined.[2] |
| Emergency Planning | Simple (e.g., ice bath) | Requires engineered solutions (e.g., quench tank, rupture disc) | A detailed emergency shutdown procedure is essential. |
Visualizations
Workflow for Managing Exothermic Sulfonylation
Caption: A typical workflow for managing an exothermic sulfonylation reaction.
Troubleshooting Temperature Excursions
Caption: A decision tree for responding to a temperature excursion.
Emergency Procedures
In the event of a cooling failure or an uncontrollable exotherm, a pre-defined emergency plan is essential.
-
Stop Reagent Addition: The first and most important step is to stop the flow of the limiting reagent.
-
Maximize Cooling: Ensure all cooling systems are operating at their maximum capacity.
-
Emergency Quenching/Dumping: For large-scale reactors, a "dump tank" containing a pre-chilled quenching agent (e.g., a suitable solvent or a weak aqueous base) should be available. The reaction mixture can be rapidly transferred to this tank to stop the reaction.
-
Personnel Safety: All personnel should be trained on the emergency procedures and know the evacuation routes. Never work alone when conducting potentially hazardous reactions.
References
-
Organic Syntheses. (n.d.). 4-Chlorophenyl trifluoromethanesulfonate. Retrieved from [Link]
-
ChemRxiv. (2020). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Other Reactions of Phenol. Retrieved from [Link]
-
Clark, J. (2015). some more reactions of phenol. Chemguide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Triflate. Retrieved from [Link]
- IChemE. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series No. 115.
- Janssen Pharmaceutica. (2016). Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633.
-
ResearchGate. (2014). Study on phenol sulfonation by concentrated sulfuric acid: Kinetics and process optimization. Retrieved from [Link]
-
ResearchGate. (2018). Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis. Retrieved from [Link]
-
PubMed Central. (2017). Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Retrieved from [Link]
-
KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
Chemical Engineering Transactions. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Retrieved from [Link]
-
ResearchGate. (2019). Base‐Mediated O‐Arylation of Alcohols and Phenols by Triarylsulfonium Triflates. Retrieved from [Link]
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
-
ScienceDirect. (1995). Reevaluation of the phenol-sulfuric acid reaction for the estimation of hexoses and pentoses. Retrieved from [Link]
-
ACS Publications. (2018). Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis. Organic Process Research & Development. Retrieved from [Link]
-
AIDIC. (2015). Emergency Runaway Reaction - What Precedes? What Follows?. Retrieved from [Link]
-
ResearchGate. (2018). Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. Retrieved from [Link]
-
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]
-
ioKinetic. (n.d.). Systematic Evaluation of Chemical Reaction Hazards. Retrieved from [Link]
-
MDPI. (2024). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
The Seybold Report. (2023). "THE EVALUATION OF SAFETY PERTAINING TO THERMAL AND REACTION PROCESSES IN THE PHARMACEUTICAL INDUSTRY". Retrieved from [Link]
-
PubMed. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. Retrieved from [Link]
- Google Patents. (n.d.). US6469206B2 - Process for the preparation of triflic anhydride.
-
ResearchGate. (1998). Case Studies of Incidents in Runaway Reactions and Emergency Relief. Retrieved from [Link]
-
FAA Fire Safety. (2020). Thermal Runaway Initiation Methods for Lithium Batteries. Retrieved from [Link]
-
ResearchGate. (2022). Chlorination of phenols using sulfuryl chloride (SO2Cl2) in the presence of sulfur-containing catalysts. Retrieved from [Link]
-
The Sarpong Group. (2016). Quenching of Pyrophoric Materials. Retrieved from [Link]
-
U.S. Chemical Safety and Hazard Investigation Board. (2023). Trichloroisocyanuric Acid Reaction, Decomposition, and Toxic Gas Release at Bio-Lab, Inc.. Retrieved from [Link]
-
SlideShare. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]
- Google Patents. (n.d.). US6936732B2 - Sulphonation of phenols.
-
MDPI. (2020). A Review on the Thermal Hazards of the Lithium-Ion Battery and the Corresponding Countermeasures. Retrieved from [Link]
-
Trends in Organic Chemistry. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Retrieved from [Link]
Sources
Strategies for achieving higher purity of 4-(Trifluoromethylsulfonyl)phenol products
An Application Scientist's Guide to High-Purity 4-(Trifluoromethylsulfonyl)phenol
Welcome to the technical support center for the synthesis and purification of 4-(Trifluoromethylsulfonyl)phenol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you overcome common challenges in achieving high purity for this important research compound. This guide is structured to address issues from first principles to practical troubleshooting steps, ensuring you can identify, solve, and prevent purity-related problems in your experiments.
Understanding the Chemistry: Synthesis and Impurity Formation
Achieving high purity begins with understanding the reaction pathway and its potential pitfalls. The most common and scalable synthesis of 4-(Trifluoromethylsulfonyl)phenol involves the diazotization of 4-(Trifluoromethylsulfonyl)aniline, followed by the hydrolysis of the resulting diazonium salt.
The trifluoromethylsulfonyl (-SO₂CF₃) group is a powerful electron-withdrawing group. This has two significant consequences for the reaction:
-
Reduced Basicity of the Aniline: The starting aniline is less nucleophilic than simpler anilines, which can make the initial diazotization step more challenging and potentially incomplete under suboptimal conditions.[1][2]
-
Stability of the Diazonium Salt: While aryl diazonium salts are never truly stable, the strong electron-withdrawing group can influence its decomposition pathway and propensity for side reactions.
The primary impurities often stem from three sources: unreacted starting materials, side-products from competing reactions (like azo-coupling), and degradation products from the unstable diazonium intermediate.
Frequently Asked Questions (FAQs)
Q1: Why is my crude 4-(Trifluoromethylsulfonyl)phenol product pink or reddish-brown instead of off-white?
A: A pink, red, or brown coloration is almost always indicative of trace amounts of azo dye impurities. These form when the electrophilic diazonium salt intermediate couples with a nucleophilic aromatic ring. This can be the starting aniline or the phenol product itself. While present in very small quantities, these dyes are intensely colored and are a common sign of suboptimal reaction control.[1]
Q2: What is a realistic target purity for this compound after initial synthesis and a single purification step?
A: After a well-executed synthesis and a single recrystallization, achieving a purity of >98% (as measured by HPLC or GC) is a realistic goal. For applications requiring higher purity (>99.5%), a secondary purification step, such as column chromatography or a second, carefully performed recrystallization, may be necessary.
Q3: Which analytical techniques are most effective for assessing the purity of 4-(Trifluoromethylsulfonyl)phenol?
A: A multi-technique approach is recommended for comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity assessment, capable of separating the target compound from unreacted starting materials and most side-products.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product. The phenol may require derivatization for optimal GC analysis.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can help identify and quantify impurities if their signals do not overlap with the product's signals. ¹⁹F NMR is particularly useful for confirming the integrity of the -SO₂CF₃ group.[3]
Q4: Can I use distillation to purify 4-(Trifluoromethylsulfonyl)phenol?
A: While distillation is a common purification technique for phenols, it may not be the ideal first choice here. The compound is a solid at room temperature, implying a relatively high boiling point, which would necessitate vacuum distillation. At elevated temperatures, there is a risk of decomposition. Purification methods like recrystallization and chromatography are generally more effective and gentler for this specific compound.[6]
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific problems you may encounter during the purification process, providing both the rationale and step-by-step protocols for resolution.
Problem 1: Low Purity (<95%) After Initial Workup and Isolation
Your initial analysis shows significant levels of impurities. The key is to identify the impurity and trace it back to its source.
-
Scenario A: Significant amount of 4-(Trifluoromethylsulfonyl)aniline detected.
-
Causality: This points to incomplete diazotization. The electron-withdrawing -SO₂CF₃ group makes the aniline less reactive, requiring stringent control over the reaction conditions to drive it to completion.[1]
-
Preventative Strategy: Ensure the reaction temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess (1.05-1.10 equivalents) of sodium nitrite and allow sufficient reaction time (30-60 minutes) after addition is complete. Confirm the presence of excess nitrous acid with starch-iodide paper before proceeding.[7]
-
Corrective Protocol: Acid-Base Extraction. Leverage the acidic nature of the phenol product to separate it from the basic aniline starting material.
Step-by-Step Extraction Protocol:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel and extract with a 1M aqueous sodium hydroxide (NaOH) solution. The phenolic product will deprotonate and move into the aqueous layer, while the aniline remains in the organic layer.
-
Separate the layers. Repeat the extraction of the organic layer with fresh 1M NaOH to ensure complete recovery.
-
Combine the aqueous layers and cool in an ice bath.
-
Carefully re-acidify the aqueous layer to a pH of ~1-2 using concentrated hydrochloric acid (HCl). The 4-(Trifluoromethylsulfonyl)phenol will precipitate out as a solid.
-
Collect the purified solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
-
-
-
Scenario B: Multiple unidentified peaks in the chromatogram, possibly with coloration.
-
Causality: This suggests the formation of side-products, most likely from azo-coupling or decomposition of the diazonium salt. This occurs if the temperature rises during diazotization or if the diazonium salt solution is allowed to stand for too long before hydrolysis.
-
Preventative Strategy: The hydrolysis of the diazonium salt should be performed immediately after its formation. The diazonium salt solution should never be stored. For the hydrolysis step, adding the cold diazonium solution to a hot (100-120 °C) aqueous sulfuric acid solution can promote rapid conversion to the phenol, minimizing the lifetime of the diazonium intermediate.[8]
-
Corrective Protocol: Recrystallization with Activated Carbon. Recrystallization is a powerful technique for removing moderate levels of impurities. The addition of activated carbon can help remove colored impurities.[9][10]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. See the data table below for suggestions.
-
Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.
-
If the solution is colored, add a small amount (1-2% by weight) of activated carbon and boil for 2-5 minutes.
-
Perform a hot filtration through a fluted filter paper to remove the carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Allow the clear filtrate to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
-
-
Data Presentation: Recrystallization Solvent Screening
| Solvent System | Solubility (Cold) | Solubility (Hot) | Comments |
| Toluene | Low | High | Good choice for forming well-defined crystals. |
| Heptane/Ethyl Acetate | Low (in Heptane) | High (in mixture) | A two-solvent system can be effective. Dissolve in minimal hot ethyl acetate and add hot heptane until turbidity appears. |
| Ethanol/Water | High (in Ethanol) | High (in mixture) | Dissolve in minimal hot ethanol, then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and then cool.[6] |
| Dichloromethane/Hexane | Low (in Hexane) | High (in mixture) | Another effective two-solvent system for purification. |
Advanced Purification: Flash Column Chromatography
When recrystallization is insufficient to achieve the desired purity, flash column chromatography is the next logical step.
Q: When should I choose chromatography over another recrystallization?
A: Opt for chromatography when:
-
Impurities have very similar solubility profiles to the product.
-
The product tends to oil out during recrystallization.
-
You need to achieve very high purity (>99.5%) for applications like drug development.
Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A solvent system that provides good separation on TLC (Thin Layer Chromatography), aiming for an Rf value of ~0.3 for the product. A common starting point is a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30% ethyl acetate).
-
Slurry Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the resulting powder onto the top of the column. This technique generally yields better separation than wet-loading.
-
Elution: Run the column under positive pressure, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4-(Trifluoromethylsulfonyl)phenol.
Visualizations: Workflows and Logic Diagrams
General Synthesis and Purification Workflow
Caption: Workflow for Synthesis and Purification.
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for Impurities.
References
-
PubChem. (n.d.). 4-(Trifluoromethylsulfonyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (1988). JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol.
- Google Patents. (1999). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
-
U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
- Google Patents. (2017). WO2017014214A1 - Method for producing 4-(trifluoromethylsulfonyl)phenol compound.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Feasibility of 4-(Trifluoromethylthio)phenol: A Synthetic Route Analysis by Manufacturer. Retrieved from [Link]
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ResearchGate. (2016). An Unexpected Incident with 4-Trifluoromethylaniline. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure for Diazotization. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
University of California, Los Angeles (UCLA). (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Journal of Chemical Education. (2018). The Griess, Sandmeyer, and Pschorr Reactions: Arenediazonium Ions and Copper (and Beer). Retrieved from [Link]
-
ResearchGate. (2024). Study on the Melt Memory Effect and Melt Recrystallization Behavior of Crystallizable Biphenylene Poly(arylene ether sulfone ketone). Retrieved from [Link]
-
ResearchGate. (1954). A kinetic study of the diazotization of aniline in dilute sulphuric acid. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 402-45-9 4-Trifluoromethylphenol Impurity. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (2017). EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
-
CORE. (2011). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
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Validation & Comparative
A Comprehensive Guide to the Full ¹H, ¹³C, and ¹⁹F NMR Assignment of 4-(Trifluoromethylsulfonyl)phenol
This guide provides an in-depth analysis and complete NMR spectral assignment for 4-(Trifluoromethylsulfonyl)phenol, a key building block in medicinal and materials chemistry. Unambiguous characterization is critical for researchers in drug development and materials science to ensure structural integrity and purity. This document moves beyond a simple data sheet, offering a detailed interpretation grounded in the fundamental principles of NMR spectroscopy.
Introduction and Molecular Structure
4-(Trifluoromethylsulfonyl)phenol (C₇H₅F₃O₃S) is a bifunctional aromatic compound featuring a hydroxyl (-OH) group and a potent electron-withdrawing trifluoromethylsulfonyl (-SO₂CF₃) group at opposite ends of a benzene ring.[1] This substitution pattern creates a highly polarized molecule with distinct electronic environments, making it an excellent subject for NMR analysis. The insights gained from its spectral features are transferable to the analysis of other complex aromatic systems.
For clarity in the following discussion, the atoms are numbered according to the IUPAC scheme presented below:
Figure 1: Molecular structure and IUPAC numbering for 4-(Trifluoromethylsulfonyl)phenol.
Experimental Protocol: A Self-Validating Approach
To ensure the highest data quality and reproducibility, a standardized protocol is essential. The following methodology provides a robust framework for acquiring high-resolution NMR data for small molecules like 4-(Trifluoromethylsulfonyl)phenol.
-
Analyte Preparation: Weigh approximately 15-20 mg of 4-(Trifluoromethylsulfonyl)phenol for ¹H NMR and 50-75 mg for ¹³C NMR analysis.[2] The higher concentration for ¹³C NMR is necessary to overcome the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.[3]
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar analyte and its non-interfering residual solvent peak. The use of a deuterated solvent is crucial for the spectrometer's field-frequency lock and to avoid large, interfering solvent signals in ¹H NMR spectra.[4]
-
Sample Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This prevents magnetic field distortions and ensures sharp, well-resolved peaks.
-
Tube and Volume: Use a high-quality, clean NMR tube to avoid contamination.[5] The final sample volume should be sufficient to cover the instrument's detection coils, typically a height of 4-5 cm in a standard 5 mm tube.[6]
-
Instrument: A 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
Nuclei Observed: ¹H, ¹³C, ¹⁹F.
-
Temperature: 298 K (25 °C).
-
Referencing: The ¹H and ¹³C spectra are referenced to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm). The ¹⁹F spectrum is referenced externally to CFCl₃ (δF = 0 ppm).
This systematic approach ensures that the acquired data is both accurate and comparable to literature values.
Spectral Analysis and Assignment
The electronic interplay between the electron-donating hydroxyl group and the powerfully electron-withdrawing trifluoromethylsulfonyl group dictates the chemical shifts and coupling patterns observed in the spectra.
The aromatic region of the ¹H NMR spectrum displays a classic AA'BB' system, characteristic of 1,4-disubstituted benzene rings where the two substituents have different electronic effects.
Table 1: ¹H NMR Data for 4-(Trifluoromethylsulfonyl)phenol in DMSO-d₆
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| H-2, H-6 | ~7.95 | d (doublet) | 2H | ³J(H,H) ≈ 8.8 Hz | Protons ortho to -SO₂CF₃ |
| H-3, H-5 | ~7.05 | d (doublet) | 2H | ³J(H,H) ≈ 8.8 Hz | Protons ortho to -OH |
| OH | ~11.20 | s (broad singlet) | 1H | - | Phenolic proton |
Interpretation:
-
H-2/H-6 Protons: These protons are adjacent to the strongly electron-withdrawing -SO₂CF₃ group. This group deshields the protons through a combination of inductive and resonance effects, shifting their signal significantly downfield to ~7.95 ppm.[7]
-
H-3/H-5 Protons: Conversely, these protons are adjacent to the electron-donating -OH group. The oxygen's lone pairs increase electron density at the ortho positions via resonance, causing a shielding effect and shifting the signal upfield to ~7.05 ppm.[8]
-
Phenolic Proton (OH): The hydroxyl proton is acidic and its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.[9] In DMSO-d₆, a strong hydrogen bond acceptor, this proton appears as a broad singlet at a very downfield position (~11.20 ppm).
-
Coupling: The protons on the ring exhibit a distinct doublet pattern due to coupling only with their ortho neighbors (H-2 couples with H-3, H-6 with H-5). The observed coupling constant of ~8.8 Hz is typical for ortho coupling in benzene rings.
The proton-decoupled ¹³C NMR spectrum reveals all seven carbon atoms, with the trifluoromethyl carbon showing characteristic coupling to the three fluorine atoms.
Table 2: ¹³C NMR Data for 4-(Trifluoromethylsulfonyl)phenol in DMSO-d₆
| Signal | Chemical Shift (δ, ppm) | Multiplicity (from C-F Coupling) | Assignment |
| C-1 | ~162.0 | s | Carbon bearing -OH |
| C-4 | ~135.5 | s | Carbon bearing -SO₂CF₃ |
| C-2, C-6 | ~129.0 | s | Carbons ortho to -SO₂CF₃ |
| C-3, C-5 | ~116.5 | s | Carbons ortho to -OH |
| CF₃ | ~120.5 | q (quartet), ¹J(C,F) ≈ 325 Hz | Trifluoromethyl carbon |
Interpretation:
-
C-1 and C-4 (Quaternary Carbons): The C-1 carbon, attached to the electronegative oxygen, is significantly deshielded and appears furthest downfield at ~162.0 ppm.[8] The C-4 carbon, attached to the sulfonyl group, is also deshielded but to a lesser extent (~135.5 ppm).
-
C-2/C-6 and C-3/C-5: Following the logic from the ¹H NMR, the C-3/C-5 carbons are shielded by the -OH group and appear upfield (~116.5 ppm), while the C-2/C-6 carbons are deshielded by the -SO₂CF₃ group and appear downfield (~129.0 ppm).
-
CF₃ Carbon: This carbon signal is split into a quartet by the three fluorine atoms attached to it. The one-bond carbon-fluorine coupling constant (¹J(C,F)) is very large, typically around 325 Hz, which is a hallmark of trifluoromethyl groups.[10]
The ¹⁹F NMR spectrum provides a simple yet definitive confirmation of the trifluoromethyl group's presence.
Table 3: ¹⁹F NMR Data for 4-(Trifluoromethylsulfonyl)phenol
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| CF₃ | ~ -78.0 | s (singlet) | Trifluoromethyl group |
Interpretation: The three fluorine atoms of the -SO₂CF₃ group are chemically and magnetically equivalent. They do not have any neighboring nuclei to couple with (long-range coupling to the aromatic protons is typically too small to be resolved). Consequently, they appear as a single, sharp singlet in the spectrum.[11] The chemical shift of approximately -78.0 ppm (relative to CFCl₃) is characteristic for a CF₃ group attached to a sulfonyl moiety.
Visualizing the NMR Assignment Workflow and Couplings
To synthesize this information, diagrams can illustrate the logical flow of assignment and the key through-bond interactions that define the spectral appearance.
Caption: Workflow for the complete NMR assignment of 4-(Trifluoromethylsulfonyl)phenol.
Caption: Key through-bond J-coupling interactions in 4-(Trifluoromethylsulfonyl)phenol.
Conclusion
The complete ¹H, ¹³C, and ¹⁹F NMR spectra of 4-(Trifluoromethylsulfonyl)phenol have been unambiguously assigned through a systematic analysis of chemical shifts and coupling constants. The distinct electronic nature of the hydroxyl and trifluoromethylsulfonyl substituents provides a clear and instructive example of substituent effects in aromatic systems. This guide serves as a reliable reference for researchers, providing not only the spectral data but also the underlying scientific principles and a robust experimental protocol to ensure data integrity in future studies.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67874, 4-(Trifluoromethyl)phenol. Available: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14857426, 4-Trifluoromethanesulfonylphenol. Available: [Link]
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Organomation (2023). NMR Sample Preparation: The Complete Guide. Available: [Link]
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Chemistry LibreTexts (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available: [Link]
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Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, 402-412. Available: [Link]
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Lambert, J. B., Mazzola, E. P., & Ridge, C. D. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons. Available: [Link]
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Imperial College London (2021). Supertesting set 19F NMR. Available: [Link]
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Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. John Wiley & Sons. Available: [Link]
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Western University. NMR Sample Preparation. Available: [Link]
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Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. Available: [Link]
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University of Illinois Urbana-Champaign. Small molecule NMR sample preparation. Available: [Link]
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University College London. Chemical shifts. Available: [Link]
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University of Calgary. Chapter 24: Phenols. Available: [Link]
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Iowa State University. NMR Sample Preparation. Available: [Link]
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University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available: [Link]
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Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 835-844. Available: [Link]
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A Comparative Guide to the Reactivity of 4-(Trifluoromethylsulfonyl)phenol vs. 4-Nitrophenol
In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the choice of substituent can profoundly dictate the reactivity and ultimate utility of a molecule. Among the pantheon of electron-withdrawing groups, the nitro (-NO₂) and trifluoromethylsulfonyl (-SO₂CF₃) moieties are particularly powerful. This guide provides an in-depth comparison of 4-nitrophenol and 4-(Trifluoromethylsulfonyl)phenol, moving from fundamental electronic properties to practical reactivity in key chemical transformations. Our objective is to equip researchers, scientists, and drug development professionals with the foundational understanding and experimental insights needed to make informed decisions in their synthetic designs.
Part 1: The Electronic Foundation of Reactivity
The divergent reactivity of these two phenols is rooted in the distinct electronic nature of their para-substituents. Both the nitro and trifluoromethylsulfonyl groups are potent electron-withdrawing groups (EWGs), yet they operate through different combinations of inductive and resonance effects.
-
The Nitro Group (-NO₂): This group exerts a strong electron-withdrawing effect through both induction (due to the high electronegativity of nitrogen and oxygen) and resonance. The planarity of the nitro group with the benzene ring allows it to delocalize the ring's π-electrons, creating regions of positive charge (δ+) on the ortho and para carbons. This resonance stabilization is particularly effective in delocalizing negative charge in reaction intermediates.
-
The Trifluoromethylsulfonyl Group (-SO₂CF₃): Often termed a "super" electron-withdrawing group, the -SO₂CF₃ moiety's power stems predominantly from an immense inductive effect. The cumulative pull of five highly electronegative atoms (three fluorine, two oxygen) polarizes the sulfur atom, which in turn strongly withdraws electron density from the aromatic ring. Unlike the nitro group, its ability to participate in resonance is minimal and more complex.
A quantitative measure of these effects can be found in their Hammett substituent constants (σ) , which empirically quantify the electronic influence of a substituent on a reaction center.[1] A more positive σ value indicates a stronger electron-withdrawing capability.
| Substituent | Hammett Constant (σₚ) | Predominant Effect |
| Nitro (-NO₂) | +0.78 | Strong Induction & Strong Resonance |
| Trifluoromethylsulfonyl (-SO₂CF₃) | +0.93 | Very Strong Induction |
The higher σₚ value for the -SO₂CF₃ group provides clear, quantitative evidence of its superior electron-withdrawing strength compared to the -NO₂ group. This fundamental electronic difference is the primary driver for the variations in acidity and reactivity discussed below.
Part 2: A Tale of Two Acidities: A Comparative pKa Analysis
The acidity of a phenol is a direct reflection of the stability of its conjugate base, the phenoxide ion. A substituent that can effectively delocalize the negative charge on the oxygen atom will increase the phenol's acidity, resulting in a lower pKa.
| Compound | pKa |
| Phenol | ~9.95 |
| 4-Nitrophenol | ~7.15[2] |
| 4-(Trifluoromethylsulfonyl)phenol | ~6.48 (Predicted) |
As the data shows, both substituted phenols are significantly more acidic than phenol itself. The nitro group in the 4-nitrophenoxide anion stabilizes the negative charge through delocalization onto the oxygen atoms of the nitro group, a classic example of resonance stabilization.[3]
Caption: Resonance delocalization in the 4-nitrophenoxide anion.
The -SO₂CF₃ group, with its more potent electron-withdrawing nature (as indicated by its Hammett constant), provides even greater stabilization for the phenoxide anion. This enhanced stabilization, driven by a powerful inductive effect, makes 4-(Trifluoromethylsulfonyl)phenol a stronger acid than 4-nitrophenol.
Experimental Protocol: Spectrophotometric pKa Determination
This protocol provides a reliable method for empirically verifying the pKa values of phenolic compounds by leveraging the difference in the UV-Vis absorption spectra between the protonated phenol and the deprotonated phenoxide ion.[4][5]
Causality: The choice of a spectrophotometric method is based on Beer-Lambert's law. As the pH of the solution is varied with buffers, the ratio of the acidic (HIn) to the basic (In⁻) form of the indicator changes. This change can be precisely quantified by measuring the absorbance at a wavelength where the two species have different molar absorptivities, typically the λₘₐₓ of the phenoxide form.[6]
Workflow:
Caption: Experimental workflow for determining pKa via UV-Vis spectrophotometry.
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 5.5 to 8.5). Also prepare a highly acidic (e.g., 0.1 M HCl) and a highly basic (e.g., 0.1 M NaOH) solution.
-
Sample Preparation: To a constant volume of each buffer, add a small, identical aliquot of a concentrated stock solution of the phenol under investigation. This ensures the total indicator concentration is constant across all samples.
-
Spectra Acquisition: Record the full UV-Vis spectrum for the acidic and basic solutions to determine the absorbance of the pure protonated (A_HIn) and deprotonated (A_In⁻) forms at the analytical wavelength (λₘₐₓ of the phenoxide).
-
Absorbance Measurement: Measure the absorbance (A) of each buffered sample at this same wavelength.
-
Calculation: For each buffered sample, calculate the ratio of the deprotonated to protonated species using the following equation: [In⁻]/[HIn] = (A - A_HIn) / (A_In⁻ - A)
-
Data Analysis: Plot the measured pH of each buffer solution against the calculated log([In⁻]/[HIn]). According to the Henderson-Hasselbalch equation, this plot should be linear. The pKa is the pH at which log([In⁻]/[HIn]) = 0.
This self-validating system provides a robust and reproducible method for determining the acidity, a key parameter of reactivity.
Part 3: The Arena of Nucleophilic Aromatic Substitution (SₙAr)
One of the most significant consequences of strong electron-withdrawing groups on an aromatic ring is the activation of that ring towards Nucleophilic Aromatic Substitution (SₙAr). This reaction is critical for forging carbon-heteroatom bonds in many synthetic applications.
The SₙAr reaction typically proceeds via a two-step addition-elimination mechanism.[7] The rate-determining step is usually the initial attack of the nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex .[8]
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A Comparative Guide to the Cytotoxicity of Trifluoromethylated Phenol Isomers
Introduction
The introduction of a trifluoromethyl (-CF3) group into organic molecules can dramatically alter their physicochemical and biological properties.[1] In medicinal chemistry, this functional group is often employed to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Trifluoromethylphenols (TFMPs), existing as ortho-, meta-, and para-isomers, are important intermediates and are also found as environmental contaminants.[2][3] Understanding the comparative cytotoxicity of these isomers is crucial for researchers in drug development and toxicology to inform compound selection and risk assessment. This guide provides a comprehensive analysis of the structure-activity relationships governing the cytotoxicity of trifluoromethylated phenol isomers, supported by experimental data and detailed methodologies.
Physicochemical Properties: The Foundation of Biological Activity
The position of the electron-withdrawing trifluoromethyl group on the phenol ring significantly influences its electronic properties, acidity (pKa), and lipophilicity (logP), which in turn dictate its biological activity.
The strong electron-withdrawing nature of the trifluoromethyl group increases the acidity (lowers the pKa) of the phenolic proton compared to their non-fluorinated cresol counterparts.[1] This increased acidity can affect the compound's ability to cross cell membranes and interact with biological targets. Lipophilicity, a key factor in cellular uptake, is also modulated by the isomer position.
Table 1: Physicochemical Properties of Trifluoromethylphenol Isomers and Cresol Analogs [1]
| Compound | Structure | pKa | logP |
| o-(Trifluoromethyl)phenol | 8.81 | 2.8 | |
| m-(Trifluoromethyl)phenol | 9.08 | 2.8 | |
| p-(Trifluoromethyl)phenol | 8.68 | 2.8 | |
| o-Cresol | 10.28 | 1.95 | |
| m-Cresol | 10.09 | 1.96 | |
| p-Cresol | 10.26 | 1.94 |
Data sourced from BenchChem[1].
Comparative Cytotoxicity: Unveiling Isomer-Specific Effects
While comprehensive, direct comparative studies on the cytotoxicity of all three trifluoromethylphenol isomers on the same cell line are limited in publicly available literature, existing data on related compounds and quantitative structure-activity relationship (QSAR) studies provide significant insights.
QSAR studies on phenolic compounds have demonstrated that for electron-attracting phenols, hydrophobicity (logP) is a critical determinant of cytotoxicity.[4] This suggests that the ability of the compound to partition into and cross cellular membranes is a key factor in its toxic potential.
For instance, studies on the toxicity of various phenolic compounds to the luminescent bacterium Vibrio fischeri (now known as Aliivibrio fischeri) have shown a correlation between toxicity and lipophilicity. This assay is a rapid and sensitive method for assessing the acute toxicity of chemicals.[5][6]
Mechanism of Action: Uncoupling Oxidative Phosphorylation
The toxicity of certain trifluoromethylated phenols, such as the pesticide 3-trifluoromethyl-4-nitrophenol (TFM), is attributed to their ability to uncouple mitochondrial oxidative phosphorylation.[7] This process disrupts the mitochondrial proton gradient, leading to a failure in ATP synthesis.[7] This mismatch between ATP supply and demand can ultimately lead to cell death.[7] TFM acts as a protonophore, dissipating the proton motive force required by ATP synthase.[7] It is plausible that the trifluoromethylphenol isomers share a similar mechanism of action, given their structural similarity.
Caption: Mechanism of cytotoxicity via uncoupling of oxidative phosphorylation.
Experimental Methodologies: Assessing Cytotoxicity
A variety of in vitro assays are available to determine the cytotoxicity of chemical compounds, each with its own principle and level of sensitivity.[8][9] Commonly used methods include the MTT, neutral red, and LDH leakage assays.[8][9] For rapid screening, especially for environmental contaminants, the Aliivibrio fischeri bioluminescence inhibition assay is a well-established method.[6]
This protocol outlines the fundamental steps for assessing the acute toxicity of trifluoromethylphenol isomers using the inhibition of light emission from Aliivibrio fischeri.[6]
1. Preparation of Bacterial Reagent:
-
Lyophilized (freeze-dried) Aliivibrio fischeri reagent is reconstituted with a reconstitution solution.[10] The bacterial suspension is then stabilized at a specific temperature, typically around 5.5 °C.[10]
2. Preparation of Test Samples:
-
Stock solutions of the ortho-, meta-, and para-trifluoromethylphenol isomers are prepared in a suitable solvent and then serially diluted with a diluent (e.g., 2% NaCl) to create a range of test concentrations.
3. Incubation:
-
The bacterial suspension is added to the various concentrations of the test compounds. The mixtures are then incubated in cuvettes at a controlled temperature (e.g., 15 °C) for a defined period, typically ranging from 5 to 30 minutes.[5][6]
4. Measurement of Luminescence:
-
Following incubation, the light output of each sample is measured using a luminometer.[5]
5. Data Analysis:
-
The percentage of inhibition of light emission is calculated for each concentration relative to a control sample (containing no test compound).
-
The EC50 (Effective Concentration 50%), the concentration of the test substance that causes a 50% reduction in light emission, is then determined.
Caption: Workflow for the Aliivibrio fischeri toxicity assay.
Conclusion
The isomeric position of the trifluoromethyl group on the phenol ring is a critical determinant of its physicochemical properties and, consequently, its cytotoxic potential. While a definitive ranking of the cytotoxicity of ortho-, meta-, and para-trifluoromethylphenol requires direct comparative experimental data, QSAR principles suggest that differences in lipophilicity and acidity will influence their biological activity. The likely mechanism of action for these compounds involves the uncoupling of mitochondrial oxidative phosphorylation, leading to a depletion of cellular ATP. Standardized in vitro cytotoxicity assays, such as the Aliivibrio fischeri test, provide a robust and efficient means of evaluating and comparing the toxic potential of these and other related compounds, providing essential data for both drug development and environmental risk assessment.
References
- A Comparative Analysis of Ortho-(Trifluoromethyl)phenol and Its Homologues for Researchers and Drug Development Professionals. Benchchem.
- Reference Method for Determining the Toxicity of Sediment Using Luminescent Bacteria in a Solid-Phase Test. Environment Canada.
- In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed.
- Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. ResearchGate.
- Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. PubMed.
- Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. NIH.
- Mechanism(s) of 3-Trifluoromethyl-4-Nitrophenol (TFM) Toxicity in Sea Lamprey (Petromyzon marinus) & Rainbow Trout (Oncorhyn). Scholars Commons @ Laurier.
- Showing metabocard for para-Trifluoromethylphenol (HMDB0014023). Human Metabolome Database.
- Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study. ACS Publications.
- In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. DergiPark.
- Solid-Phase Test for Sediment Toxicity Using the Luminescent Bacterium, Vibrio Fischeri. ResearchGate.
- Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. MDPI.
- A Comparative Analysis of Synthetic Routes to 3-(Trifluoromethyl)phenol for Research and Development. Benchchem.
- Interactions between pH, potassium, calcium, bromide, and phenol and their effects on the bioluminescence of Vibrio fischeri. PubMed.
- In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. ResearchGate.
- In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Open Exploration Publishing.
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Comparative Toxicity of DDT Isomers and Related Compounds to Mosquito Larvae and Fish. Science. Available from: [Link]
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QSAR model for pka prediction of phenols. EQA. Available from: [Link]
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Cytotoxic activity of the phenolic extract of virgin coconut oil on human hepatocarcinoma cells (HepG2). CABI Digital Library. Available from: [Link]
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Quantitative structureeactivity relationships (QSARs) for the transformation of organic micropollutants during oxidative water treatment. EPFL. Available from: [Link]
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A Senior Application Scientist's Guide to Validating Product Purity and Identity Using HPLC-MS
In the landscape of pharmaceutical development and chemical manufacturing, the unambiguous confirmation of a product's identity and the rigorous quantification of its purity are not mere quality control metrics; they are the bedrock of safety, efficacy, and regulatory compliance. Among the arsenal of analytical techniques available, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a preeminent tool, offering an unparalleled combination of separation power, sensitivity, and specificity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond rote protocols to explore the causality behind experimental choices, establishing a framework for developing self-validating analytical systems. We will compare HPLC-MS with viable orthogonal and alternative techniques, providing the technical insights necessary to select the most appropriate methodology for your analytical challenge.
The Foundational Power of HPLC-MS
At its core, HPLC-MS is a hyphenated technique that leverages the strengths of two powerful analytical methods. High-Performance Liquid Chromatography (HPLC) first separates the components of a complex mixture in the liquid phase based on their physicochemical interactions with a stationary phase (the column) and a mobile phase (the solvent).[1] This separation is crucial because it resolves the main active pharmaceutical ingredient (API) from process-related impurities, degradation products, or excipients.
Immediately following this separation, the eluent is introduced into a Mass Spectrometer (MS). The MS ionizes the separated molecules and then sorts these ions based on their mass-to-charge ratio (m/z). This process provides two vital pieces of information: the precise molecular weight of a component, which is a fundamental indicator of its identity, and its fragmentation pattern (when using tandem MS), which offers a structural fingerprint for definitive characterization.[2][3] The synergy of these techniques allows for the confident identification and quantification of compounds, even at trace levels.[4]
Why is HPLC-MS the Workhorse for Purity and Identity?
The preference for HPLC-MS in regulated environments is not arbitrary. It is a direct consequence of its inherent capabilities:
-
Unmatched Specificity: While a simple HPLC-UV system can distinguish compounds by their retention time and UV absorbance, it can be misled by co-eluting species. The mass spectrometer adds an orthogonal layer of detection, confirming the identity of the peak by its mass. This combination provides exceptionally high confidence that you are quantifying the correct molecule.[5]
-
Exceptional Sensitivity: Modern MS detectors can achieve detection limits in the picogram to femtogram range, enabling the detection, identification, and quantification of impurities far below the thresholds mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4]
-
Broad Applicability: Unlike Gas Chromatography (GC), HPLC is not limited to volatile and thermally stable compounds. This makes it suitable for a vast range of small molecules, peptides, and other large molecules that are common in the pharmaceutical industry.[1]
-
Structural Elucidation: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide data that can be used to determine the elemental composition and structure of unknown impurities, which is a critical step in impurity profiling as required by ICH Q3A/B guidelines.[2][6]
A Comparative Analysis: Choosing the Right Tool for the Job
While HPLC-MS is a powerhouse, it is not universally the optimal choice. A robust analytical strategy often employs orthogonal methods—different techniques intended to measure the same attribute—to provide independent confirmation of Critical Quality Attributes (CQAs).[7][8] The choice of technique is a scientific decision based on the analyte's properties and the specific questions being asked.
Decision Logic for Analytical Method Selection
The following diagram illustrates a logical approach to selecting an appropriate analytical technique.
Caption: Decision tree for selecting an analytical technique.
Quantitative Comparison of Key Analytical Techniques
The following table provides a side-by-side comparison of HPLC-MS with its most common alternatives. This data is synthesized from typical performance characteristics and should be adapted based on specific instrumentation and application needs.
| Parameter | HPLC-MS | GC-MS | qNMR | CE-MS | HPTLC |
| Primary Analyte Type | Non-volatile, thermally labile, polar & non-polar compounds | Volatile, thermally stable compounds | Soluble compounds in sufficient quantity | Charged species, proteins, chiral molecules | Wide range, less complex mixtures |
| Sensitivity (Typical LOQ) | ng/mL to pg/mL | ng/mL to pg/mL | µg/mL to mg/mL | ng/mL to pg/mL | µ g/spot to ng/spot |
| Quantitative Accuracy | High (with proper validation) | High (with proper validation) | Very High (Primary Method) | Moderate to High | Moderate |
| Structural Information | Molecular Weight, Fragmentation (Structure) | Molecular Weight, Fragmentation (Structure) | Absolute Structure, Connectivity | Molecular Weight | Limited (Rf value) |
| Regulatory Acceptance | High (Gold Standard) | High (for specific applications like residual solvents) | High (for structure confirmation and quantification) | Growing, especially for biologics | Moderate (often for screening) |
| Key Advantage | Versatility, sensitivity, and specificity combined.[4] | Excellent for volatile impurities and residual solvents.[9][10] | Absolute quantification without a reference standard of the analyte.[1][11] | High separation efficiency for charged molecules.[12][13] | High throughput, low cost per sample.[2] |
| Key Limitation | Can be complex, potential for matrix effects. | Limited to thermally stable and volatile analytes.[14] | Lower sensitivity compared to MS-based methods.[11] | Lower sample loading capacity, reproducibility can be challenging. | Lower resolution and sensitivity than HPLC.[2] |
Experimental Protocol: A Self-Validating HPLC-MS Workflow
Trustworthiness in analytical data is not achieved by a single experiment but through a systematic, self-validating workflow. This protocol outlines the essential steps for the analysis of a small-molecule drug substance, grounded in the principles of ICH and USP guidelines.[6][15][16]
Workflow Overview
Caption: A systematic HPLC-MS workflow for purity analysis.
Step-by-Step Methodology
Objective: To confirm the identity of "Compound X" and determine its purity by quantifying all impurities greater than 0.05%.
1. Method Development & Optimization (The "Why")
-
Rationale: The goal is to achieve baseline separation of the main peak from all known and potential impurities. The choice of column and mobile phase is dictated by the analyte's chemistry.
-
Column Selection: For a moderately polar compound, a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a standard starting point due to its versatility.
-
Mobile Phase Selection: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is chosen. The acid protonates silanols on the stationary phase to reduce peak tailing and provides protons to facilitate positive mode electrospray ionization (ESI) in the MS.
-
MS Parameter Tuning: Direct infusion of a dilute standard of Compound X is performed to optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for MS/MS fragmentation to ensure maximum sensitivity and informative spectra.
2. Sample and Standard Preparation
-
Rationale: Accurate and reproducible preparation is critical for quantitative accuracy. All solutions must be filtered to prevent clogging of the HPLC system.
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of certified reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water.
-
System Suitability Solution (SSS): Prepare a solution containing the API at the target concentration (e.g., 0.5 mg/mL) and spiked with known impurities at the specification limit (e.g., 0.15%).
-
Test Sample (0.5 mg/mL): Accurately weigh ~5 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water. Filter through a 0.22 µm PVDF syringe filter.
3. System Suitability Testing (SST) (Per USP <621>) [17]
-
Rationale: SST is a non-negotiable step that demonstrates the analytical system is fit for its intended purpose before any samples are analyzed. It is the first checkpoint in our self-validating system.
-
Procedure: Inject the SSS five replicate times.
-
Acceptance Criteria:
-
Resolution (Rs): > 2.0 between the API and the closest eluting impurity. (Ensures peaks are well-separated).
-
Tailing Factor (Tf): < 1.5 for the API peak. (Ensures good peak shape for accurate integration).
-
Repeatability (%RSD): < 2.0% for the peak area of the five replicate injections. (Ensures the system is precise).
-
4. Data Acquisition Sequence
-
Rationale: A structured sequence ensures data integrity and allows for bracketing of samples with standards.
-
Sequence:
-
Blank (diluent) injection.
-
Five replicate injections of the SSS (to establish system suitability).
-
Blank injection.
-
Reference Standard injection.
-
Test Sample injection (in duplicate or triplicate).
-
Reference Standard injection (to check for drift).
-
5. Data Processing and Analysis
-
Identity Confirmation:
-
The retention time of the major peak in the Test Sample must match that of the Reference Standard within ± 2%.
-
The mass spectrum (and key MS/MS fragments) of the major peak in the Test Sample must match that of the Reference Standard.
-
-
Purity Calculation (Area Percent Method):
-
Integrate all peaks in the Test Sample chromatogram from the void volume to the end of the run.
-
Calculate the percentage of each impurity using the formula: % Impurity = (Area_impurity / Total_Area_all_peaks) * 100
-
Disregard any peaks below the reporting threshold (e.g., 0.05%).
-
6. Method Validation (Per ICH Q2(R2)) [16][18]
-
Rationale: This is the formal process of demonstrating that the analytical procedure is suitable for its intended purpose. It is the ultimate expression of a self-validating system.
-
Key Parameters to Validate:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix). This is often done through forced degradation studies.
-
Linearity: Analyze a series of standards across a range (e.g., LOQ to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking the analyte into a placebo matrix at different concentration levels (e.g., 80%, 100%, 120%). Recovery should typically be within 98.0% to 102.0%.
-
Precision (Repeatability & Intermediate Precision): Assess the RSD of results from multiple analyses of the same sample under the same conditions on the same day (repeatability) and on different days with different analysts (intermediate precision).
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. This is critical for impurity analysis.
-
Conclusion
Validating product purity and identity is a multifaceted process that demands scientific rigor and a deep understanding of the analytical techniques employed. HPLC-MS offers a robust, sensitive, and specific platform that has rightfully become the industry standard for the analysis of a wide array of products. However, its power is only fully realized when it is implemented within a systematic, self-validating framework that adheres to established regulatory guidelines.
By understanding the fundamental principles of HPLC-MS, comparing its performance objectively against orthogonal techniques, and meticulously executing and validating the experimental workflow, researchers can generate data that is not only scientifically sound but also unequivocally trustworthy. This commitment to analytical excellence ensures the quality and safety of the final product and provides a solid foundation for regulatory success.
References
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Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
PURITY AND IMPURITY ANALYSIS. Agilent Technologies. Available at: [Link]
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ICH Quality Guidelines. International Council for Harmonisation. Available at: [Link]
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GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu Corporation. Available at: [Link]
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Impurity profiling and HPLC methods for drug quality compliance. AMSbio. Available at: [Link]
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Capillary electrophoresis-mass spectrometry for protein analyses under native conditions: Current progress and perspectives. National Library of Medicine. Available at: [Link]
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<1225> VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. Available at: [Link]
-
Powerful Protein Characterization Using Capillary Electrophoresis. LCGC International. Available at: [Link]
-
GC/MS Identification of Impurities. Medistri. Available at: [Link]
-
Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Waters Corporation. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
-
Which method of separation is more preferable, GC/MS or HPLC, for the identification of chemical components in plant samples? ResearchGate. Available at: [Link]
-
What is a Particle Analysis "Orthogonal Method"? Fluid Imaging Technologies. Available at: [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
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Orthogonal method in pharmaceutical product analysis. Alphalyse. Available at: [Link]
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A Researcher's Guide to Quantifying Electronic Effects in Phenols Using Hammett Constants
For researchers, scientists, and professionals in drug development, a quantitative understanding of substituent effects on the physicochemical properties of molecules is paramount. Structure-activity relationships (SAR) form the bedrock of modern medicinal chemistry, and the ability to predictably tune a molecule's properties is key to designing effective therapeutics. This guide provides an in-depth exploration of the Hammett equation, a cornerstone of physical organic chemistry, as a powerful tool for comparing the electronic effects of substituents in phenols. We will delve into the theoretical underpinnings, provide detailed experimental protocols for determining Hammett constants, and compare this classical approach with other methods of assessing electronic effects.
The Enduring Power of Linear Free-Energy Relationships: An Introduction to the Hammett Equation
The Hammett equation, developed by Louis P. Hammett in the 1930s, is a classic example of a linear free-energy relationship (LFER).[1][2] LFERs are founded on the principle that a change in the structure of a reactant will produce a proportional change in the free energy of activation for a series of related reactions.[1][2] The Hammett equation specifically quantifies the influence of meta- and para-substituents on the reactivity of a benzene derivative.[3] It is expressed as:
log(K/K₀) = σρ or log(k/k₀) = σρ
Where:
-
K or k is the equilibrium or rate constant for the substituted reactant.
-
K₀ or k₀ is the equilibrium or rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant , which is a measure of the electronic effect (both inductive and resonance) of a particular substituent.[3][4][5]
-
ρ (rho) is the reaction constant , which indicates the sensitivity of a particular reaction to the electronic effects of the substituents.[4][6][7]
The reference reaction for defining the substituent constant, σ, is the ionization of benzoic acid in water at 25°C, for which ρ is defined as 1.[4][8] A positive σ value indicates an electron-withdrawing group (EWG), which strengthens the acidity of benzoic acid, while a negative σ value signifies an electron-donating group (EDG), which weakens the acidity.[3][4]
The beauty of the Hammett equation lies in its ability to predict reaction rates and equilibria for a vast array of reactions based on a single set of substituent constants.[1][3] For phenols, the ionization to form a phenoxide ion is highly sensitive to the electronic nature of the substituents on the aromatic ring, making it an excellent system for Hammett analysis.[1][8]
Visualizing the Workflow: From Phenol to Hammett Plot
The experimental determination of Hammett constants for a series of substituted phenols involves the precise measurement of their acid dissociation constants (pKa). This workflow can be visualized as follows:
Caption: Experimental workflow for determining Hammett constants for phenols.
Experimental Protocols for Determining Hammett Constants
The foundation of a reliable Hammett analysis lies in the accurate determination of the pKa values of a series of meta- and para-substituted phenols. Two common and robust methods for this are spectrophotometry and potentiometric titration.
Method 1: Spectrophotometric pKa Determination
This method leverages the difference in the UV-Vis absorption spectra of the protonated phenol (ArOH) and the deprotonated phenoxide (ArO⁻).[4][8] The phenoxide form typically exhibits a bathochromic (red) shift and an increase in molar absorptivity compared to the corresponding phenol.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each substituted phenol in a suitable solvent (e.g., 70:30 ethanol-water) at a concentration of approximately 4 x 10⁻⁴ M.[4]
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the phenols.
-
Prepare 0.1 M HCl and 0.1 M NaOH solutions.
-
-
Determination of λmax for ArOH and ArO⁻:
-
For each phenol, record the UV-Vis spectrum in 0.1 M HCl (to ensure complete protonation) to determine the λmax of the ArOH form.
-
Record the spectrum in 0.1 M NaOH (to ensure complete deprotonation) to determine the λmax of the ArO⁻ form.
-
-
Measurement in Buffer Solutions:
-
For each phenol, prepare a series of solutions in the buffer solutions of known pH.
-
Record the UV-Vis spectrum for each buffered solution.
-
-
Calculation of pKa:
-
The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - AArO⁻) / (AArOH - A)] Where:
-
pH is the pH of the buffer solution.
-
A is the absorbance of the phenol in the buffer solution at the λmax of the phenoxide.
-
AArOH is the absorbance of the fully protonated phenol at the same wavelength.
-
AArO⁻ is the absorbance of the fully deprotonated phenoxide at the same wavelength.
-
-
A plot of log[(A - AArO⁻) / (AArOH - A)] versus pH will yield a straight line with a y-intercept equal to the pKa.
-
Method 2: Potentiometric Titration
This classic method involves titrating a weak acid (the phenol) with a strong base and monitoring the pH change.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Place the phenol solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Add the NaOH titrant in small, precise increments, recording the pH after each addition.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to obtain a titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[4]
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the average volume to more accurately determine the equivalence point.
-
Interpreting the Data: The Hammett Plot
Once the pKa values for a series of substituted phenols have been determined, the Hammett plot can be constructed. The Hammett equation can be rearranged as follows for the ionization of phenols:
pKₐ(H) - pKₐ(X) = ρσ
Where:
-
pKₐ(H) is the pKa of the unsubstituted phenol.
-
pKₐ(X) is the pKa of the substituted phenol.
-
ρ is the reaction constant for the ionization of phenols.
-
σ is the substituent constant.
A plot of (pKₐ(H) - pKₐ(X)) versus the known σ values for the substituents should yield a straight line. The slope of this line is the reaction constant, ρ. For the ionization of phenols in water, the ρ value is positive, indicating that the reaction is favored by electron-withdrawing groups which stabilize the negative charge of the phenoxide ion.[1]
Hammett Constants for Common Substituents in Phenols
The following table summarizes the Hammett constants (σ) for a variety of common substituents at the meta and para positions. Note that for phenols, the σ⁻ constant is often used for para-substituents that can directly delocalize the negative charge of the phenoxide ion through resonance, providing a better correlation.[1][6]
| Substituent | σmeta | σpara | σ⁻para | Electronic Effect |
| -NO₂ | 0.71 | 0.78 | 1.27 | Strong EWG |
| -CN | 0.56 | 0.66 | 0.99 | Strong EWG |
| -CHO | 0.35 | 0.42 | 1.13 | Strong EWG |
| -CO₂CH₃ | 0.37 | 0.45 | 0.74 | Moderate EWG |
| -Cl | 0.37 | 0.23 | 0.23 | EWG (Inductive) |
| -Br | 0.39 | 0.23 | 0.23 | EWG (Inductive) |
| -I | 0.35 | 0.18 | 0.18 | EWG (Inductive) |
| -H | 0.00 | 0.00 | 0.00 | Reference |
| -CH₃ | -0.07 | -0.17 | -0.17 | Weak EDG |
| -OCH₃ | 0.12 | -0.27 | -0.27 | EDG (Resonance) |
| -OH | 0.12 | -0.37 | -0.37 | Strong EDG |
| -NH₂ | -0.16 | -0.66 | -0.66 | Strong EDG |
Data compiled from various sources.[4][9]
Beyond Hammett: Alternative Methods for Comparing Electronic Effects
While the Hammett equation is a powerful and widely used tool, other methods can also provide valuable insights into the electronic properties of substituted phenols.
Direct pKa Comparison
The most direct comparison of electronic effects on the acidity of phenols is simply to compare their pKa values. A lower pKa indicates a stronger acid, which is a consequence of greater stabilization of the conjugate base (the phenoxide ion). This increased stability is brought about by electron-withdrawing substituents.[10] Conversely, electron-donating groups destabilize the phenoxide ion, leading to a higher pKa.[10]
Spectroscopic Techniques
-
¹³C NMR Spectroscopy: The chemical shift of the carbon atom bearing the hydroxyl group (C-1) is sensitive to the electron density at that position. Electron-withdrawing groups tend to shift this signal downfield (to a higher ppm value), while electron-donating groups shift it upfield.
-
¹H NMR Spectroscopy: The chemical shift of the hydroxyl proton can also be correlated with the electronic nature of the substituents, although this is more susceptible to solvent and concentration effects.
-
Infrared (IR) Spectroscopy: The stretching frequency of the O-H bond in the IR spectrum is influenced by the electronic environment. Electron-withdrawing groups can lead to a slight increase in the O-H stretching frequency.
Computational Chemistry
Modern computational methods, such as Density Functional Theory (DFT), can be used to calculate various electronic parameters that correlate with the acidity of phenols.[9][11] These parameters, including the natural charge on the phenolic hydrogen and the highest occupied molecular orbital (HOMO) energy of the phenoxide, can sometimes provide a more nuanced understanding of substituent effects than Hammett constants alone.[9][12]
Conclusion: A Versatile Toolkit for the Modern Researcher
The Hammett equation provides a robust and experimentally accessible framework for quantifying and comparing the electronic effects of substituents in phenols. By understanding the principles behind this linear free-energy relationship and mastering the experimental techniques for pKa determination, researchers can gain valuable insights into structure-activity relationships. While alternative methods such as direct pKa comparison, spectroscopic analysis, and computational modeling offer complementary perspectives, the Hammett approach remains a cornerstone of physical organic chemistry and an indispensable tool in the arsenal of the modern drug development professional.
References
- Department of Chemistry, University of Victoria. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Chemistry 331: Laboratory Manual. Environmental Organic Chemistry.
-
Wikipedia. (2023). Hammett equation. [Link]
- Seybold, P. G., et al. (2001). Substituent Effects on the Physical Properties and pKa of Phenol. International Journal of Quantum Chemistry, 84(1), 108-115.
-
Marrs, P. S. (2001). Class Projects in Physical Organic Chemistry: The Hammett Equation. Journal of Chemical Education, 78(4), 527. [Link]
-
University of Wisconsin-Platteville. (n.d.). Unit 4: Free Energy Relationships. [Link]
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A Researcher's Guide to Bioisosteric Replacement of the Trifluoromethylsulfonyl Group
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. The trifluoromethylsulfonyl (-SO₂CF₃) group, a prominent electron-withdrawing moiety, is frequently employed to enhance a molecule's metabolic stability, binding affinity, and lipophilicity. However, the nuanced demands of drug development often necessitate fine-tuning these properties, prompting the exploration of bioisosteric replacements. This guide provides a comprehensive comparison of key bioisosteres for the trifluoromethylsulfonyl group, offering experimental data, synthetic protocols, and strategic insights for researchers, scientists, and drug development professionals.
The Trifluoromethylsulfonyl Group: A Medicinal Chemistry Workhorse
The trifluoromethylsulfonyl group, often referred to as a triflyl group when acting as a leaving group, is characterized by its potent electron-withdrawing nature, a consequence of the synergistic effects of the sulfonyl group and the highly electronegative trifluoromethyl moiety. This electronic feature significantly impacts the acidity of adjacent protons and the overall electronic distribution of the molecule. Its introduction into a drug candidate can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, the lipophilic nature of the trifluoromethyl group can enhance membrane permeability and bioavailability.[1]
The Principle of Bioisosterism: More Than Just Swapping Atoms
Bioisosterism, a cornerstone of medicinal chemistry, involves the substitution of a functional group within a biologically active molecule with another group that retains similar biological activity.[2] This strategy is not merely about replacing one atom or group with another of a similar size but rather about modulating physicochemical properties such as stereochemistry, electronic distribution, and lipophilicity to enhance potency, selectivity, and pharmacokinetic parameters.[2][3]
Key Bioisosteres of the Trifluoromethylsulfonyl Group: A Comparative Analysis
This section delves into the most promising bioisosteric replacements for the trifluoromethylsulfonyl group, presenting a comparative analysis of their physicochemical properties and discussing their potential advantages in drug design.
The Pentafluorosulfanyl (SF₅) Group: The "Super-Trifluoromethyl" Bioisostere
The pentafluorosulfanyl (SF₅) group has emerged as a compelling bioisostere for the trifluoromethyl group and, by extension, the trifluoromethylsulfonyl group.[4] Often dubbed the "super-trifluoromethyl" group, it is more electronegative and lipophilic than the trifluoromethyl group, while also being exceptionally stable under physiological conditions.[4][5]
Comparative Physicochemical Properties:
| Property | Trifluoromethyl (-CF₃) | Pentafluorosulfanyl (-SF₅) |
| Hansch Lipophilicity Parameter (π) | 0.88[1] | 1.23[6] |
| Hammett Constant (σp) | 0.54 | 0.68[6] |
| Volume (ų) | 34.6[6] | 55.4[6] |
This table provides a comparative overview of the physicochemical properties of the trifluoromethyl and pentafluorosulfanyl groups.
The increased lipophilicity and electron-withdrawing strength of the SF₅ group can lead to enhanced binding affinity and improved membrane permeability. However, its larger size needs to be considered in the context of the target's binding pocket.
The N-Cyano Sulfoximine Group: A Tunable Alternative
N-cyano sulfoximines have garnered attention as versatile bioisosteres for sulfonyl-containing groups. The nitrogen atom introduces a vector for further chemical modification, allowing for fine-tuning of physicochemical properties.[7]
Key Attributes of N-Cyano Sulfoximines:
-
Three-Dimensionality: The sulfoximine moiety possesses a tetrahedral geometry, which can be advantageous for exploring chemical space and establishing specific interactions within a binding pocket.
-
Tunable Properties: The cyano group can be further functionalized, offering a handle to modulate properties like solubility and hydrogen bonding potential.
-
Metabolic Stability: Sulfoximines generally exhibit good metabolic stability.
The Sulfonimidamide Group: A Close Structural Mimic
Sulfonimidamides are another class of emerging bioisosteres for sulfonamides and, by extension, the trifluoromethylsulfonyl group. They are structurally very similar to sulfonamides, with one of the oxygen atoms replaced by a nitrogen atom. This substitution can influence the hydrogen bonding capabilities and overall polarity of the molecule.
Experimental Data in Action: A Case Study of Celecoxib Analogues
A compelling example of bioisosteric replacement for a related sulfonyl-containing group can be found in the development of celecoxib analogues. In a study, the sulfonamide moiety of celecoxib was replaced with cyano and carbothioamide functionalities.[4][8] This modification led to the discovery of compounds with potent anti-inflammatory activity and significant cyclooxygenase-2 (COX-2) inhibition.[8] While not a direct replacement of the trifluoromethylsulfonyl group, this case study underscores the power of bioisosteric replacement in modulating the pharmacological profile of sulfonyl-containing drugs.
Synthetic Methodologies: Experimental Protocols
The successful implementation of bioisosteric replacement strategies hinges on robust and accessible synthetic methods. This section provides detailed, step-by-step protocols for the synthesis of a model aryl trifluoromethyl sulfone and a corresponding aryl pentafluorosulfanyl compound.
Experimental Protocol 1: Synthesis of Aryl Trifluoromethyl Sulfones from Arylsulfonyl Chlorides
This protocol describes a practical and efficient method for the synthesis of aryl trifluoromethyl sulfones from readily available arylsulfonyl chlorides using Umemoto's reagent II.[9]
Materials:
-
Arylsulfonyl chloride (1.0 mmol)
-
Umemoto's reagent II (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.2 mmol)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of arylsulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL) under a nitrogen atmosphere, add Umemoto's reagent II (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired aryl trifluoromethyl sulfone.
Experimental Protocol 2: Synthesis of Arylsulfur Pentafluorides
This two-step protocol outlines the synthesis of arylsulfur pentafluorides from diaryl disulfides or aryl thiols.[10]
Step 1: Synthesis of Arylsulfur Chlorotetrafluoride
Materials:
-
Diaryl disulfide or aryl thiol (1.0 equiv)
-
Alkali metal fluoride (e.g., KF or CsF) (excess)
-
Chlorine (gas or in solution)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
In a suitable reaction vessel, combine the diaryl disulfide or aryl thiol and the alkali metal fluoride in an anhydrous solvent under an inert atmosphere.
-
Cool the mixture to the desired temperature (e.g., 0 °C) and slowly introduce chlorine gas or a solution of chlorine in the solvent.
-
Stir the reaction mixture for the specified time, monitoring the reaction by an appropriate analytical technique (e.g., GC-MS or NMR).
-
After completion, carefully quench any excess chlorine.
-
Isolate the intermediate arylsulfur chlorotetrafluoride by distillation or recrystallization.
Step 2: Conversion to Arylsulfur Pentafluoride
Materials:
-
Arylsulfur chlorotetrafluoride (from Step 1)
-
Fluoride source (e.g., ZnF₂, HF, or SbF₃/SbF₅)
-
Anhydrous solvent (if necessary)
Procedure:
-
Treat the arylsulfur chlorotetrafluoride with the chosen fluoride source. The reaction conditions (temperature, solvent) will depend on the specific fluoride source used.
-
Stir the mixture until the conversion is complete.
-
Work up the reaction mixture appropriately to isolate the final arylsulfur pentafluoride product. Purification can be achieved by distillation or chromatography.
Visualizing the Concepts: Diagrams
To further elucidate the relationships and workflows discussed, the following diagrams are provided.
Caption: Bioisosteric replacements for the trifluoromethylsulfonyl group.
Caption: Workflow for the synthesis of aryl trifluoromethyl sulfones.
Conclusion
The bioisosteric replacement of the trifluoromethylsulfonyl group offers a powerful strategy for medicinal chemists to fine-tune the properties of drug candidates. The pentafluorosulfanyl, N-cyano sulfoximine, and sulfonimidamide groups represent viable and increasingly accessible alternatives, each with its unique set of physicochemical characteristics. By carefully considering the specific requirements of the biological target and the desired pharmacokinetic profile, researchers can leverage these bioisosteres to overcome challenges in drug development and ultimately design more effective and safer therapeutics. The provided experimental protocols and comparative data serve as a valuable resource for initiating such investigations.
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Drug Hunter. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. Retrieved from [Link]
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Performance and efficiency comparison of SuFEx vs. traditional sulfonylation methods
A Comparative Guide to Performance, Efficiency, and Practicality
For decades, the synthesis of sulfonamides and sulfonate esters, foundational scaffolds in pharmaceuticals, agrochemicals, and materials science, has been dominated by the use of sulfonyl chlorides. While effective, this traditional approach is beset by challenges of reagent instability, limited functional group tolerance, and often harsh reaction conditions. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a cornerstone of click chemistry, has heralded a new era in sulfonylation, offering a robust, efficient, and versatile alternative. This guide provides an in-depth, evidence-based comparison of SuFEx and traditional sulfonylation methods, empowering researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Frailties of Tradition: The Sulfonyl Chloride Story
The conventional approach to forming sulfonamides and sulfonate esters involves the reaction of a sulfonyl chloride with an amine or an alcohol, typically in the presence of a base.[1] While this method is widely practiced, its limitations are significant and well-documented. Sulfonyl chlorides are notoriously sensitive to moisture, readily hydrolyzing to the corresponding sulfonic acid.[2][3] This instability not only complicates storage and handling but can also lead to reduced yields and the formation of unwanted byproducts.
Furthermore, the high reactivity of the S-Cl bond can be a double-edged sword. It often leads to a lack of chemoselectivity, with side reactions such as chlorination of nucleophiles being a common issue.[4] The S(VI)-Cl bond is also susceptible to reduction to S(IV) species, further diminishing the efficiency of the desired transformation.[5] From a practical standpoint, the synthesis of sulfonyl chlorides itself can involve harsh reagents like thionyl chloride or oxidative chlorination protocols, posing safety and environmental concerns.[3][6]
SuFEx: A "Click" Solution to a Long-Standing Challenge
SuFEx chemistry, pioneered by Nobel laureate K. Barry Sharpless, leverages the unique properties of the sulfur-fluorine bond to overcome the shortcomings of traditional methods.[5] The core principle of SuFEx is the exchange of a fluoride atom on a sulfur(VI) center with a nucleophile, most commonly a silylated alcohol or an amine. This seemingly simple exchange reaction embodies the principles of click chemistry: it is high-yielding, wide in scope, creates no offensive byproducts, is stereospecific, and requires benign reaction conditions.[4]
The remarkable stability of the S-F bond is central to the success of SuFEx. Sulfonyl fluorides are significantly more stable towards hydrolysis and thermolysis compared to their chloride counterparts.[3][7] This enhanced stability allows for easier handling, storage, and purification, and, crucially, broadens the compatibility with a wide range of functional groups.[4][8]
Head-to-Head Comparison: Performance and Efficiency
The true measure of a synthetic methodology lies in its performance across a range of substrates and conditions. Here, we present a comparative analysis of SuFEx and traditional sulfonylation, supported by experimental data.
Reaction Yields and Efficiency
Numerous studies have demonstrated the superior or comparable yields of SuFEx reactions compared to those using sulfonyl chlorides. For instance, in the parallel synthesis of aliphatic sulfonamides, sulfonyl fluorides provided good results with amines containing additional functionalities, whereas the corresponding sulfonyl chlorides failed to produce the desired product.[8]
| Reaction Type | Substrates | Method | Conditions | Yield (%) | Reference |
| Sulfonamide Synthesis | Aliphatic amine with additional functionality | SuFEx (Sulfonyl Fluoride) | Base, RT | Good | [8] |
| Sulfonamide Synthesis | Aliphatic amine with additional functionality | Traditional (Sulfonyl Chloride) | Base, RT | Failed | [8] |
| Sulfonamide Synthesis | Sterically hindered amine | SuFEx (Sulfonyl Fluoride) | Base, RT | Low activity | [8] |
| Sulfonamide Synthesis | Sterically hindered amine | Traditional (Sulfonyl Chloride) | Base, RT | Efficient | [8] |
| Sulfonamide Synthesis | Aniline | SuFEx (with Ca(NTf2)2 activation) | t-amylOH, 60 °C, 24 h | Good | [9] |
| Sulfonate Ester Synthesis | Phenol | SuFEx (NHC catalyzed) | MeCN, RT | 49-99 | [10] |
This table is a synthesis of data from multiple sources to illustrate general trends.
Reaction Times and Conditions
SuFEx reactions often proceed under mild, ambient conditions, a stark contrast to the often elevated temperatures or harsh reagents required for traditional methods. The development of "Accelerated SuFEx" protocols has further reduced reaction times, often to mere minutes. While traditional methods can also be rapid, the need for stringent anhydrous conditions and careful control of stoichiometry adds to the overall complexity and time.
Functional Group Tolerance
The exceptional stability of the S-F bond translates directly to a broader functional group tolerance in SuFEx chemistry.[4] This is a critical advantage in the synthesis of complex molecules, such as pharmaceuticals and natural products, where sensitive functional groups must be preserved. While traditional methods can be employed in complex settings, they often require protecting group strategies, adding steps and reducing overall efficiency. A notable example is the successful sulfonylation of amines bearing additional functionalities using sulfonyl fluorides, where the corresponding chlorides failed.[8]
Mechanistic Underpinnings: The "Why" Behind the "What"
The divergent outcomes of SuFEx and traditional sulfonylation can be understood by examining their reaction mechanisms.
Traditional Sulfonylation: A Competitive Landscape
The reaction of a sulfonyl chloride with a nucleophile proceeds through a nucleophilic attack on the electrophilic sulfur atom. However, the leaving group, chloride, is a competent nucleophile itself, leading to potential side reactions. The inherent instability of the sulfonyl chloride can also lead to decomposition pathways that compete with the desired sulfonylation.
Caption: Traditional sulfonylation workflow.
SuFEx: A Controlled and Selective Pathway
In contrast, the SuFEx reaction is a highly controlled process. The S-F bond is less polarized than the S-Cl bond, rendering the sulfur atom less electrophilic and the sulfonyl fluoride more stable.[3] The reaction is typically activated by a catalyst, such as a Lewis acid or an organocatalyst, which enhances the electrophilicity of the sulfur center or the nucleophilicity of the attacking species.[10][11] This catalytic control minimizes side reactions and ensures a clean conversion to the desired product.
Caption: SuFEx reaction workflow.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, we present representative experimental protocols for the synthesis of a sulfonamide using both traditional and SuFEx methodologies.
Traditional Method: Synthesis of N-Benzyl-4-toluenesulfonamide
Materials:
-
p-Toluenesulfonyl chloride (1.0 mmol, 190 mg)
-
Benzylamine (1.0 mmol, 109 µL)
-
Triethylamine (2.0 mmol, 279 µL)
-
Dichloromethane (6.0 mL)
Procedure:
-
To a solution of p-toluenesulfonyl chloride (190 mg, 1 mmol) in CH2Cl2 (3.0 mL) at 0 °C, add a mixture of benzylamine (109 µL, 1 mmol) and triethylamine (279 µL, 2.0 mmol) in CH2Cl2 (3.0 mL) dropwise over 1 hour using a syringe pump.[6]
-
Monitor the reaction by thin-layer chromatography (TLC) until the sulfonyl chloride is consumed.[6]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.[6]
SuFEx Method: Synthesis of a Sulfonamide via Calcium Triflimide Activation
Materials:
-
Sulfonyl fluoride (1.0 equiv)
-
Amine (1.0 equiv)
-
Calcium triflimide [Ca(NTf2)2] (1.0 equiv)
-
Triethylamine (1.0 equiv)
-
tert-Amyl alcohol (0.20 M)
Procedure:
-
To a vial, add the sulfonyl fluoride (1.0 equiv), amine (1.0 equiv), Ca(NTf2)2 (1.0 equiv), and triethylamine (1.0 equiv).[9]
-
Add tert-amyl alcohol to achieve a 0.20 M concentration.[9]
-
Seal the vial and heat the reaction mixture at 60 °C for 24 hours.[9]
-
After cooling to room temperature, the reaction mixture can be directly analyzed or subjected to a suitable workup and purification procedure.
The Verdict: Why SuFEx is Gaining Momentum
Key Advantages of SuFEx:
-
Enhanced Stability: Sulfonyl fluorides are markedly more stable to hydrolysis and thermolysis, simplifying handling, storage, and purification.[3][7]
-
Superior Chemoselectivity: SuFEx reactions are highly selective, minimizing the formation of byproducts and leading to cleaner reaction profiles.[7]
-
Broad Functional Group Tolerance: The milder reaction conditions and high stability of the S-F bond allow for the use of SuFEx in the presence of a wide array of sensitive functional groups.[4][8]
-
High Yields and Efficiency: SuFEx reactions consistently deliver high yields of the desired products, often with simplified purification procedures.[4]
-
Milder Reaction Conditions: Many SuFEx protocols proceed at room temperature and are tolerant of air and moisture, enhancing their practicality and environmental friendliness.[7]
While traditional methods using sulfonyl chlorides will likely retain a role in specific applications, particularly with sterically hindered amines where sulfonyl fluorides show lower reactivity, the trajectory of modern synthetic chemistry points towards the increasing adoption of SuFEx.[8] Its robustness, efficiency, and versatility make it an invaluable tool for researchers and professionals in drug discovery and development, enabling the rapid and reliable synthesis of diverse and complex sulfonated molecules. The continued development of new SuFEx reagents and catalytic systems promises to further expand its reach and solidify its position as the preeminent method for sulfonylation.
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Bolisetty, S., et al. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC, 2009. Available at: [Link]
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ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. Available at: [Link]
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ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. 2023. Available at: [Link]
-
Meng, G., et al. Advances in the construction of diverse SuFEx linkers. National Science Review, 2023. Available at: [Link]
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Smedley, C. J., et al. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters, 2020. Available at: [Link]
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Dong, J., et al. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 2014. Available at: [Link]
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Liu, Z., et al. Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 2024. Available at: [Link]
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Smedley, C. J., et al. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Scholarship @ Claremont, 2020. Available at: [Link]
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Kelly, M. F., et al. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 2018. Available at: [Link]
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PubMed. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. 2014. Available at: [Link]
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ChemRxiv. Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonates and sulfonamides. 2020. Available at: [Link]
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PubMed Central. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. 2022. Available at: [Link]
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PubMed Central. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. 2019. Available at: [Link]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Economic Synthesis of 4-(Trifluoromethylsulfonyl)phenol
For researchers and professionals in drug development, the incorporation of the trifluoromethylsulfonyl (CF₃SO₂) moiety into molecular scaffolds is a critical strategy for modulating pharmacokinetic and physicochemical properties. The selection of a synthetic route to key intermediates, such as 4-(trifluoromethylsulfonyl)phenol, is a decision with significant economic and practical implications. This guide provides an in-depth economic and technical analysis of a modern, industrially relevant synthetic route to 4-(trifluoromethylsulfonyl)phenol and compares it with a classical, alternative approach, offering field-proven insights to inform your experimental choices.
The Strategic Importance of the Trifluoromethylsulfonyl Group in Medicinal Chemistry
The trifluoromethylsulfonyl group is a powerful electron-withdrawing group that can significantly impact a molecule's pKa, lipophilicity, and metabolic stability. These properties are often fine-tuned during lead optimization to enhance a drug candidate's potency, bioavailability, and overall therapeutic profile. Consequently, the efficient and cost-effective synthesis of building blocks containing this functional group is of paramount importance.
Route 1: The Modern Approach - Catalytic Oxidation of 4-(Trifluoromethylsulfanyl)phenol
A contemporary and industrially scalable method for the synthesis of 4-(trifluoromethylsulfonyl)phenol involves the direct oxidation of 4-(trifluoromethylsulfanyl)phenol. This approach is favored for its high efficiency and the use of relatively benign reagents.
Experimental Protocol: Catalytic Oxidation
Materials:
-
4-(Trifluoromethylsulfanyl)phenol
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
2-Ethylhexanoic acid
-
35% Hydrogen peroxide (H₂O₂) solution
-
Sodium sulfite (Na₂SO₃)
-
Hexane
-
Deionized water
Procedure:
-
To a stirred mixture of 80.0 g of 4-(trifluoromethylsulfanyl)phenol, 40.0 g of water, 40.0 g of 2-ethylhexanoic acid, and 6.80 g of sodium tungstate dihydrate, slowly add 120.11 g of 35% aqueous hydrogen peroxide dropwise over 10.5 hours at 75 °C.[1]
-
Maintain the reaction mixture at 75 °C and continue stirring for an additional 12 hours.[1]
-
Upon reaction completion, add a 22 wt% aqueous sodium sulfite solution dropwise to quench any unreacted hydrogen peroxide.
-
Separate the organic and aqueous layers.
-
To the resulting solution containing the product, add 80.0 g of hexane and cool to 0 °C.
-
Maintain the mixture at 0 °C for 3 hours to facilitate the precipitation of the product crystals.
-
Filter the precipitated crystals, wash successively with water and xylene, and dry the obtained crystals under reduced pressure to yield 4-(trifluoromethylsulfonyl)phenol.[1]
Causality Behind Experimental Choices
The selection of a tungstate catalyst is pivotal; it forms peroxotungstate species in the presence of hydrogen peroxide, which are the active oxidants for the conversion of the sulfide to the sulfone. The use of 2-ethylhexanoic acid serves as a phase-transfer catalyst, facilitating the interaction between the aqueous hydrogen peroxide and the organic-soluble sulfide. The slow, controlled addition of hydrogen peroxide at a maintained temperature is a critical safety and efficiency measure to manage the exothermicity of the oxidation reaction and prevent runaway reactions.
Route 2: The Classical, Alternative Approach - A Multi-step Synthesis from Phenol
A more traditional, though often less direct, approach to installing a trifluoromethylsulfonyl group on a phenol involves a multi-step sequence. This hypothetical, yet plausible, route for comparison involves the initial triflation of phenol followed by subsequent functionalization. While not a direct synthesis of 4-(trifluoromethylsulfonyl)phenol, it serves as a valuable economic benchmark for the reagents involved.
Conceptual Experimental Protocol: Triflation of Phenol
Materials:
-
Phenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve phenol in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add trifluoromethanesulfonic anhydride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl) and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude phenyl triflate, which can be purified by column chromatography.
Causality Behind Experimental Choices
Triflic anhydride is a highly electrophilic and powerful triflating agent. The reaction is typically performed at low temperatures to control its high reactivity and prevent side reactions. Pyridine acts as a base to neutralize the triflic acid byproduct, driving the reaction to completion. The use of an inert atmosphere is crucial as triflic anhydride is sensitive to moisture. This classical approach, while effective for generating aryl triflates, introduces challenges in terms of reagent handling and cost, as will be discussed in the economic analysis.
Economic and Performance Comparison
The choice of a synthetic route in a drug development setting is heavily influenced by economic factors, scalability, and overall process efficiency. The following table provides a comparative analysis of the two routes discussed.
| Metric | Route 1: Catalytic Oxidation | Route 2: Classical Triflation (Conceptual) |
| Starting Material Cost | Moderate (4-(Trifluoromethylsulfanyl)phenol) | Low (Phenol) |
| Primary Reagent Cost | Low (Hydrogen Peroxide) | Very High (Triflic Anhydride) |
| Catalyst Cost | Moderate (Sodium Tungstate) | N/A (Stoichiometric Base) |
| Overall Reagent Cost | Lower | Higher |
| Number of Steps | One-pot conversion | Multi-step (if further functionalization is needed) |
| Yield | High (typically >90%) | High for triflation step, but overall yield depends on subsequent steps |
| Reaction Time | Longer (due to controlled addition) | Shorter for the triflation step |
| Scalability | Excellent | Moderate (challenges with exothermicity and reagent cost at scale) |
| Safety Considerations | Management of exothermic reaction, handling of peroxide | Handling of highly reactive and corrosive triflic anhydride |
| Waste Stream | Primarily water and sodium sulfite solution | Organic solvents, pyridinium salts, acidic and basic aqueous waste |
| Green Chemistry Principles | Favorable (uses H₂O₂ as a green oxidant) | Less favorable (use of stoichiometric strong base, chlorinated solvents) |
Visualization of Synthetic Pathways
Route 1: Catalytic Oxidation Workflow
Caption: Workflow for the catalytic oxidation of 4-(trifluoromethylsulfanyl)phenol.
Route 2: Classical Triflation Workflow (Conceptual)
Caption: Conceptual workflow for the classical triflation of phenol.
Conclusion and Recommendation
While the classical triflation approach (Route 2) is a cornerstone of synthetic organic chemistry for creating aryl triflates, its economic viability for producing a trifluoromethylsulfonyl phenol at scale is hampered by the high cost of the triflating agent. For research and development purposes where small quantities are required and the direct precursor for oxidation is unavailable, the classical route remains a valuable tool. However, for process development and manufacturing, the catalytic oxidation route offers a more sustainable and cost-effective solution.
This analysis underscores the importance of considering not just the elegance of a synthetic route, but also its economic and practical viability in the context of drug development, where cost of goods is a critical factor for commercial success.
References
-
PubChem Compound Summary for CID 14857426, 4-(Trifluoromethylsulfonyl)phenol. National Center for Biotechnology Information. [Link]
- Method for producing 4-(trifluoromethylsulfonyl)phenol compound.
- Method for producing 4-(trifluoromethylsulfonyl)phenol compound.
-
Simple and efficient method for the oxidation of sulfides to sulfones using hydrogen peroxide and a Mo(VI) based catalyst. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-(Trifluoromethylsulfonyl)phenol
As researchers and developers at the forefront of scientific innovation, our work with specialized reagents like 4-(Trifluoromethylsulfonyl)phenol is fundamental to progress. However, with the power of these molecules comes the profound responsibility of ensuring their safe handling and disposal. This guide moves beyond mere compliance, offering a framework for understanding the chemical's inherent risks and implementing disposal procedures that protect you, your colleagues, and the environment. The protocols herein are designed to be self-validating systems, integrating causality with procedural steps to foster a culture of intrinsic laboratory safety.
Hazard Profile and Regulatory Imperative
4-(Trifluoromethylsulfonyl)phenol (CAS No. 432-84-8) is an organofluorine compound whose utility as a synthetic building block is matched by its significant hazard profile.[1] Understanding these hazards is the logical starting point for establishing a robust disposal plan. The Globally Harmonized System (GHS) provides a clear classification of its risks.
According to aggregated data from notifications to the European Chemicals Agency (ECHA), this compound is classified with multiple warnings.[1] It is harmful if swallowed or inhaled, causes significant skin and eye irritation, and may lead to respiratory tract irritation.[1] These characteristics mandate that it be treated as a hazardous waste stream under the Resource Conservation and Recovery Act (RCRA) in the United States and similar regulations globally.
A critical and non-negotiable aspect of this regulation is the federal ban on sewering (i.e., drain disposal) of hazardous waste pharmaceuticals, a category under which laboratory reagents used in drug development fall.[2][3][4] This measure is in direct response to the documented environmental impact of chemical and pharmaceutical compounds entering waterways.[4]
Table 1: GHS Hazard Summary for 4-(Trifluoromethylsulfonyl)phenol
| Hazard Classification | GHS Hazard Statement | Signal Word | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] | Warning | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene), Safety Goggles, Face Shield, Lab Coat[5][6] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | Warning | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene), Lab Coat or Apron[5][6] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] | Warning | Chemical splash goggles and/or a face shield are mandatory[5][6] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[1] | Warning | Use only in a well-ventilated area or a certified chemical fume hood[7][8] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] | Warning | Use only in a well-ventilated area or a certified chemical fume hood[7][8] |
The Cornerstone of Safe Disposal: Segregation and Containment
The first and most critical step in any chemical waste protocol is segregation at the point of generation. The rationale is twofold:
-
Preventing Uncontrolled Reactions: 4-(Trifluoromethylsulfonyl)phenol, like many phenols, may react violently with strong oxidizing agents, bases, and acid anhydrides.[9] Co-mingling this waste with other streams, such as acidic or basic solutions, could lead to exothermic reactions, gas evolution, or container pressurization.
-
Ensuring Proper Disposal Routing: Hazardous waste disposal facilities rely on accurate waste stream characterization to select the appropriate treatment method, such as high-temperature incineration.[10] Mixing wastes complicates this process, increases costs, and can lead to regulatory violations.
All waste materials, from the pure chemical to superficially contaminated items, must be considered hazardous and handled accordingly.
Step-by-Step Disposal Protocols
The following protocols provide a clear, actionable plan for managing waste generated from the use of 4-(Trifluoromethylsulfonyl)phenol.
Protocol 3.1: Unused or Expired Pure Compound
This protocol applies to the original reagent in its container that is no longer needed.
-
Do Not Open: If the container is sealed and in good condition, leave it sealed.
-
Label as Waste: Affix a "Hazardous Waste" label directly to the container, ensuring the original manufacturer's label remains legible.
-
Document: Fill out the hazardous waste label completely with the full chemical name: "4-(Trifluoromethylsulfonyl)phenol," the CAS number (432-84-8), and the relevant hazard characteristics (Toxic, Irritant).
-
Store Securely: Place the container in a designated satellite accumulation area for hazardous waste. This area should provide secondary containment and be away from incompatible materials.
-
Arrange for Pickup: Follow your institution's procedures to have the waste collected by a licensed hazardous material disposal company.[10]
Protocol 3.2: Contaminated Solid Waste
This stream includes items such as gloves, weigh boats, paper towels, and pipette tips that have come into direct contact with the chemical.
-
Designate a Container: Use a dedicated, leak-proof hazardous waste container, such as a UN-rated pail or a sturdy box with a thick polymer liner.
-
Label Immediately: Pre-label the container with "Hazardous Waste" and the chemical name of the contaminant: "Solid Waste contaminated with 4-(Trifluoromethylsulfonyl)phenol."
-
Collect Waste: At the point of use (e.g., in the chemical fume hood), place all contaminated solid items directly into this designated container. Do not mix with regular trash.
-
Seal and Store: When the container is full or at the end of the procedure, seal it securely. Store it in the satellite accumulation area for pickup.
Protocol 3.3: Contaminated Liquid Waste
This applies to solutions containing 4-(Trifluoromethylsulfonyl)phenol, including reaction mixtures or instrument rinsates.
-
Segregate by Solvent: Maintain separate, dedicated waste containers for aqueous and organic solvent streams. Do not mix them.
-
Select Container: Use a UN-rated, chemically compatible container (e.g., a glass or polyethylene carboy) with a screw-top lid.
-
Label Accurately: Affix a "Hazardous Waste" label and list all components, including solvents and an estimated concentration of 4-(Trifluoromethylsulfonyl)phenol. For example: "Methanol with ~5% 4-(Trifluoromethylsulfonyl)phenol."
-
Transfer Safely: Use a funnel to pour liquid waste into the container, always within a chemical fume hood. Keep the container closed when not actively adding waste.
-
Store for Disposal: Store the sealed container in secondary containment within the designated satellite accumulation area.
Workflow for Disposal Route Selection
The following diagram illustrates the decision-making process for properly segregating and containerizing waste derived from 4-(Trifluoromethylsulfonyl)phenol.
Caption: Decision tree for segregating 4-(Trifluoromethylsulfonyl)phenol waste.
By adhering to these principles and protocols, you contribute to a culture of safety and environmental stewardship that is the hallmark of a responsible scientific enterprise. Your diligence ensures that the pursuit of discovery does not come at the cost of safety or ecological integrity.
References
-
Cleanchem Laboratories LLP. Material Safety Data Sheet 4-(Trifluoromethyl)Phenol. Retrieved from [Link]
-
Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14857426, 4-Trifluoromethanesulfonylphenol. Retrieved from [Link]
-
Occupational Safety and Health Administration. OSHA Occupational Chemical Database: PHENOL. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
-
New Jersey Department of Health. (2015). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]
-
American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. Phenol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3815158, 4-(Trifluoromethylsulfanyl)phenol. Retrieved from [Link]
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- 10. cleanchemlab.com [cleanchemlab.com]
Navigating the Safe Handling of 4-(Trifluoromethylsulfonyl)phenol: A Guide to Personal Protective Equipment and Disposal
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, immediate, and actionable information on the proper handling of 4-(Trifluoromethylsulfonyl)phenol, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. As your partner in laboratory safety, we aim to empower you with the knowledge to manage chemical hazards effectively, ensuring both personal safety and the integrity of your research.
4-(Trifluoromethylsulfonyl)phenol is a compound that requires careful handling due to its potential health hazards. The trifluoromethylsulfonyl group can significantly influence the reactivity and biological activity of the phenol ring. Understanding the nature of this chemical is the first step in establishing a robust safety protocol.
Immediate Hazard Assessment
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-(Trifluoromethylsulfonyl)phenol is associated with the following hazards[1]:
-
Acute Toxicity (Oral, Inhalation): Harmful if swallowed or inhaled[1].
-
Skin Corrosion/Irritation: Causes skin irritation[1].
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1].
These classifications underscore the critical need for a comprehensive PPE strategy to prevent exposure through all potential routes: dermal, ocular, and respiratory.
Core Personal Protective Equipment (PPE) Directives
A multi-layered approach to PPE is essential when handling 4-(Trifluoromethylsulfonyl)phenol. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye irritation[1]. A face shield provides an additional layer of protection for the entire face. |
| Hands | Double-gloving with compatible chemical-resistant gloves | Prevents skin contact, which can cause irritation[1]. The outer glove should be a robust material like neoprene or butyl rubber, while the inner glove can be a standard nitrile glove for incidental splash protection[2][3]. |
| Body | A fully buttoned laboratory coat and, if a splash risk exists, a chemically resistant apron | Protects the skin on the arms and torso from accidental contact. An apron provides an additional barrier against larger spills[3]. |
| Feet | Closed-toe shoes | Prevents exposure from spills that may reach the floor[2]. |
| Respiratory | Use in a certified chemical fume hood | A fume hood is the primary engineering control to minimize inhalation of dust or vapors, which can cause respiratory irritation[1][2]. |
The Causality Behind Glove Selection
The choice of glove material is critical. Phenolic compounds can be readily absorbed through the skin and can cause systemic toxicity[3][4]. While nitrile gloves offer good splash protection for many chemicals, for prolonged handling or when working with concentrated solutions of phenols, more robust materials are recommended. Butyl rubber and neoprene offer superior resistance to many phenols[2][3]. Double-gloving provides a fail-safe; if the outer glove is compromised, the inner glove offers temporary protection while the outer glove is removed and replaced.
Operational and Disposal Plans
A safe laboratory environment is maintained not only by what you wear but also by how you work and manage waste.
Step-by-Step Handling Protocol
-
Preparation: Before handling 4-(Trifluoromethylsulfonyl)phenol, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary PPE readily available and inspected for any defects. Locate the nearest emergency eyewash station and safety shower[5].
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors. Use non-sparking tools to prevent ignition sources, as finely dispersed dust can be flammable[6].
-
During the Procedure: Keep the container of 4-(Trifluoromethylsulfonyl)phenol closed when not in use. Avoid actions that could generate dust. If heating the compound, do so in a well-ventilated area within the fume hood and away from ignition sources[2].
-
Post-Procedure: Thoroughly wash hands and any exposed skin after handling, even if gloves were worn[6]. Decontaminate the work area in the fume hood.
Waste Disposal Workflow
Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.
Caption: Waste Disposal Workflow for 4-(Trifluoromethylsulfonyl)phenol.
All waste containing 4-(Trifluoromethylsulfonyl)phenol must be treated as hazardous waste. It should be collected in clearly labeled, sealed containers and disposed of through an authorized hazardous waste management company, following all local, state, and federal regulations[7]. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
Exposure Response Protocol
Caption: Emergency Response for Exposure to 4-(Trifluoromethylsulfonyl)phenol.
It is imperative to have the Safety Data Sheet (SDS) for 4-(Trifluoromethylsulfonyl)phenol readily accessible to provide to emergency medical personnel.
By adhering to these stringent safety protocols, researchers can confidently work with 4-(Trifluoromethylsulfonyl)phenol, minimizing risks and fostering a secure and productive research environment.
References
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-(TRIFLUOROMETHYL)PHENOL. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Trifluoromethanesulfonylphenol. PubChem. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). PHENOL. OSHA Occupational Chemical Database. Retrieved from [Link]
-
New Jersey Department of Health. (2015). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Protocols.io. (2020). PHENOL FIRST AID and personal protective equipment. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Phenol - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Phenol SOP. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol. NCBI Bookshelf. Retrieved from [Link]
-
Cefic. (n.d.). for the SAFE USE of PHENOL. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 4-[(TRIFLUOROMETHYL)SULFANYL]PHENOL | CAS 461-84-7. Retrieved from [Link]
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- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
